Triamcinolone Benetonide
Descripción
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPYYARYIIWJZ-CYEPYHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026586 | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31002-79-6 | |
| Record name | Triamcinolone benetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone benetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone benetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE BENETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Benetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of triamcinolone (B434) benetonide, a synthetic corticosteroid. It details the chemical synthesis pathway, including the preparation of the precursor triamcinolone acetonide and its subsequent esterification to yield triamcinolone benetonide. This document furnishes detailed experimental protocols, presents available quantitative data in structured tables, and includes visualizations of the synthetic workflow and the established mechanism of action for the parent compound. While specific analytical spectra for this compound are not widely available in published literature, this guide provides extensive characterization data for the immediate precursor, triamcinolone acetonide, to serve as a reference for analytical method development and characterization of the final product.
Introduction
This compound, also known as triamcinolone acetonide 21-(benzoyl-β-aminoisobutyrate), is a synthetic glucocorticoid. Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. They are potent anti-inflammatory agents used in the treatment of a variety of conditions, including skin disorders, allergic reactions, and inflammatory diseases. This compound is an ester prodrug of triamcinolone acetonide, designed to modulate the parent drug's pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, triamcinolone acetonide, from triamcinolone. The second stage is the esterification of triamcinolone acetonide at the C21 hydroxyl group with a protected amino acid derivative to yield the final product.
Synthesis of Triamcinolone Acetonide from Triamcinolone
The formation of the acetonide ring at the 16α and 17α positions of triamcinolone is a common strategy to increase the potency and lipophilicity of the corticosteroid.
Reaction Scheme:
Triamcinolone + Acetone (B3395972) --(Acid Catalyst)--> Triamcinolone Acetonide + H₂O
dot
Caption: Synthesis of Triamcinolone Acetonide.
Experimental Protocol:
A common method for the preparation of triamcinolone acetonide involves the reaction of triamcinolone with acetone in the presence of an acid catalyst.
-
Reaction Setup: Suspend 9α-fluoro-11β,16α,17α,21-tetrahydroxy-1,4-pregnadiene-3,20-dione (Triamcinolone) in hot acetone.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or 72% perchloric acid, to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, triamcinolone acetonide, may precipitate out of the solution.
-
Purification: Isolate the crude product by filtration and recrystallize from a suitable solvent system, such as a mixture of acetone and petroleum ether, to obtain pure triamcinolone acetonide.
Synthesis of this compound from Triamcinolone Acetonide
This compound is synthesized by the esterification of the 21-hydroxyl group of triamcinolone acetonide with N-benzoyl-β-aminoisobutyric acid. The carboxylic acid is first converted to a more reactive acyl chloride.
Reaction Scheme:
N-benzoyl-β-aminoisobutyric acid + Thionyl Chloride -> N-benzoyl-β-aminoisobutyryl chloride Triamcinolone Acetonide + N-benzoyl-β-aminoisobutyryl chloride --(Base)--> this compound
dot
Caption: Synthesis of this compound.
Experimental Protocol (Based on U.S. Patent 3,749,712):
-
Acyl Chloride Formation:
-
Suspend 1.242 g of N-benzoylaminoisobutyric acid in 2 cc of anhydrous methylene chloride.
-
Add 1.420 g of thionyl chloride to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the methylene chloride in vacuo.
-
Add anhydrous benzene (B151609) and remove in vacuo to eliminate excess thionyl chloride.
-
Dissolve the resulting acid chloride in 10 cc of N,N-dimethylformamide (DMF).
-
-
Esterification:
-
Prepare a solution of 2.170 g of triamcinolone acetonide in a mixture of 10 cc of N,N-dimethylformamide and 5 cc of anhydrous pyridine.
-
Add the solution of the acid chloride to the triamcinolone acetonide solution.
-
Keep the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Isolation:
-
Pour the reaction solution into 500 cc of 1 N sulfuric acid while stirring.
-
Filter the precipitate, wash with water until the sulfate (B86663) ions disappear, and dry in a vacuum oven.
-
-
Purification:
-
Dissolve the crude product in methanol, decolorize with active charcoal, concentrate, and crystallize to yield the final product.
-
| Parameter | Value | Reference |
| Melting Point | 203-207 °C | U.S. Patent 3,749,712 |
| Yield | Not explicitly stated in patent example | U.S. Patent 3,749,712 |
Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure, purity, and physicochemical properties. While specific, published spectra for this compound are scarce, the following section outlines the expected analytical workflow and provides detailed characterization data for its immediate precursor, triamcinolone acetonide, as a valuable point of reference.
dot
Caption: Analytical Workflow for Characterization.
Characterization of Triamcinolone Acetonide (Precursor)
The following tables summarize the key characterization data for triamcinolone acetonide.
Table 1: General Properties of Triamcinolone Acetonide
| Property | Value |
| Molecular Formula | C₂₄H₃₁FO₆ |
| Molecular Weight | 434.50 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approx. 292-294 °C |
| Solubility | Practically insoluble in water; sparingly soluble in dehydrated alcohol, chloroform, and methanol |
Table 2: Spectroscopic Data for Triamcinolone Acetonide
| Technique | Key Data Points and Interpretation |
| ¹H NMR | Characteristic signals for the steroid backbone, including olefinic protons of the A-ring, methyl groups, and the protons of the acetonide group. The C21 methylene protons typically appear as two doublets. |
| ¹³C NMR | Resonances corresponding to all 24 carbon atoms, including the carbonyl carbons (C3 and C20), olefinic carbons, the acetonide ketal carbon, and the fluorinated carbon (C9). |
| Mass Spec. | Electrospray ionization (ESI) would typically show a protonated molecule [M+H]⁺ at m/z 435. Fragmentation would involve losses of water, HF, and parts of the side chain. |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~1710 (C=O stretch, C20), ~1660 (C=O stretch, C3), ~1620 (C=C stretch), ~1050 (C-F stretch). |
Table 3: Chromatographic Data for Triamcinolone Acetonide
| Technique | Typical Conditions | Expected Retention Time |
| RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5µm)Mobile Phase: Acetonitrile/Water or Methanol/Water gradientDetection: UV at ~240 nm | Dependent on exact conditions, but generally in the range of 5-15 minutes. |
Expected Characterization of this compound
Based on its chemical structure, the characterization of this compound would show key differences from its precursor.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would show additional signals corresponding to the N-benzoyl-β-aminoisobutyrate moiety, including aromatic protons from the benzoyl group and aliphatic protons from the aminoisobutyrate chain. The chemical shift of the C21 methylene protons would be significantly downfield due to the ester linkage.
-
Mass Spectrometry: The protonated molecule [M+H]⁺ would be expected at m/z 624.7, corresponding to the molecular formula C₃₅H₄₂FNO₈. Fragmentation patterns would likely include the loss of the ester side chain.
-
HPLC: Due to the increased lipophilicity from the large ester group, this compound would have a longer retention time than triamcinolone acetonide under typical reversed-phase HPLC conditions.
Mechanism of Action
This compound, as a derivative of triamcinolone acetonide, is expected to exert its anti-inflammatory effects through the same glucocorticoid receptor-mediated pathway. It is likely a prodrug that undergoes hydrolysis in vivo to release the active triamcinolone acetonide.
The mechanism involves the following key steps:
-
Cellular Entry: The lipophilic steroid diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs).
-
Conformational Change and Translocation: Binding of the steroid causes the dissociation of HSPs and a conformational change in the GR, which then translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the steroid-GR complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1) or downregulate the expression of pro-inflammatory genes (e.g., cytokines like IL-1, IL-6, and TNF-α) by interfering with transcription factors such as NF-κB and AP-1.
dot
Caption: Glucocorticoid Receptor Signaling Pathway.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The synthesis involves a two-step process starting from triamcinolone, with the key final step being an esterification of triamcinolone acetonide. While detailed experimental protocols for the synthesis are available, specific published analytical data such as NMR and MS spectra for the final product are limited. However, by leveraging the extensive data available for the precursor, triamcinolone acetonide, and understanding the expected chemical modifications, researchers can effectively develop analytical methods for the comprehensive characterization of this compound. The mechanism of action is well-understood to proceed via the glucocorticoid receptor, leading to broad anti-inflammatory effects. This guide serves as a valuable resource for professionals in drug development and chemical research.
The Pharmacological Profile of Triamcinolone Benetonide: A Technical Guide
Disclaimer: Scientific literature providing a detailed pharmacological profile specifically for triamcinolone (B434) benetonide is limited. Triamcinolone benetonide is an ester of triamcinolone acetonide, a well-researched synthetic corticosteroid. Therefore, this technical guide extrapolates much of its information from the extensive data available on triamcinolone acetonide, assuming a similar core pharmacological activity. The benetonide moiety is expected to primarily influence the compound's pharmacokinetic properties, such as its absorption and duration of action.
Introduction
This compound is a synthetic glucocorticoid corticosteroid developed for its anti-inflammatory and immunosuppressive properties.[1][2] As an ester of triamcinolone acetonide, it belongs to a class of potent corticosteroids used in the management of various inflammatory conditions. The addition of the benzoyl-β-aminoisobutyrate group to the triamcinolone acetonide structure is designed to modify its physicochemical properties, potentially affecting its solubility, absorption, and duration of action following administration. This guide provides a comprehensive overview of the pharmacological profile of this compound, drawing heavily on the well-established data for triamcinolone acetonide.
Mechanism of Action
The fundamental mechanism of action for this compound is consistent with that of other glucocorticoids, primarily mediated through its interaction with glucocorticoid receptors (GR).[3]
Signaling Pathway:
Upon entering the target cell, this compound binds to the cytosolic glucocorticoid receptor, leading to a conformational change in the receptor and its dissociation from a complex of heat shock proteins. The activated receptor-steroid complex then translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators.[4]
Key molecular events include:
-
Transactivation: The activated GR complex upregulates the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the synthesis of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway of this compound.
Pharmacokinetics
Absorption
The absorption of triamcinolone acetonide is highly dependent on the route of administration.
-
Topical: Percutaneous absorption is generally low but can be increased with the use of occlusive dressings, application to inflamed or denuded skin, and the formulation vehicle.[5][6] Studies on triamcinolone acetonide show that a significant portion remains on the skin surface, with some forming a reservoir in the stratum corneum.[7]
-
Intramuscular: Following deep intramuscular injection, triamcinolone acetonide is absorbed slowly but almost completely.[8]
-
Intra-articular: Systemic absorption from synovial spaces can occur, but clinically significant systemic levels are less likely, except with high doses in large joints.[8]
-
Oral: Triamcinolone has a rapid and high absorption rate (around 90%) following oral administration.[8]
-
Inhaled: Systemic bioavailability of inhaled triamcinolone acetonide is approximately 22%.[9]
Distribution
Once absorbed, triamcinolone acetonide is widely distributed throughout the body and binds to plasma proteins.[3] The volume of distribution for triamcinolone acetonide after intravenous administration is approximately 103 L.[9]
Metabolism
Triamcinolone acetonide is primarily metabolized in the liver.[3] The major metabolites identified in animal studies are the C-21 carboxylic acids of triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide.[10]
Excretion
The metabolites of triamcinolone acetonide are mainly excreted through the urine, with a smaller amount in the feces.[3] The half-life of triamcinolone acetonide is reported to be around 18 to 36 hours.[3] After intravenous administration, the elimination half-life is approximately 2.0 hours, with a total body clearance of 37 L/h.[9]
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (as a proxy for this compound)
| Parameter | Value | Route of Administration | Species |
| Bioavailability | ~23% | Oral | Human |
| Bioavailability | ~22% | Inhaled | Human |
| Volume of Distribution (Vd) | 103 L | Intravenous | Human |
| Total Body Clearance | 37 L/h | Intravenous | Human |
| Elimination Half-life (t½) | 2.0 hours | Intravenous | Human |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | Oral | Human |
| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | Inhaled | Human |
Data extrapolated from studies on triamcinolone acetonide.[9]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are characterized by potent anti-inflammatory, immunosuppressive, and anti-allergic activities.
-
Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory mediators, this compound reduces the classic signs of inflammation, including redness, swelling, heat, and pain.
-
Immunosuppressive Effects: It suppresses the immune system by reducing the function and proliferation of various immune cells, such as T and B lymphocytes, and by decreasing the production of immunoglobulins.
-
Anti-allergic Effects: this compound can alleviate allergic reactions by inhibiting the release of histamine (B1213489) and other mediators from mast cells and basophils.
A significant pharmacodynamic effect of systemic corticosteroid exposure is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in endogenous cortisol production. Following a single intramuscular dose of 60 to 100 mg of triamcinolone acetonide, adrenal suppression occurs within 24 to 48 hours and gradually returns to normal over 30 to 40 days.[11]
Table 2: Key Pharmacodynamic Effects of Triamcinolone Acetonide (as a proxy for this compound)
| Effect | Mechanism | Clinical Relevance |
| Anti-inflammatory | Inhibition of phospholipase A2; decreased production of prostaglandins and leukotrienes; suppression of pro-inflammatory cytokine gene expression. | Reduction of inflammation in conditions like dermatitis, arthritis, and asthma. |
| Immunosuppressive | Reduced lymphocyte proliferation and function; decreased immunoglobulin production. | Management of autoimmune disorders and prevention of transplant rejection. |
| Anti-allergic | Inhibition of histamine release from mast cells and basophils. | Treatment of allergic rhinitis and other allergic conditions. |
| HPA Axis Suppression | Negative feedback on the hypothalamus and pituitary gland, reducing ACTH and cortisol secretion. | A potential adverse effect with systemic use, requiring careful dose tapering upon discontinuation. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the public domain. The following are representative methodologies used in the preclinical and clinical evaluation of triamcinolone acetonide, which would be applicable to the study of this compound.
In Vivo Anti-inflammatory Activity Assessment (Animal Model)
This protocol describes a common method for evaluating the topical anti-inflammatory efficacy of corticosteroids.
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Percutaneous Absorption Study (In Vitro)
This protocol outlines a standard method for determining the percutaneous absorption of a topical formulation using Franz diffusion cells.
Caption: Workflow for in vitro percutaneous absorption studies.
Clinical Applications
While specific clinical trial data for this compound is sparse, its intended use is for the topical treatment of corticosteroid-responsive dermatoses. Based on the activity of triamcinolone acetonide, potential applications would include:
-
Atopic dermatitis
-
Eczema
-
Psoriasis
-
Contact dermatitis
-
Other inflammatory skin conditions
The benetonide ester may offer the advantage of a longer duration of action, potentially allowing for less frequent application compared to other topical corticosteroids.
Conclusion
This compound is a potent synthetic corticosteroid with a pharmacological profile that is largely inferred from its parent compound, triamcinolone acetonide. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to profound anti-inflammatory and immunosuppressive effects. While specific pharmacokinetic and pharmacodynamic data for the benetonide ester are not widely available, it is anticipated that the esterification primarily serves to modify its absorption and prolong its duration of action. Further research is warranted to fully characterize the unique pharmacological properties of this compound and to delineate its specific clinical advantages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. youtube.com [youtube.com]
- 4. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Percutaneous absorption of topically applied triamcinolone in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penetration, permeation, and absorption of triamcinolone acetonide in normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolic fate of triamcinolone acetonide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triamcinolone Acetonide (CAS 76-25-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Structure-Activity Relationship of Triamcinolone Benetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies specifically investigating triamcinolone (B434) benetonide are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established SAR of the parent compound, triamcinolone, and its more studied derivative, triamcinolone acetonide. The principles outlined herein are intended to provide a foundational understanding for researchers and drug development professionals.
Introduction
Triamcinolone benetonide is a synthetic corticosteroid that belongs to the glucocorticoid class of steroid hormones. These compounds are widely utilized for their potent anti-inflammatory and immunosuppressive properties. The therapeutic efficacy of glucocorticoids is intrinsically linked to their molecular structure, where minor modifications can significantly impact their potency, receptor binding affinity, and pharmacokinetic profile. This technical guide delves into the core principles of the structure-activity relationship of glucocorticoids, with a specific focus on inferring the SAR of this compound. We will explore the key structural motifs that govern biological activity, detail relevant experimental protocols for assessing efficacy, and visualize the pertinent signaling pathways.
General Principles of Glucocorticoid Structure-Activity Relationship
The anti-inflammatory activity of glucocorticoids is primarily mediated through their binding to and activation of the glucocorticoid receptor (GR). The fundamental steroid nucleus, consisting of a four-ring cyclo-pentanoperhydrophenanthrene system, is the scaffold upon which various functional groups are strategically placed to optimize activity.
Key structural features influencing glucocorticoid activity include:
-
C1-C2 Double Bond: Introduction of a double bond between carbons 1 and 2 of the A-ring, as seen in prednisolone (B192156) from hydrocortisone, increases glucocorticoid activity and reduces mineralocorticoid (salt-retaining) activity.
-
9α-Fluorination: The addition of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. This is thought to be due to the electron-withdrawing effect on the 11β-hydroxyl group, increasing its acidity and receptor binding affinity.
-
16α/β-Substitution: Methyl or hydroxyl groups at the 16α or 16β position can virtually eliminate mineralocorticoid activity. For instance, the 16α-hydroxyl group in triamcinolone significantly reduces salt retention.
-
17α- and 21-Hydroxyl Groups: These hydroxyl groups are crucial for glucocorticoid activity. Esterification at these positions can modulate the lipophilicity and duration of action.
-
16α, 17α-Acetal Derivatives: The formation of an acetal, such as the acetonide in triamcinolone acetonide, by reacting the 16α- and 17α-hydroxyl groups with an aldehyde or ketone, generally increases topical potency due to increased lipophilicity and receptor affinity.
Inferred Structure-Activity Relationship of this compound
Triamcinolone itself possesses the core structural features for potent glucocorticoid activity: a C1-C2 double bond, a 9α-fluoro group, and a 16α-hydroxyl group. This compound is an ester derivative at the 21-hydroxyl position with N-benzoyl-2-methyl-β-alanine.
Based on general principles of glucocorticoid SAR, the benetonide ester at the C21 position is expected to:
-
Increase Lipophilicity: The bulky and aromatic benetonide group significantly increases the lipophilicity of the triamcinolone molecule. This enhanced lipophilicity can improve penetration through the stratum corneum, making it effective for topical applications.
-
Act as a Prodrug: The ester linkage is likely susceptible to hydrolysis by cutaneous esterases, releasing the active triamcinolone at the site of action. This prodrug strategy can prolong the duration of action and potentially reduce systemic absorption.
-
Influence Potency: The rate of hydrolysis of the benetonide ester will be a critical determinant of its potency. A slower, sustained release of triamcinolone could lead to a prolonged therapeutic effect.
Quantitative Data Presentation
Direct comparative quantitative data for this compound is scarce in publicly available literature. The following table summarizes the relative potencies of various topical corticosteroids to provide a contextual framework. The potency of this compound is not well-established in these common classification systems.
| Corticosteroid | Relative Potency (Compared to Hydrocortisone = 1) | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) |
| Hydrocortisone | 1 | 10 |
| Prednisolone | 4-5 | 19 |
| Triamcinolone | 5 | 29 |
| Triamcinolone Acetonide | ~100 (topical) | 186 |
| Betamethasone | 25-40 | 500 |
| Dexamethasone | 25-30 | 100 |
| Clobetasol Propionate | 600-1000 | 1200 |
Note: Data is compiled from various sources and should be considered approximate. The topical potency of triamcinolone acetonide is significantly higher than its systemic potency due to its favorable pharmacokinetic properties in the skin.
Experimental Protocols
The evaluation of the structure-activity relationship of glucocorticoids involves a battery of in vitro and in vivo assays.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosolic GR:
-
Rat liver or other suitable tissue is homogenized in a cold buffer (e.g., Tris-HCl with molybdate, dithiothreitol, and protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosol fraction containing the GR.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone or [³H]-triamcinolone acetonide) is incubated with the cytosol preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the GR.
-
Non-specific binding is determined by adding a large excess of an unlabeled glucocorticoid (e.g., dexamethasone).
-
-
Separation of Bound and Free Ligand:
-
After incubation, the bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Anti-inflammatory Assays
Objective: To assess the topical anti-inflammatory potency of a corticosteroid by its ability to cause cutaneous vasoconstriction (blanching).
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are recruited.
-
Application of Test Compounds:
-
Small areas on the forearm are marked.
-
Different concentrations of the test corticosteroid formulation (e.g., cream or ointment) and a vehicle control are applied to the marked areas under occlusion (e.g., with a plastic film).
-
-
Evaluation of Vasoconstriction:
-
After a specified period (e.g., 6-18 hours), the occlusion is removed.
-
The degree of skin blanching (pallor) at each application site is visually assessed and scored on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
-
Data Analysis:
-
The mean blanching scores for each concentration are calculated.
-
The potency of the test compound is determined by comparing its blanching response to that of standard corticosteroids of known potency.
-
Objective: To evaluate the topical anti-inflammatory activity of a compound by its ability to inhibit chemically induced ear edema.
Methodology:
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Inflammation:
-
A solution of croton oil (an irritant) in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse.
-
The left ear serves as a control.
-
-
Treatment:
-
The test compound (e.g., this compound) in a suitable vehicle is applied topically to the right ear, either before or after the application of croton oil.
-
A control group receives the vehicle alone.
-
-
Assessment of Edema:
-
After a specific time (e.g., 4-6 hours), the mice are euthanized.
-
A standardized punch biopsy is taken from both the right (inflamed) and left (control) ears.
-
The weight of the ear punches is measured.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the classical glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow for Assessing Topical Anti-inflammatory Activity
The following diagram illustrates a general workflow for evaluating the topical anti-inflammatory activity of a new corticosteroid derivative like this compound.
Caption: General experimental workflow for assessing topical anti-inflammatory activity.
Conclusion
An In-Depth Technical Guide to the Physicochemical Properties of Triamcinolone Benetonide Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative physicochemical data for triamcinolone (B434) benetonide is limited. This guide provides a comprehensive overview of its known properties, supplemented with established experimental protocols and the general mechanism of action for corticosteroids. Where specific data for triamcinolone benetonide is unavailable, information on the closely related compound, triamcinolone acetonide, is provided for comparative purposes, and is clearly marked as such.
Introduction
This compound is a synthetic glucocorticoid corticosteroid. It is a derivative of triamcinolone, specifically the 21-(N-benzoyl-β-aminoisobutyrate) ester of triamcinolone acetonide.[1] Like other corticosteroids, it is expected to possess potent anti-inflammatory properties. Understanding its physicochemical properties is crucial for formulation development, ensuring stability, and optimizing therapeutic efficacy. This guide summarizes the available information on this compound and provides detailed experimental methodologies for its characterization.
Molecular Structure and Identification
The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.
| Property | Value |
| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-6b-yl]-2-oxoethyl 3-(benzoylamino)-2-methylpropanoate[1] |
| Chemical Formula | C₃₅H₄₂FNO₈[1] |
| Molecular Weight | 623.718 g·mol⁻¹[1] |
| Brand Names | Alcorten, Benecorten, Tibicorten[1] |
Physicochemical Properties
Detailed quantitative data for the physicochemical properties of this compound are not widely reported. The following sections outline the key properties and provide general experimental protocols for their determination.
Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.
Data for this compound:
-
Not available in the reviewed literature.
Comparative Data for Triamcinolone Acetonide:
-
Approximately 290°C (with decomposition)[3]
-
292-294°C
Experimental Protocol: Capillary Melting Point Determination
This method is a standard pharmacopeial method for determining the melting point of a solid crystalline substance.
-
Sample Preparation: The this compound powder is finely ground and dried under vacuum to remove any residual solvents. A small amount is then packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility
Solubility is a key determinant of a drug's bioavailability and is essential for developing liquid dosage forms.
Data for this compound:
-
Not available in the reviewed literature.
Comparative Data for Triamcinolone Acetonide:
| Solvent | Solubility |
|---|---|
| Water | Practically insoluble[3] |
| Ethanol (99.5%) | Sparingly soluble[3] |
| Acetone (B3395972) | Sparingly soluble[3] |
| Methanol | Slightly soluble[3] |
| Diethyl ether | Practically insoluble[3] |
| DMSO | Approximately 20 mg/mL[4] |
| Dimethyl formamide (B127407) (DMF) | Approximately 20 mg/mL[4] |
| 1:1 solution of DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[4] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a standard procedure to determine the equilibrium solubility of a compound in a given solvent.
-
Equilibration: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.
-
Analysis: The concentration of this compound in the clear solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability.
Data for this compound:
-
Not available in the reviewed literature.
Comparative Data for Triamcinolone Acetonide:
-
Studies on triamcinolone acetonide and its acetate (B1210297) ester have revealed the existence of multiple polymorphic forms and a monohydrate, which can impact the stability of pharmaceutical formulations.[5]
Experimental Protocol: Polymorphism Screening using Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for identifying and characterizing different polymorphic forms of a crystalline substance.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. Different polymorphs will produce distinct diffraction patterns.
Stability
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Data for this compound:
-
Not available in the reviewed literature.
Comparative Data for Triamcinolone Acetonide:
-
The decomposition of triamcinolone acetonide in solution follows pseudo-first-order kinetics and is pH-dependent, with minimum degradation observed at approximately pH 3.4.[6]
-
In ointment formulations, triamcinolone acetonide can undergo oxidative degradation, which is catalyzed by trace metals.[7]
Experimental Protocol: Stability Study using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for stability studies.
-
Storage: Samples of this compound powder are stored under various conditions as per ICH guidelines (e.g., different temperatures and humidity levels).
-
Sampling: At predetermined time points, samples are withdrawn for analysis.
-
Analysis: The concentration of this compound and the presence of any degradation products are determined by a validated stability-indicating HPLC method.
Mechanism of Action: Glucocorticoid Receptor Signaling
As a corticosteroid, this compound is expected to exert its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is in a complex with heat shock proteins (Hsp).[2][8]
-
Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus.[2][8]
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8][9]
-
Anti-inflammatory Effects: This binding leads to the increased transcription of genes encoding anti-inflammatory proteins (e.g., lipocortin-1) and the decreased transcription of genes encoding pro-inflammatory proteins (e.g., cytokines, chemokines, and cyclooxygenase-2).[2][8][10]
Synthesis
The synthesis of triamcinolone derivatives typically involves multi-step chemical modifications of a steroid precursor. While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of the related compound, triamcinolone acetonide, generally involves the reaction of triamcinolone with acetone in the presence of an acid catalyst to form the acetonide ring.[11][12] The "benetonide" moiety would then be introduced through an esterification reaction.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Item - Polymorphism of Triamcinolone Acetonide Acetate and Its Implication for the Morphology Stability of the Finished Drug Product - American Chemical Society - Figshare [acs.figshare.com]
- 6. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Triamcinolone acetonide [sitem.herts.ac.uk]
- 12. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
An In-depth Technical Guide to the Biological Targets of Triamcinolone Benetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of triamcinolone (B434) benetonide, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The primary biological target of triamcinolone benetonide is the glucocorticoid receptor (GR). This document details the molecular interactions with the GR, the subsequent signaling pathways affected, and the resulting modulation of gene expression. Quantitative data on receptor binding and functional activity are presented, along with detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
This compound is a corticosteroid used for its anti-inflammatory effects.[1][2] It belongs to the family of synthetic glucocorticoids, which are analogues of the endogenous steroid hormone cortisol. The therapeutic effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3][4] This guide will elucidate the molecular pharmacology of this compound, focusing on its biological targets and the downstream consequences of their engagement. While specific data for this compound is limited in publicly available literature, much of its activity can be inferred from studies on its active moiety, triamcinolone acetonide.
Primary Biological Target: The Glucocorticoid Receptor
The principal biological target of this compound is the glucocorticoid receptor (GR), also known as NR3C1 (Nuclear Receptor subfamily 3, group C, member 1).[1][3][4]
Glucocorticoid Receptor Binding
This compound, as a glucocorticoid agonist, binds to the ligand-binding domain (LBD) of the cytosolic GR with high affinity.[3][4] This binding event induces a conformational change in the receptor, leading to its activation.
Quantitative Data on Glucocorticoid Receptor Interaction
| Compound | Parameter | Value | Cell/System | Reference |
| Triamcinolone Acetonide | IC50 (for NO release inhibition) | 1.78 nM | Activated microglia | [5] |
Molecular Mechanism of Action
The anti-inflammatory and immunosuppressive effects of this compound are a consequence of the GR-mediated modulation of gene expression. The mechanism can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the following key steps:
-
Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as HSP90 and immunophilins.[6] The binding of this compound to the GR's ligand-binding domain triggers the dissociation of these chaperone proteins.[6]
-
Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[6]
-
Gene Regulation: In the nucleus, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By binding to these factors, the GR prevents them from activating the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[5]
-
Key Downstream Signaling Pathways
The inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory action of glucocorticoids.[5] NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This compound, through the activated GR, interferes with NF-κB signaling, leading to a reduction in the inflammatory response.[5]
Glucocorticoids indirectly inhibit phospholipase A2 (PLA2), a key enzyme in the production of inflammatory mediators. This inhibition is primarily achieved through the GR-mediated upregulation of annexin A1. Annexin A1 can inhibit the activity of cytosolic PLA2 (cPLA2), thereby blocking the release of arachidonic acid from membrane phospholipids. This, in turn, prevents the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological targets of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone or [3H]triamcinolone acetonide) for binding to the GR in a cytosolic preparation or with purified receptor.
General Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line or tissue expressing the GR (e.g., rat liver, HeLa cells).
-
Incubation: Incubate the cytosol with a fixed concentration of the radiolabeled glucocorticoid in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
NF-κB Reporter Gene Assay
Principle: This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound. It utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing NF-κB binding sites.
General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect the cells with a plasmid containing the NF-κB reporter construct.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α, lipopolysaccharide) in the presence or absence of the test compound (this compound) at various concentrations.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activity by the test compound and determine the IC50 value.
Gene Expression Analysis (Quantitative PCR)
Principle: This method measures the changes in the mRNA levels of specific target genes in response to treatment with the test compound.
General Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound at various concentrations for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., annexin A1, IL-6, TNF-α) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.
Visualizations of Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for NF-κB Reporter Gene Assay
Caption: NF-κB Reporter Gene Assay Workflow.
Conclusion
This compound exerts its potent anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor. Its mechanism of action is multifaceted, involving the GR-mediated transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB. This leads to the inhibition of key inflammatory pathways, including the production of prostaglandins and leukotrienes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and to develop novel therapeutic strategies targeting the glucocorticoid signaling pathway. Further research is warranted to determine the specific binding kinetics and quantitative pharmacological profile of this compound itself.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Research on the Anti-Inflammatory Effects of Triamcinolone Benetonide: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory effects of triamcinolone-derived corticosteroids, with a primary focus on the well-documented activities of triamcinolone (B434) acetonide as a proxy for understanding triamcinolone benetonide. Due to a notable scarcity of specific research on this compound, this paper leverages the extensive body of evidence available for its closely related analogue, triamcinolone acetonide, to delineate the core mechanisms of action, quantitative efficacy, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of steroidal anti-inflammatory agents. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
Triamcinolone and its derivatives are potent synthetic glucocorticoids widely utilized for their anti-inflammatory and immunosuppressive properties.[1] The specific compound of interest, this compound, is an ester of triamcinolone acetonide. Structurally, this compound is triamcinolone acetonide with a benzoyl-β-aminoisobutyrate group attached at the 21-position.[2] This structural modification primarily influences the pharmacokinetics of the drug, such as its absorption and duration of action, while the core pharmacodynamic and anti-inflammatory mechanisms are dictated by the parent triamcinolone acetonide moiety.
Given the limited availability of dedicated studies on this compound, this guide will focus on the extensive research conducted on triamcinolone acetonide. The findings presented herein are considered highly relevant to understanding the anti-inflammatory profile of this compound.
Core Anti-Inflammatory Mechanisms of Action
Triamcinolone acetonide exerts its anti-inflammatory effects through multiple molecular pathways, primarily mediated by its interaction with cytosolic glucocorticoid receptors (GR).[3] Upon binding, the triamcinolone acetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. The principal mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Triamcinolone acetonide suppresses the synthesis of key inflammatory molecules. A critical step in this process is the inhibition of phospholipase A2 (PLA2), which in turn blocks the release of arachidonic acid from cell membranes, thereby preventing the production of prostaglandins (B1171923) and leukotrienes.[4]
-
Suppression of Pro-inflammatory Cytokines and Chemokines: The compound effectively downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][5][6]
-
Inhibition of Inflammatory Signaling Pathways: Triamcinolone acetonide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[7]
-
Modulation of Immune Cell Function: It influences the activity of various immune cells, including the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8]
Below is a diagram illustrating the primary anti-inflammatory signaling pathway of triamcinolone acetonide.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of triamcinolone acetonide from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Triamcinolone Acetonide
| Inflammatory Mediator | Cell Type | Stimulus | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) | Microglia | Necrotic Neuronal Cells | 1.78 nM | [7] |
| IL-6 | Lateral Elbow Epicondylitis Cells | - | Significant decrease at 1, 10, and 100 µM | [5] |
| IL-8 | Lateral Elbow Epicondylitis Cells | - | Significant decrease at 1, 10, and 100 µM | [5] |
| IL-6 | Human Lung Fibroblasts | TGF-β1 | Significant inhibition at 10⁻⁸ M and 10⁻⁷ M | [6] |
| IL-8 | Human Lung Fibroblasts | TGF-β1 | Significant decrease at 10⁻⁸ M and 10⁻⁷ M | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of Triamcinolone Acetonide
| Animal Model | Condition | Dosage | Outcome | Reference |
| Lewis Rats | Experimental Autoimmune Neuritis | 0.3 mg/kg and 0.6 mg/kg (intrathecal) | Dose-dependent amelioration of clinical signs | [9] |
| Wistar Rats | Osteoarthritis | 0.2 mg/kg (intra-articular, weekly) | Complete prevention of osteophyte formation | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Microglia Activation Assay
Objective: To determine the inhibitory effect of triamcinolone acetonide on nitric oxide (NO) production in activated microglia.[7]
Protocol:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Preparation of Necrotic Neuronal Cells (NNC): Cortical neurons are harvested from embryonic day 15-16 mice. Neurons are subjected to three freeze-thaw cycles to induce necrosis.
-
Treatment: BV-2 cells are seeded in 96-well plates. The cells are pre-treated with various concentrations of triamcinolone acetonide for 1 hour. Subsequently, NNCs are added to the wells to induce microglial activation.
-
Nitrite (B80452) Assay: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of triamcinolone acetonide on NO production.
Below is a workflow diagram for the in vitro microglia activation assay.
In Vivo Osteoarthritis Model in Rats
Objective: To evaluate the effect of intra-articular triamcinolone acetonide on osteophyte formation in a rat model of osteoarthritis.[8]
Protocol:
-
Animal Model: Male Wistar rats are used. Osteoarthritis is induced in the knee joint by intra-articular injection of papain followed by a forced running protocol.
-
Treatment: Animals are divided into a control group and a treatment group. The treatment group receives weekly intra-articular injections of triamcinolone acetonide (0.2 mg/kg).
-
Monitoring: Osteophyte formation and subchondral bone changes are monitored over 12 weeks using in vivo micro-computed tomography (μCT).
-
Macrophage Activation Imaging: Synovial macrophage activation is assessed using folate receptor β-targeted single-photon emission computed tomography/computed tomography (SPECT/CT).
-
Histological Analysis: At the end of the study, knee joints are harvested for histological analysis to assess cartilage degradation and osteophyte development.
Below is a workflow diagram for the in vivo osteoarthritis model.
Conclusion
While direct research on this compound is limited, the extensive data available for its active moiety, triamcinolone acetonide, provides a strong foundation for understanding its anti-inflammatory properties. Triamcinolone acetonide demonstrates potent inhibition of key inflammatory mediators and signaling pathways, translating to significant anti-inflammatory effects in both in vitro and in vivo models. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of anti-inflammatory drug development. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic profile of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 5. Pharmacokinetics of triamcinolone acetonide and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Pharmacokinetics of Triamcinolone Acetonide After Intravenous, Oral, and Inhaled Administration | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Triamcinolone Benetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in metabolism, inflammation, and immune function. Triamcinolone (B434) benetonide is a synthetic glucocorticoid designed to elicit potent anti-inflammatory effects. Its therapeutic efficacy is directly related to its binding affinity and subsequent activation of the glucocorticoid receptor.
The classical GR signaling pathway begins with the binding of a glucocorticoid ligand to the receptor in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to the dissociation of this complex. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the observed physiological and therapeutic effects of the glucocorticoid.
Quantitative Data on Glucocorticoid Receptor Binding Affinity
Direct quantitative binding data for this compound is not extensively reported. However, the binding affinity of its parent compound, triamcinolone, and a closely related ester, triamcinolone acetonide, have been characterized. This comparative data provides a strong basis for estimating the binding profile of this compound. The benetonide ester at position 21 is expected to influence the pharmacokinetic properties of the molecule, potentially increasing its lipophilicity and tissue penetration, which can indirectly affect its overall potency.
The following table summarizes the reported binding affinities of several key glucocorticoids to the glucocorticoid receptor. The IC50 value represents the concentration of the competing ligand that displaces 50% of the radiolabeled ligand from the receptor, with a lower IC50 indicating a higher binding affinity.
| Compound | IC50 (nM) | Relative Binding Affinity (Dexamethasone = 100) | Reference |
| Dexamethasone | 5.4 | 100 | [1] |
| Triamcinolone Acetonide | 1.5 | ~360 | [1] |
| Fluocinolone Acetonide | 2.0 | ~270 | [1] |
| Triamcinolone | 58 (pIC50 = 7.24) | ~9.3 | [2] |
Note: The relative binding affinity for Triamcinolone Acetonide and Fluocinolone Acetonide is calculated based on the provided IC50 values in comparison to Dexamethasone from the same study. The pIC50 for Triamcinolone was converted to an IC50 value.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The determination of a ligand's binding affinity to the glucocorticoid receptor is a critical step in drug development. The following sections detail the methodologies for two common experimental approaches: the radioligand binding assay and the fluorescence polarization-based competitor assay.
Radioligand Binding Assay (Whole Cell)
This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor in intact cells.
Objective: To determine the dissociation constant (Kd) and the maximal number of binding sites (Bmax) for a ligand, or the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell line expressing the glucocorticoid receptor (e.g., A549, HeLa)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled test compound (e.g., this compound)
-
Unlabeled reference glucocorticoid (e.g., dexamethasone)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture the selected cell line to ~80-90% confluency in appropriate cell culture flasks.
-
Cell Harvesting and Plating: Harvest the cells using standard cell culture techniques and plate them in a multi-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Incubation with Ligands:
-
For saturation binding experiments, incubate the cells with increasing concentrations of the radiolabeled glucocorticoid.
-
For competition binding experiments, incubate the cells with a fixed concentration of the radiolabeled glucocorticoid and increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference glucocorticoid).
-
-
Incubation Conditions: Incubate the plate at 37°C for a predetermined time to reach binding equilibrium.
-
Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of the radiolabeled ligand and use non-linear regression to determine Kd and Bmax. A Scatchard plot can also be used for this analysis.[3]
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled test compound and use non-linear regression to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Based Competitor Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid to the GR. The binding of the small fluorescent ligand to the much larger receptor results in a slower rotation and thus an increase in the polarization of the emitted light. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
Objective: To determine the IC50 of a test compound for the glucocorticoid receptor.
Materials:
-
Purified recombinant glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare a working solution of the fluorescently labeled glucocorticoid and the glucocorticoid receptor.
-
Assay Plate Setup: In a microplate, add the assay buffer, the fluorescently labeled glucocorticoid, and the serial dilutions of the test compound.
-
Initiation of Reaction: Add the glucocorticoid receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. Use a sigmoidal dose-response curve fit to determine the IC50 value.
References
Early-stage investigations into triamcinolone benetonide signaling pathways
An In-depth Technical Guide to Early-Stage Investigations of Triamcinolone (B434) Benetonide Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone benetonide is a synthetic corticosteroid whose therapeutic effects are mediated through its active moiety, triamcinolone. Much of the early-stage research into its signaling pathways has been conducted using triamcinolone acetonide, a more potent and commonly studied derivative.[1][2][3] Triamcinolone acetonide is a glucocorticoid, a class of steroid hormones that act as agonists for the glucocorticoid receptor (GR).[1][3] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of genes.[3][4] This modulation, achieved through processes known as transactivation and transrepression, is central to its potent anti-inflammatory and immunosuppressive properties.[5][6] This guide provides a detailed overview of the core signaling pathways, quantitative data from early-stage investigations, and the experimental protocols used to elucidate these mechanisms.
The Canonical Glucocorticoid Receptor (GR) Signaling Pathway
The primary mechanism of action for triamcinolone is initiated by its binding to the glucocorticoid receptor in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon binding triamcinolone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[4] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process called transactivation.[4][7] This leads to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1), which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][8]
Quantitative Data: GR Regulation
Studies have shown that triamcinolone acetonide not only activates the GR but also regulates its cellular levels by altering its stability.[9]
| Parameter | Condition | Value | Reference |
| GR Half-life | Control (no hormone) | 19 ± 1.9 h | [9] |
| 10 nM Triamcinolone Acetonide | 9.5 ± 0.3 h | [9] | |
| Steady-State GR Levels | Control (no hormone) | 260 ± 19 fmol/100 µg DNA | [9] |
| 10 nM Triamcinolone Acetonide (after 30h) | 130 ± 14 fmol/100 µg DNA | [9] | |
| GR Synthesis Rate | With or without 10 nM Triamcinolone Acetonide | 9.7 ± 0.3 fmol/100 µg DNA/h | [9] |
Experimental Protocol: Determination of GR Half-life
This protocol is based on the methodology used to determine the effects of triamcinolone acetonide on GR stability.[9]
-
Cell Culture : GH1 cells (a rat pituitary tumor cell line) are cultured in a suitable medium.
-
Hormone Treatment : Cells are grown in the presence or absence of 10 nM [³H]triamcinolone acetonide for various durations (e.g., 24-48 hours) to reach steady-state conditions.
-
Inhibition of Protein Synthesis : Cycloheximide (an inhibitor of protein synthesis) is added to the culture medium.
-
Time-Course Sampling : At various time points after the addition of cycloheximide, cells are harvested.
-
Receptor Quantification : The amount of [³H]triamcinolone acetonide-bound receptor is measured. Cells are washed, and the specific binding is determined by comparing total binding to non-specific binding (measured in the presence of a large excess of unlabeled hormone).
-
Data Analysis : The natural logarithm of the receptor concentration is plotted against time. The half-life (t½) is calculated from the slope of the resulting linear decay curve.
Anti-Inflammatory Signaling via Transrepression
A crucial aspect of triamcinolone's anti-inflammatory effect is its ability to repress the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This process, known as transrepression, does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with these transcription factors, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines (TNF-α, IL-1β), chemokines, and adhesion molecules.[4][7][10]
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory potency of triamcinolone acetonide has been quantified in various cellular systems.
| Assay | Cell Type | Parameter | Value | Reference |
| Nitric Oxide (NO) Release Inhibition | Activated Microglia | IC₅₀ | 1.78 nM | [10] |
| Transrepression (NF-κB) | A549 lung epithelial cells | EC₅₀ | > Transactivation EC₅₀ | [5] |
| Transrepression (AP-1) | A549 lung epithelial cells | EC₅₀ | < NF-κB Transrepression EC₅₀ | [5] |
Note: The study by Xu et al. (2009) found that for triamcinolone acetonide, the potency for transactivation was greater than its potency for transrepression via NF-κB, a distinction from several other corticosteroids tested.[5]
Experimental Protocols for Assessing NF-κB Inhibition
This is a common method to quantify the transcriptional activity of NF-κB.
-
Cell Line and Transfection : A suitable cell line (e.g., A549, HeLa, or C2C12 muscle cells) is stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.[5][11][12]
-
Cell Treatment : Transfected cells are pre-treated with various concentrations of triamcinolone acetonide for a defined period (e.g., 1 hour).
-
NF-κB Activation : Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for several hours.[10][11]
-
Cell Lysis and Luciferase Measurement : Cells are harvested and lysed. The luciferase activity in the cell extracts is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
Data Analysis : The inhibition of TNF-α-induced luciferase activity by triamcinolone is calculated. Dose-response curves are generated to determine the IC₅₀ or EC₅₀ value.
This method measures the protein levels of genes regulated by NF-κB.
-
Cell Culture and Treatment : Glial cells are treated with an inflammatory stimulus (e.g., necrotic neuronal cells) in the presence or absence of triamcinolone acetonide.
-
Protein Extraction : After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection : The membrane is incubated with primary antibodies specific for pro-inflammatory proteins (e.g., iNOS, TNF-α, IL-1β) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified to determine the relative protein expression levels.
Modulation of the TGF-β Signaling Pathway
Beyond its classical anti-inflammatory roles, early investigations have shown that triamcinolone acetonide can modulate other key cellular pathways, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway. This has significant implications for conditions involving fibrosis. One study demonstrated that triamcinolone acetonide suppresses the expression of pro-fibrotic genes regulated by TGF-β in cells from patients with carpal tunnel syndrome.[13]
Experimental Protocol: Collagen Gel Contraction Assay[14]
This assay assesses the impact of triamcinolone on cell-matrix interaction, a key aspect of fibrosis.
-
Cell Preparation : Subsynovial connective tissue (SSCT) cells are isolated from patients and cultured.
-
Collagen Gel Preparation : A solution of collagen seeded with the SSCT cells is prepared.
-
Gel Polymerization : The cell-collagen solution is added to a petri dish and allowed to polymerize (gel) for 1 hour.
-
Treatment : The gel is released from the sides of the dish to allow for contraction. The culture medium is then replaced with a medium containing either triamcinolone acetonide (e.g., 10⁻⁷ M) or a vehicle control (DMSO).
-
Measurement of Contraction : The contracting gels are photographed at regular intervals (e.g., every 4 hours for 3 days). The area of the gel is calculated from the photographs.
-
Data Analysis : The contraction rate is determined by the change in gel area over time. A higher contraction rate in treated gels indicates an effect on cell-matrix interactions.
-
Gene Expression Analysis : At the end of the experiment, RNA can be extracted from the cells within the gel to analyze the expression of fibrotic genes (e.g., TGF-β, collagens) via qRT-PCR.
Conclusion
Early-stage investigations into the signaling pathways of this compound, primarily through its active form triamcinolone acetonide, have established its function as a potent glucocorticoid receptor agonist. The core mechanisms involve the classical GR pathway, leading to the transactivation of anti-inflammatory genes, and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. Furthermore, emerging evidence indicates that triamcinolone can modulate other pathways, such as TGF-β signaling, suggesting a broader therapeutic potential in fibrotic diseases. The experimental protocols outlined in this guide, including reporter gene assays, western blotting, and functional cell-matrix assays, provide a robust framework for further research and development in this area. A thorough understanding of these intricate signaling networks is essential for drug development professionals aiming to optimize therapeutic efficacy while minimizing the side effects associated with corticosteroid use.
References
- 1. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 5. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiopathic carpal tunnel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Formula and Stereochemistry of Triamcinolone Benetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) benetonide is a synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties in topical applications.[1] As a derivative of triamcinolone, its chemical structure is modified to enhance its therapeutic profile. This guide provides a comprehensive overview of the molecular formula, intricate stereochemistry, physicochemical properties, and analytical methodologies related to Triamcinolone benetonide.
Molecular Formula and Structure
The molecular formula for this compound is C35H42FNO8 .[1][2] Its systematic CAS name is (11β,16α)-21-[3-(Benzoylamino)-2-methyl-1-oxopropoxy]-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione.[1] The structure consists of a pregnane (B1235032) steroid backbone, which is characteristic of corticosteroids, with several key functional group modifications that contribute to its pharmacological activity.
Stereochemistry
The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses multiple chiral centers, leading to a complex stereochemical profile.
The core steroid structure of this compound has a defined stereochemistry, with key stereocenters at positions 8, 9, 10, 11, 13, 14, 16, and 17. The isomeric SMILES notation for the related compound, triamcinolone acetonide, highlights the specific spatial arrangement of these chiral centers: C[C@]12C--INVALID-LINK--(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F">C@@HO.[3] The stereochemistry is crucial for its interaction with the glucocorticoid receptor. It is noted to have 8 out of 9 defined stereocenters.[4] The acetonide group formed between the 16α and 17α hydroxyl groups creates a rigid cyclic ketal structure, which enhances its potency.[3] Only a single stereoisomer is pharmacologically active and utilized in clinical formulations to ensure consistent therapeutic outcomes.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound and its parent compound, Triamcinolone acetonide.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H42FNO8 | [1][2] |
| Molecular Weight | 623.71 g/mol | [1][2] |
| Melting Point | 203-207 °C | [1] |
| Optical Rotation | [α]D20 +96 ±3° (c=1 in ethanol) | [1] |
| Solubility | Soluble in methanol, acetone, ethanol, dioxane, pyridine, DMF, chloroform. Insoluble in water. | [1] |
| Appearance | Crystalline powder | [1] |
Table 2: Spectroscopic Data for Triamcinolone Acetonide
| Spectroscopic Technique | Key Absorption Bands / Signals | Reference |
| ATR-FTIR | 3392 cm⁻¹ (O-H stretching), 1726 cm⁻¹ (C=O stretching), 1122 cm⁻¹ (asymmetric C-O-C stretching), 1055 cm⁻¹ (C-F stretching) | [5] |
| ¹³C NMR | Spectra available | [6] |
| ¹H NMR | Spectra available for Triamcinolone (DMSO-d6): δ 2.65, 4.48, 6.21, 4.59 ppm | [7] |
| Mass Spectrometry | Spectra available | [6][8] |
Experimental Protocols
Synthesis of Triamcinolone Acetonide
A common synthetic route for Triamcinolone acetonide involves the chemical modification of triamcinolone.[3] The general protocol is as follows:
-
Dissolution: Triamcinolone is dissolved in acetone.
-
Cooling: The solution is cooled to facilitate the reaction.
-
Catalysis: A catalyst, such as boron trifluoride diethyl etherate, is slowly added to the solution.
-
Ketalization: The catalyst initiates a ketalization reaction, forming a cyclic ketal between the 16α and 17α hydroxyl groups of triamcinolone and acetone.
-
Purification: The resulting Triamcinolone acetonide is then purified to remove any unreacted starting materials and byproducts.
A novel synthetic process for Triamcinolone acetonide has also been reported starting from prednisolone, achieving a high purity of 99.9%.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis and quantification of this compound. A general protocol for the HPLC analysis of corticosteroids is as follows:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The exact composition is optimized for the specific separation.
-
Standard Solution Preparation: A standard solution of this compound of a known concentration is prepared in a suitable solvent.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: UV detection at a specific wavelength (e.g., 240 nm) is commonly employed.
-
Injection Volume: A fixed volume of the standard and sample solutions is injected into the HPLC system.
-
-
Data Analysis: The retention time and peak area of this compound in the sample are compared to those of the standard to determine its identity and quantity.
Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to changes in gene expression.
Caption: Glucocorticoid receptor signaling pathway initiated by this compound.
Conclusion
This compound is a structurally complex synthetic corticosteroid with a well-defined molecular formula and critical stereochemical features that dictate its potent anti-inflammatory activity. A thorough understanding of its physicochemical properties and the analytical methods for its characterization is essential for its development and application in pharmaceutical formulations. Its mechanism of action through the glucocorticoid receptor pathway highlights the molecular basis for its therapeutic effects. This guide provides a foundational technical overview for researchers and professionals in the field of drug development.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [precision.fda.gov]
- 3. Triamcinolone acetonide [sitem.herts.ac.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Solid-state characterization of triamcinolone acetonide nanosuspensiones by X-ray spectroscopy, ATR Fourier transforms infrared spectroscopy and differential scanning calorimetry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triamcinolone Acetonide [webbook.nist.gov]
- 9. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
Toxicological Profile of Triamcinolone Benetonide in Cellular Models: An In-Depth Technical Guide
Disclaimer: Limited direct toxicological data is available for triamcinolone (B434) benetonide in public literature. This guide leverages available data for the closely related compound, triamcinolone acetonide, as a predictive surrogate to provide a comprehensive toxicological overview. The structural similarities between these molecules suggest comparable mechanisms of action and potential toxicities.
Executive Summary
This technical guide provides a detailed examination of the in vitro toxicology of triamcinolone benetonide, with triamcinolone acetonide serving as a primary reference compound. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on cellular responses to this corticosteroid. Key findings from cytotoxicity, genotoxicity, and mechanistic studies are presented. Quantitative data are summarized in tabular format for comparative analysis. Detailed experimental protocols for pivotal assays and visual representations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of the toxicological profile.
Introduction to this compound
This compound is a synthetic glucocorticoid, a class of steroid hormones that bind to the glucocorticoid receptor to elicit potent anti-inflammatory and immunosuppressive effects.[1] These agents are widely used in the management of various inflammatory and autoimmune conditions.[1] Despite their therapeutic benefits, the potential for cellular toxicity is a critical consideration in their development and clinical application. This guide focuses on the toxicological screening of this compound in various cell lines, providing insights into its safety profile at the cellular level.
Cytotoxicity Assessment
The cytotoxic potential of triamcinolone acetonide, as a surrogate for this compound, has been evaluated across various cell lines using multiple assays. The primary methods employed include the assessment of cell viability, membrane integrity, and metabolic activity.
Quantitative Cytotoxicity Data
The following tables summarize the quantitative data from key cytotoxicity studies on triamcinolone acetonide.
Table 1: Effect of Triamcinolone Acetonide on the Viability of Human Trabecular Meshwork (HTM) Cells
| Concentration (µg/mL) | Mean Cell Viability (%) after 24h Exposure |
| 125 | 75.4 ± 2.45 |
| 250 | 49.43 ± 1.85 |
| 500 | 17.07 ± 2.39 |
| 1000 | 3.7 ± 0.9 |
| Untreated Control | 92.49 ± 1.21 |
Source: Data extracted from a study on commercially available triamcinolone acetonide.[2]
Table 2: Viability of Retinal Pigment Epithelial (ARPE-19) and Retinal Neurosensory (R28) Cells after 24h Exposure to Triamcinolone Acetonide (200 µg/mL) with Vehicle
| Cell Line | Mean Cell Viability (%) |
| ARPE-19 | 70.7 ± 10.61 |
| R28 | 75.35 ± 12.42 |
| Untreated ARPE-19 | 92.7 ± 6.24 |
| Untreated R28 | 90.63 ± 5.62 |
Source: Data from a study investigating the toxicity of triamcinolone acetonide on retinal cells.[3]
Table 3: Effect of Triamcinolone Acetonide on Human Lens Epithelial (HLE B-3) Cell Viability after 24h
| Concentration (µg/mL) | Mean Cell Viability (%) |
| 100 | Significantly Reduced |
| 200 | Significantly Reduced |
| 500 | Significantly Reduced |
| 750 | Significantly Reduced |
| 1000 | Significantly Reduced |
Source: This study noted a significant reduction in cell viability at all tested concentrations of commercially available triamcinolone acetonide.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the protocols for key assays used in the assessment of triamcinolone-induced cytotoxicity.
Cell Viability Assays
4.1.1. Trypan Blue Dye Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
Cells are seeded in appropriate culture vessels and treated with various concentrations of this compound for a defined period.
-
Following treatment, cells are harvested and resuspended in phosphate-buffered saline (PBS).
-
A 0.4% solution of trypan blue is mixed with the cell suspension.
-
The mixture is incubated for a short period (e.g., 3 minutes).
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.[5]
-
Percentage viability is calculated as: (Number of viable cells / Total number of cells) x 100.
-
4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are plated in 96-well plates and exposed to this compound.
-
After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a further 2-4 hours to allow for formazan formation.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Membrane Integrity Assay
4.2.1. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[5]
-
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
-
Protocol:
-
Cells are treated with this compound in a 96-well plate.
-
After treatment, an aliquot of the cell culture supernatant is transferred to a new plate.
-
The LDH assay reaction mixture is added to each well.
-
The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a wavelength of approximately 490 nm.[2]
-
Mechanistic Insights into Toxicity
The cytotoxic effects of triamcinolone acetonide appear to be mediated by several cellular pathways, including the induction of oxidative stress and the activation of cell death programs.
Signaling Pathways in Triamcinolone-Induced Cytotoxicity
Studies have implicated oxidative stress as a key upstream event in triamcinolone acetonide-induced cell death.[7] This is often followed by the activation of specific signaling cascades.
-
Oxidative Stress Pathway: Exposure to triamcinolone acetonide has been shown to increase the levels of reactive oxygen species (ROS) in retinal cells.[7][8] This oxidative stress can lead to cellular damage and trigger downstream signaling pathways.
-
MAPK and JNK Pathways: The p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways are involved in the cellular response to stress and have been implicated in triamcinolone acetonide-induced oxidative injury.[7]
-
Caspase-Dependent Apoptosis: Triamcinolone acetonide can induce apoptosis through the activation of caspase-1 and caspase-3 in retinal cells.[7] In human lens epithelial cells, increased caspase-3/7 activity and DNA fragmentation have been observed.[4]
-
Caspase-Independent Cell Death and Necrosis: At higher concentrations, triamcinolone acetonide may induce cell death through necrosis, as evidenced by significant LDH release in human trabecular meshwork cells.[2][5] Some studies also suggest a caspase-independent apoptotic pathway.[6]
-
Glucocorticoid Receptor Involvement: The role of the glucocorticoid receptor in mediating cytotoxicity appears to be cell-type dependent and not always the primary mechanism.[7]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, provide visual representations of the experimental workflows and signaling pathways described in this guide.
Experimental Workflows
Caption: Experimental workflows for cytotoxicity assessment.
Signaling Pathways
Caption: Proposed signaling pathways in triamcinolone-induced cell death.
Genotoxicity
Currently, there is a lack of specific studies in the public domain focusing on the genotoxic potential of this compound or triamcinolone acetonide in cell lines. Standard genotoxicity assays, such as the Ames test, chromosomal aberration test, and micronucleus test, would be necessary to fully characterize the mutagenic and clastogenic potential of this compound.
Conclusion
The in vitro toxicological screening of this compound, informed by data on triamcinolone acetonide, reveals a dose-dependent cytotoxic effect across various cell types, including those of ocular origin. The primary mechanisms of toxicity appear to involve the induction of oxidative stress, activation of the p38 MAPK and JNK signaling pathways, and subsequent engagement of both caspase-dependent and -independent cell death mechanisms. At higher concentrations, necrosis is a prominent mode of cell death. While these findings provide a valuable initial assessment of the toxicological profile, further studies are warranted to investigate the specific effects of this compound and to evaluate its genotoxic potential. This guide serves as a foundational resource for researchers and drug development professionals engaged in the safety assessment of this and related corticosteroids.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of triamcinolone acetonide on retinal neurosensory and pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the toxicity of triamcinolone acetonide and dexamethasone sodium phosphate on human lens epithelial cells (HLE B-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
In-Depth Technical Guide: Metabolic Stability of Triamcinolone Acetonide
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Triamcinolone (B434) acetonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including allergic rhinitis, asthma, and dermatological disorders. The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding the metabolic fate of triamcinolone acetonide is therefore essential for its safe and effective therapeutic use.
This guide provides a detailed examination of the metabolic stability of triamcinolone acetonide, summarizing key pharmacokinetic data, outlining experimental protocols for assessing metabolic stability, and illustrating the primary metabolic pathways.
Metabolic Profile and Pharmacokinetics
The metabolism of triamcinolone acetonide is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP3A4. Co-administration of triamcinolone acetonide with potent inhibitors of CYP3A4, such as nefazodone (B1678010) or the antiretroviral agent cobicistat, can significantly impair its metabolism, leading to increased systemic exposure and the potential for adverse effects.[1][2][3]
The primary metabolic transformation of triamcinolone acetonide involves hydroxylation. The main metabolites identified are 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide.[4][5] These metabolites are pharmacologically inactive and are excreted in both urine and feces.[4][5] Studies in various laboratory animals, including rabbits, dogs, monkeys, and rats, have shown a qualitatively similar metabolic fate.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of triamcinolone acetonide from various studies.
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide Following Intravenous, Oral, and Inhaled Administration in Humans [6][7]
| Parameter | Intravenous (2 mg) | Oral (5 mg) | Inhaled (2 mg) |
| Total Body Clearance (L/h) | 37 | - | - |
| Half-life (h) | 2.0 | - | - |
| Volume of Distribution (L) | 103 | - | - |
| Oral Bioavailability (%) | - | 23 | - |
| Inhaled Bioavailability (%) | - | - | 22 |
| Maximum Concentration (Cmax) (ng/mL) | - | 10.5 | 2.0 |
| Time to Cmax (Tmax) (h) | - | 1.0 | 2.1 |
Table 2: Additional Pharmacokinetic and Disposition Data for Triamcinolone Acetonide
| Parameter | Value | Reference |
| Plasma Protein Binding (%) | 68 | [4] |
| Renal Excretion of Unchanged Drug (%) | ~1 | [8] |
| Free Fraction in Plasma (%) | 29.0 ± 1.3 |
Experimental Protocols for Assessing Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed using subcellular fractions of the liver, such as microsomes and S9 fractions, or intact hepatocytes. These systems contain the necessary enzymes to model hepatic metabolism.
Human Liver Microsomal Stability Assay
This assay is a common method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life and intrinsic clearance of triamcinolone acetonide upon incubation with human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Triamcinolone acetonide
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of triamcinolone acetonide in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
In a 96-well plate, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and MgCl₂ at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the triamcinolone acetonide working solution (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of triamcinolone acetonide using a validated LC-MS/MS method.
-
The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Objective: To determine the in vitro intrinsic clearance of triamcinolone acetonide in a system containing a full complement of hepatic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Triamcinolone acetonide
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Protocol:
-
Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's instructions.
-
Pre-incubate the hepatocyte suspension (e.g., 0.5 x 10⁶ cells/mL) at 37°C in a CO₂ incubator.
-
Prepare a working solution of triamcinolone acetonide in the incubation medium.
-
Initiate the reaction by adding the triamcinolone acetonide working solution to the hepatocyte suspension (final concentration, e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.
-
Process the samples by centrifugation to remove cell debris.
-
Quantify the remaining triamcinolone acetonide in the supernatant using LC-MS/MS.
-
Calculate the half-life and intrinsic clearance based on the rate of compound depletion.
Visualizations
Metabolic Pathway of Triamcinolone Acetonide
Caption: Primary metabolic pathway of triamcinolone acetonide.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: General workflow for an in vitro metabolic stability assay.
Conclusion
Triamcinolone acetonide undergoes significant hepatic metabolism, primarily mediated by the CYP3A4 enzyme, leading to the formation of inactive metabolites. Its relatively short half-life is a consequence of this metabolic clearance. The in vitro assays described provide robust and reproducible methods for assessing the metabolic stability of corticosteroids like triamcinolone acetonide. A thorough understanding of these metabolic pathways and the application of standardized in vitro testing are crucial for the development of new corticosteroid therapies and for managing potential drug-drug interactions with existing ones.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Triamcinolone Benetonide Experimental Research
Introduction
Triamcinolone (B434) benetonide is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory properties. It is a derivative of triamcinolone acetonide, specifically triamcinolone acetonide 21-(benzoyl-β-aminoisobutyrate). As a member of the corticosteroid class, its primary mechanism of action is through the modulation of the glucocorticoid receptor, leading to widespread effects on inflammatory and immune responses. These application notes provide an overview of the experimental data for the closely related and well-studied compound, triamcinolone acetonide, which serves as a benchmark for designing and interpreting experiments with triamcinolone benetonide. The protocols detailed below are established methods for characterizing the anti-inflammatory and cellular effects of glucocorticoids and are directly applicable to the investigation of this compound.
Data Presentation
The following tables summarize key quantitative data for triamcinolone acetonide, which can be used as a reference for estimating the potency and pharmacokinetic profile of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Triamcinolone Acetonide
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Nitric Oxide (NO) Release Inhibition | 1.78 nM | Necrotic Neuronal Cell-activated Microglia | [1] |
| PGE2 Production Inhibition (at 1 nmol loading) | 0-28% of control | Human Osteoarthritic Chondrocytes | [2] |
Table 2: Pharmacokinetic Properties of Triamcinolone Acetonide
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life | 2.0 hours | Intravenous | Human | [3][4] |
| Oral Bioavailability | 23% | Oral | Human | [3][5] |
| Inhaled Bioavailability | 22% | Inhalation | Human | [3] |
| Volume of Distribution | 103 L | Intravenous | Human | [3][4] |
| Total Body Clearance | 37 L/h | Intravenous | Human | [3][4] |
| Plasma Protein Binding | ~68% | Oral | Human | [6] |
Signaling Pathways
This compound, as a glucocorticoid, is expected to follow the classical glucocorticoid receptor signaling pathway. Upon entering the cell, it binds to the cytosolic glucocorticoid receptor (GR), leading to the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it either homodimerizes and binds to glucocorticoid response elements (GREs) on DNA to regulate gene transcription, or interacts with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-inflammatory effects of this compound.
Glucocorticoid Receptor (GR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for the GR.
Materials:
-
Recombinant human GR ligand-binding domain (LBD)
-
Fluorescently labeled dexamethasone (B1670325) (dexamethasone-fluorescein)
-
This compound
-
Assay buffer (e.g., 150 mM NaCl, 10 mM HEPES pH 7.4, 3 mM EDTA, 5 mM DTT, 0.005% Tween 20)
-
384-well microplates
-
Plate reader capable of fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well microplate, add a fixed concentration of recombinant human GR LBD and dexamethasone-fluorescein to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no competitor and wells with a known high-affinity ligand as a positive control.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader at an excitation/emission wavelength of 485/528 nm.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
References
- 1. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triamcinolone Benetonide in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) benetonide is a synthetic corticosteroid belonging to the glucocorticoid family. It is a derivative of triamcinolone, closely related to the more commonly studied triamcinolone acetonide. These compounds are potent anti-inflammatory and immunosuppressive agents.[1][2] In primary cell culture, triamcinolone and its derivatives are valuable tools for investigating cellular mechanisms of inflammation, immune response, and tissue regeneration.[3] They are widely used to modulate gene expression, cell proliferation, differentiation, and viability in various primary cell types. These application notes provide a comprehensive guide to utilizing triamcinolone benetonide in primary cell culture, with a focus on experimental protocols and data interpretation. Much of the available research has been conducted with triamcinolone acetonide; these protocols are based on that data, providing a strong starting point for studies with this compound.
Mechanism of Action
This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This can occur through several mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][4] This leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), enzymes, and adhesion molecules.[1][4]
-
Alternative Signaling Pathways: Recent studies suggest that triamcinolone can also activate other signaling pathways, such as the STAT6/Arg1 pathway in microglia, which promotes an anti-inflammatory M2 phenotype.[5]
Signaling Pathway of Triamcinolone
Caption: Simplified signaling pathway of this compound.
Applications in Primary Cell Culture
Triamcinolone has been utilized in a variety of primary cell culture models to study its therapeutic potential and cellular effects.
| Primary Cell Type | Application | Observed Effects | Reference |
| Human Chondrocytes | Osteoarthritis Research | Decreased cell viability, increased oxidative stress, altered gene expression (P21, GDF15, cFos).[6][7] At physiologically relevant doses, minimal negative impact on chondrocyte viability and metabolism.[8][9] | [6][7][8][9] |
| Human Retinal Pigment Epithelial (RPE) Cells | Ocular Disease Research | Dose-dependent reduction in cell viability.[10] Preservative-free formulations may be less toxic.[10] Induces oxidative injury.[11] | [10][12][11] |
| Human Mesenchymal Stem Cells (MSCs) | Regenerative Medicine Research | Impaired cell growth, induced apoptosis, promoted adipogenesis, and impaired chondrogenesis. Modulated the inflammatory response.[3] | [3] |
| Human Tenocytes | Tendon Injury Research | Decreased cell viability and proliferation, reduced collagen synthesis.[13] | [13] |
| Microglia | Neuroinflammation Research | Inhibited microglial activation and the release of nitric oxide.[4] Attenuated the expression of pro-inflammatory genes (iNOS, TNF-α, IL-1β) by blocking the NF-κB signaling pathway.[4] | [4] |
| Human B Cells | Immunology Research | Inhibited T-cell independent antigen-induced differentiation.[14] | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of triamcinolone derivatives can be limited in aqueous solutions.[15][16][17] Therefore, a stock solution in an appropriate solvent is necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Solvent Selection: DMSO is a common solvent for dissolving triamcinolone derivatives for in vitro studies.[9]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
Warm the solvent slightly to aid dissolution if necessary.
-
Ensure complete dissolution by vortexing.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. Further filtration is generally not required and may lead to loss of the compound.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
General Protocol for Treating Primary Cells
Materials:
-
Primary cells cultured in appropriate vessels (e.g., multi-well plates, flasks)
-
Complete cell culture medium specific to the primary cell type
-
This compound working solutions
-
Vehicle control medium (containing the same concentration of DMSO as the highest dose of this compound)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Plate the primary cells at a desired density and allow them to adhere and stabilize for at least 24 hours.
-
Media Change: Before treatment, aspirate the old medium and replace it with fresh, pre-warmed complete culture medium.
-
Treatment:
-
Add the prepared this compound working solutions to the respective wells.
-
Include a vehicle control group and an untreated control group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer depending on the experiment).[6][8][18]
-
Endpoint Analysis: After the incubation period, proceed with the planned cellular and molecular analyses (e.g., viability assays, gene expression analysis, protein analysis).
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for studying this compound.
Quantitative Data Summary
The following table summarizes the concentrations of triamcinolone acetonide used and their effects in various primary cell culture studies. This data can serve as a starting point for dose-response experiments with this compound.
| Primary Cell Type | Concentration Range | Incubation Time | Key Findings | Reference |
| Human Chondrocytes | 1, 5, 10 mg/mL | 7 and 14 days (viability)48 hours (gene expression) | Significant decrease in viability and increase in oxidative stress.[6] | [6] |
| Bovine Chondrocytes | 1 nM - 200 µM | 2 days (short-term)10-14 days (long-term) | Minimal effect on viability, proliferation, and anabolic activity.[8] Reduced catabolic activities in inflammatory conditions.[8][9] | [8][9] |
| Human Tenocytes | 10⁻⁹ to 10⁻⁵ mol/L | Not specified | Dose-dependent decrease in viability (to 45-88% of control).[13] | [13] |
| Human Retinal Pigment Epithelial (ARPE19) Cells | 0.01 - 1.0 mg/mL | 5 days | Significant reduction in viability at 1.0 mg/mL.[10][12] | [10][12] |
| Rat Retinal Progenitor Cells | 0.01 and 0.02 mg/mL | 48 and 72 hours | Improved cell viability under hypoxic conditions.[18] | [18] |
| Microglia | IC₅₀ = 1.78 nM (for NO release inhibition) | Not specified | Inhibition of nitric oxide release and pro-inflammatory gene expression.[4] | [4] |
Conclusion
This compound is a potent glucocorticoid with significant potential for in vitro studies in primary cell culture. Its anti-inflammatory and immunomodulatory properties make it a valuable tool for research in various fields, including osteoarthritis, ocular diseases, and regenerative medicine. When using this compound, it is critical to carefully consider its solubility, the potential toxicity of the solvent vehicle, and the dose-dependent effects on cell viability and function. The protocols and data presented here, primarily based on studies with the closely related triamcinolone acetonide, provide a solid foundation for designing and conducting experiments with this compound in primary cell culture. Researchers should always perform dose-response studies to determine the optimal concentration for their specific primary cell type and experimental question.
References
- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The functional and molecular impact of triamcinolone acetonide on primary human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triamcinolone suppresses human tenocyte cellular activity and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triamcinolone acetonide inhibits lymphocyte differentiation in B cells decorated with artificial antigen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubility and dissolution of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Low-dose Triamcinolone Acetonide on Rat Retinal Progenitor Cells under Hypoxia Condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Triamcinolone Acetonide in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434) benetonide is a corticosteroid whose quantification in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. Due to the limited availability of specific analytical methods for triamcinolone benetonide, this document presents protocols adapted from validated methods for a closely related and widely studied compound, triamcinolone acetonide. The principles and procedures outlined here provide a robust framework for developing and validating a quantitative method for this compound in various tissue matrices. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive quantification of corticosteroids in complex biological samples.[1][2][3][4]
Analytical Methods Overview
The quantification of triamcinolone acetonide, and by extension this compound, in tissue samples typically involves three key stages: tissue homogenization, extraction of the analyte from the tissue matrix, and instrumental analysis. LC-MS/MS is often the preferred method due to its high sensitivity and selectivity.[2][4] However, HPLC with UV detection can also be employed, particularly for applications where lower sensitivity is acceptable.[3][5]
Key Considerations for Method Development:
-
Tissue Type: The choice of extraction method will depend on the tissue's lipid and protein content.
-
Internal Standard: A suitable internal standard is crucial for accurate quantification to compensate for variations in extraction efficiency and instrument response. For LC-MS/MS, a stable isotope-labeled version of the analyte is ideal. For HPLC, a structurally similar compound can be used.[2][6]
-
Method Validation: Any developed method must be thoroughly validated according to regulatory guidelines (e.g., FDA, ICH) to ensure reliability. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the analysis of triamcinolone acetonide and other corticosteroids in biological samples. This data can serve as a benchmark for method development for this compound.
Table 1: LC-MS/MS Method Performance for Corticosteroid Quantification in Tissue
| Analyte | Tissue Type | LOQ | LOD | Linearity Range | Recovery (%) | Reference |
| Triamcinolone Acetonide | Ocular Tissue | 1 ng/mL | Not Reported | 1 - 1000 ng/mL | >90 | [7] |
| Dexamethasone (B1670325) | Fetal Tissue | 0.2 ng/mL | Not Reported | Not Reported | Not Reported | [2][4] |
| Corticosterone (B1669441) | Adipose Tissue | 1.6 nmol/kg | Not Reported | Not Reported | Not Reported | [1] |
| Hydrocortisone | Adipose Tissue | 0.2 nmol/kg | 0.07 nmol/kg | Not Reported | Not Reported | [1] |
Table 2: HPLC Method Performance for Triamcinolone Acetonide Quantification
| Matrix | LOQ | Linearity Range | Recovery (%) | Reference |
| Human Plasma | 100 ng/mL | 0.5 - 15.0 µg/mL | 79.5 | [8] |
| Pharmaceutical Formulation | Not Reported | 0.05 - 30.00 µg/mL | Not Reported | [9] |
Experimental Protocols
Protocol 1: Quantification of Triamcinolone Acetonide in Ocular Tissue using LC-MS/MS
This protocol is adapted from a method for quantifying triamcinolone acetonide in rabbit ocular tissues.[7]
1. Tissue Preparation:
- Excise ocular tissues (vitreous humor, aqueous humor, lens).
- Homogenize the tissue samples.
2. Sample Extraction (Liquid-Liquid Extraction):
- To the tissue homogenate, add an internal standard (e.g., methylprednisolone).[7]
- Add tert-butyl methyl ether as the extraction solvent.[7]
- Vortex the mixture vigorously.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
- LC Column: C18 column.[7]
- Mobile Phase: Acetonitrile (B52724):water:formic acid (60:40:0.1, v/v/v).[7]
- Flow Rate: As optimized for the specific column dimensions.
- Injection Volume: 5-20 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[2]
- MRM Transitions:
- Triamcinolone Acetonide: Monitor precursor and product ions (e.g., m/z 435.2 -> 397.2).
- Internal Standard (Methylprednisolone): Monitor precursor and product ions.[7]
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: General Tissue Preparation and Extraction for Corticosteroid Analysis
This protocol provides a general framework for tissue preparation and can be adapted for various tissue types.
1. Tissue Homogenization:
- Weigh the frozen tissue sample.
- Add a suitable homogenization buffer (e.g., phosphate-buffered saline).
- Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) on ice.
2. Extraction Method Selection:
-
For Adipose Tissue (High Lipid Content):
-
Use a solvent mixture like methanol (B129727)/water followed by ethyl acetate (B1210297) for extraction.[1]
-
-
For Other Tissues (e.g., Liver, Muscle):
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleanup.[2]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.[2][4]
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for analysis.
-
-
Protein Precipitation: A simpler but potentially less clean method.[8][10]
-
Add a precipitating agent (e.g., acetonitrile or trichloroacetic acid) to the tissue homogenate.[8]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.
-
-
Visualizations
Caption: General workflow for tissue sample analysis.
Caption: Glucocorticoid signaling pathway.
References
- 1. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroids from normal and tumor tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of related substances in triamcinolone acetonide by means of high-performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantification of triamcinolone acetonide in ocular tissues after intravitreal injection to rabbit using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
Determining Effective Dosage of Triamcinolone Benetonide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the effective dosage of triamcinolone (B434) benetonide in in vivo research settings. Triamcinolone benetonide is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Establishing an optimal dose is critical for maximizing therapeutic efficacy while minimizing potential adverse effects. These application notes and protocols offer a framework for conducting dose-finding studies, including recommended experimental designs, relevant animal models, and key endpoints for assessment. Due to the limited availability of specific in vivo data for this compound, this guide draws upon established principles of corticosteroid pharmacology and data from the closely related compound, triamcinolone acetonide, to provide a robust starting point for investigation.
Introduction
This compound is a corticosteroid used for its anti-inflammatory and immunosuppressive effects. Like other glucocorticoids, its mechanism of action involves binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the increased expression of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The signaling cascade ultimately results in the suppression of the inflammatory response.
While the general mechanism is well-understood, the specific effective dosage of this compound for various in vivo models is not well-documented in publicly available literature. Therefore, researchers must typically perform dose-response studies to determine the optimal dosage for their specific application. This document outlines the necessary steps and considerations for designing and executing such studies.
Mechanism of Action: Glucocorticoid Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps involved.
Experimental Protocols for In Vivo Dose Determination
The following protocols are designed as a general framework. Specific parameters should be optimized based on the research question, animal model, and available resources.
General Dose-Finding Study Design
A typical dose-finding study involves administering a range of doses of the test compound to different groups of animals and observing the biological response.
Experimental Workflow:
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, sesame oil, carboxymethylcellulose solution)
-
Experimental animals (e.g., mice, rats)
-
Syringes and needles for administration
-
Equipment for endpoint analysis (e.g., calipers for measuring inflammation, ELISA reader for cytokine analysis)
Procedure:
-
Animal Model Selection: Choose an animal model relevant to the intended therapeutic application. Examples include:
-
Acute Inflammation: Carrageenan-induced paw edema in rats.
-
Chronic Inflammation/Autoimmunity: Collagen-induced arthritis in mice or experimental autoimmune encephalomyelitis (EAE) in mice.
-
Dermatological Conditions: Imiquimod-induced psoriasis-like skin inflammation in mice.
-
-
Dose Range Selection: Based on data from similar corticosteroids like triamcinolone acetonide, select a starting dose range. For systemic administration in rodents, a range of 0.1 mg/kg to 10 mg/kg is a reasonable starting point. For local administration (e.g., intra-articular), doses will be significantly lower.
-
Group Allocation: Randomly assign animals to treatment groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose 1)
-
Group 4: this compound (Mid dose 2)
-
Group 5: this compound (High dose)
-
(Optional) Group 6: Positive control (e.g., a known effective corticosteroid)
-
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal, oral, subcutaneous, topical). The frequency of administration will depend on the disease model and the pharmacokinetic profile of the drug.
-
Endpoint Measurement: At predetermined time points, measure relevant efficacy and safety endpoints.
-
Efficacy Endpoints:
-
Reduction in inflammation (e.g., paw volume, ear thickness).
-
Clinical scores of disease severity (e.g., arthritis score, EAE paralysis score).
-
Histopathological analysis of affected tissues.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.
-
-
Safety/Toxicity Endpoints:
-
Body weight changes.
-
Organ weights (e.g., adrenal, thymus, spleen).
-
Complete blood count (CBC) and serum chemistry.
-
Observation of clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
-
Example Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Procedure:
-
Acclimate male Wistar rats (180-200 g) for one week.
-
Fast animals overnight before the experiment.
-
Administer vehicle, this compound (e.g., 0.1, 1, 10 mg/kg, i.p.), or a positive control one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 24 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different dose groups. The following are example tables illustrating how data from dose-finding studies could be presented.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (mL) at 3h (Mean ± SEM) | % Edema Inhibition |
| Vehicle Control | - | 1.5 ± 0.12 | - |
| This compound | 0.1 | 1.2 ± 0.10 | 20.0% |
| This compound | 1 | 0.8 ± 0.08 | 46.7% |
| This compound | 10 | 0.5 ± 0.05 | 66.7% |
| Positive Control | - | 0.6 ± 0.06 | 60.0% |
Table 2: Effect of this compound on Serum Cytokine Levels in an Arthritis Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day, p.o.) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 550 ± 45 | 820 ± 60 |
| This compound | 0.5 | 410 ± 38 | 650 ± 55 |
| This compound | 2 | 250 ± 22 | 410 ± 35 |
| This compound | 8 | 120 ± 15 | 180 ± 20 |
Table 3: Safety and Toxicity Parameters of this compound in a 14-Day Study in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day, s.c.) | Body Weight Change (%) | Thymus Weight (g) (Mean ± SEM) | Adrenal Weight (mg) (Mean ± SEM) |
| Vehicle Control | - | +5.2% | 0.05 ± 0.004 | 4.5 ± 0.3 |
| This compound | 1 | +2.1% | 0.03 ± 0.003 | 3.2 ± 0.2 |
| This compound | 5 | -3.5% | 0.015 ± 0.002 | 2.1 ± 0.15 |
| This compound | 20 | -10.8% | 0.008 ± 0.001 | 1.5 ± 0.1 |
Conclusion
Determining the effective and safe dosage of this compound is a crucial step in preclinical in vivo research. The protocols and guidelines presented here provide a systematic approach to conducting dose-finding studies. By carefully selecting animal models, dose ranges, and relevant endpoints, researchers can establish a therapeutic window for this compound in their specific area of investigation. It is imperative to start with a dose-range finding study and to monitor for both efficacy and signs of toxicity to identify an optimal dosing regimen. The lack of specific public data on this compound necessitates a de novo approach to dose determination, and the information provided herein serves as a foundational guide for such endeavors.
Application Notes and Protocols for the Formulation of Triamcinolone Benetonide for Research Use
Introduction
Triamcinolone (B434) benetonide is a synthetic corticosteroid utilized in research for its anti-inflammatory and immunosuppressive properties. As a derivative of triamcinolone, it shares structural and functional similarities with other corticosteroids like triamcinolone acetonide. Proper formulation is critical to ensure its stability, bioavailability, and efficacy in preclinical research settings. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for formulating triamcinolone benetonide for various research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective formulations. While specific data for this compound is limited, the properties of the closely related and well-studied triamcinolone acetonide provide a strong basis for formulation development.
Table 1: Physicochemical Properties of Triamcinolone Acetonide
| Property | Value | References |
| Molecular Formula | C24H31FO6 | [1][2] |
| Molecular Weight | 434.5 g/mol | [2] |
| Appearance | White, crystalline powder | [3][4] |
| Melting Point | Approximately 290-294°C (with decomposition) | [3][4] |
| Solubility in Water | Practically insoluble to sparingly soluble (21 mcg/mL at 28°C) | [3][4][5][6] |
| Solubility in Organic Solvents | Soluble in DMSO and DMF (~20 mg/mL), ethanol (B145695) (~5 mg/mL), acetone, and 1,4-dioxane. Sparingly soluble in methanol. | [1][3] |
| pKa | ~13.4 (Strongest Acidic) | [7] |
| LogP (Octanol/Water) | 2.31 - 2.53 | [7][8] |
Formulation Strategies for Research Applications
The choice of formulation for this compound will depend on the specific research application (e.g., topical, injectable, or oral).
Topical formulations are suitable for dermatological research and studies involving localized inflammation.
-
Creams: Oil-in-water emulsions that are cosmetically elegant and easy to apply.
-
Ointments: Water-in-oil emulsions or anhydrous bases that provide occlusion and enhance drug penetration.
-
Gels: Semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix.
Table 2: Example of a Basic Topical Cream Formulation
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.025 - 0.5[9][10] |
| Propylene (B89431) Glycol | Solvent, Penetration Enhancer | 5 - 20 |
| Cetyl Alcohol | Stiffening Agent, Emulsifier | 2 - 5 |
| White Petrolatum | Ointment Base, Emollient | 15 - 30 |
| Polysorbate 80 | Emulsifying Agent | 1 - 5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
For systemic or localized injections, this compound can be formulated as a sterile aqueous suspension. Particle size control is critical to avoid aggregation and ensure consistent dosing.[11][12]
Table 3: Key Considerations for Injectable Suspension Formulation
| Parameter | Importance | Recommended Approach |
| Particle Size | Affects dissolution rate, syringeability, and potential for embolism. | Micronization of the API to a uniform particle size (e.g., <10 µm) is recommended.[13] |
| Sterility | Essential for parenteral administration. | Aseptic processing or terminal sterilization methods should be employed. |
| Viscosity | Impacts ease of injection and suspension stability. | Use of suspending agents like carboxymethylcellulose sodium can help maintain uniformity. |
| Tonicity | Should be close to physiological pH to minimize irritation. | Isotonicity can be adjusted with agents like sodium chloride. |
| Preservatives | May be required for multi-dose vials. | Benzyl alcohol is a common preservative, but its concentration must be carefully controlled to avoid toxicity.[14] |
Oral disintegrating films (ODFs) can be a suitable option for buccal or sublingual administration in animal studies, offering rapid onset of action.
Table 4: Components of an Oral Disintegrating Film Formulation
| Component | Example | Function |
| Film-Forming Polymer | Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinyl alcohol (PVA) | Provides the structural matrix of the film.[15][16] |
| Plasticizer | Glycerol, Propylene Glycol | Improves flexibility and reduces brittleness of the film.[16] |
| Solvent | Water, Ethanol | Used to dissolve the polymer and other excipients during preparation.[15] |
| Active Ingredient | This compound | The therapeutic agent. |
Experimental Protocols
-
Oil Phase Preparation: Melt the white petrolatum and cetyl alcohol in a beaker at 65-75°C.
-
API Dispersion: Disperse the accurately weighed this compound in propylene glycol. Add this dispersion to the melted oil phase and mix until uniform.
-
Aqueous Phase Preparation: Dissolve the polysorbate 80 in purified water and heat to the same temperature as the oil phase.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a uniform emulsion is formed.
-
Cooling: Continue stirring gently until the cream has cooled to room temperature.
-
Homogenization: Homogenize the cream to ensure a uniform droplet size and consistency.
-
Sample Preparation: Dilute the suspension with a suitable dispersant (e.g., water with a small amount of surfactant) to an appropriate concentration for the instrument.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Measurement: Introduce the diluted sample into the instrument and perform the measurement according to the manufacturer's instructions.
-
Data Analysis: Analyze the particle size distribution, paying attention to parameters such as D50, D90, and the presence of aggregates.[17][18]
-
Apparatus: Use a USP Type II (paddle) apparatus.[19]
-
Dissolution Medium: Prepare a suitable dissolution medium, such as phosphate (B84403) buffer pH 7.4, which may contain a surfactant (e.g., 0.5% SLS) to enhance the solubility of the sparingly soluble drug.[19]
-
Procedure:
-
Place a known volume of the dissolution medium (e.g., 900 mL) into the dissolution vessel and maintain the temperature at 37 ± 0.5°C.[19]
-
Inject a precise amount of the this compound suspension into the vessel.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).[19]
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as HPLC.
Stability Considerations
The stability of this compound formulations is crucial for obtaining reliable and reproducible research data.
-
pH Stability: Triamcinolone acetonide, a related compound, exhibits maximum stability in aqueous solutions at a pH of approximately 3.4.[20][21] Degradation increases rapidly at pH values above 5.5.[20]
-
Oxidative Degradation: Corticosteroids can be susceptible to oxidation. The primary degradation products of triamcinolone acetonide in an ointment base were identified as the 21-aldehyde and the 17-carboxylic acid, formed via an oxidation reaction catalyzed by trace metals.[22][23] The addition of antioxidants like sodium metabisulfite (B1197395) can help stabilize the formulation.[22][23]
-
Light Sensitivity: Formulations should be stored in light-resistant containers to prevent photodegradation.[3]
-
Storage Conditions: Store formulations at controlled room temperature (20-25°C) unless otherwise specified.[9]
Analytical Methods for Quantification
Accurate and precise analytical methods are essential for determining the concentration of this compound in formulations and for stability studies.
Table 5: Commonly Used Analytical Techniques
| Method | Principle | Key Applications | References |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Quantification, purity assessment, stability studies.[20][24][25] | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography for separation. | Quantification in the presence of other components.[25] | |
| UV-Visible Spectrophotometry | Measurement of light absorbance. | Simple and rapid quantification.[26][27] | |
| Stripping Voltammetry | Electrochemical method for trace analysis. | Determination of very low concentrations.[26] |
Signaling Pathways and Experimental Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Solubility and dissolution of triamcinolone acetonide. | Semantic Scholar [semanticscholar.org]
- 6. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. carlroth.com [carlroth.com]
- 9. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. researchgate.net [researchgate.net]
- 12. Triamcinolone Crystal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and Evaluation of Triamcinolone Acetonide-Loaded Oral Disintegrated Film with Different Polymers via Solvent Casting Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. complexgenerics.org [complexgenerics.org]
- 19. ijpbs.com [ijpbs.com]
- 20. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US20180036263A1 - Stabilized formulation of triamcinolone acetonide - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of triamcinolone acetonide in cream and suspension formulations by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 26. electrochemsci.org [electrochemsci.org]
- 27. Determination of triamcinolone, triamcinolone acetonide and fluocinonide in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Triamcinolone Benetonide in High-Throughput Screening Assays for Anti-Inflammatory Drug Discovery
Introduction
Triamcinolone (B434) benetonide is a potent synthetic corticosteroid known for its significant anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[2][3] Upon binding, the triamcinolone-GR complex translocates to the nucleus and modulates the expression of a wide array of genes.[3] This leads to the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, and the suppression of inflammatory signaling pathways, notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[3][4] Given its well-characterized activity, triamcinolone benetonide serves as an excellent positive control in high-throughput screening (HTS) campaigns designed to identify novel anti-inflammatory compounds.
Principle of Application
In HTS assays, this compound can be used to validate assay performance and to benchmark the potency of test compounds. A common HTS approach for discovering anti-inflammatory agents is the use of a cell-based reporter gene assay.[5] In this setup, a reporter gene (e.g., luciferase) is placed under the control of a promoter with NF-κB response elements. When the NF-κB pathway is activated by a pro-inflammatory stimulus (e.g., TNFα), the reporter gene is expressed, producing a measurable signal (e.g., light).[6][7]
This compound, by activating the GR, interferes with the NF-κB signaling cascade, leading to a dose-dependent reduction in reporter gene expression.[3] This inhibitory effect allows for the robust determination of its potency (e.g., IC50 value), which can then be used as a benchmark for screening libraries of novel chemical entities.
Protocols: NF-κB Luciferase Reporter Gene Assay for HTS
This protocol describes a 384-well plate-based HTS assay to screen for inhibitors of the NF-κB pathway using this compound as a positive control.
I. Materials and Reagents
-
Cells: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Assay Medium: DMEM with 0.5% FBS.
-
Stimulant: Recombinant Human TNFα.
-
Positive Control: this compound.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).
-
Plates: 384-well white, solid-bottom cell culture plates.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.
II. Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293T-NF-κB-luciferase cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in Assay Medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.
Day 2: Compound Addition and Stimulation
-
Prepare a dose-response plate for this compound (positive control) and other test compounds in DMSO. Create a 10-point, 3-fold serial dilution series.
-
Using an automated liquid handler, transfer 200 nL of the compound solutions from the dose-response plate to the cell plate.
-
Prepare a stock solution of TNFα in Assay Medium. The final concentration in the well should be the EC80 value, which needs to be predetermined (e.g., 10 ng/mL).
-
Add 10 µL of the TNFα solution to all wells except the negative control (unstimulated) wells. Add 10 µL of Assay Medium to the negative control wells.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
Day 3: Signal Detection and Data Analysis
-
Equilibrate the cell plate and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative (DMSO + TNFα) and positive (high concentration of this compound) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values.
-
Data Presentation
Table 1: Dose-Response of this compound on NF-κB Inhibition
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 1000 | 98.2 ± 1.5 |
| 333 | 95.1 ± 2.1 |
| 111 | 89.5 ± 3.3 |
| 37 | 75.4 ± 4.0 |
| 12.3 | 52.1 ± 5.2 |
| 4.1 | 28.3 ± 4.8 |
| 1.37 | 10.1 ± 3.1 |
| 0.46 | 2.5 ± 1.9 |
| 0.15 | 0.8 ± 1.1 |
| 0 | 0.0 ± 2.5 |
| IC50 (nM) | 11.5 |
Table 2: Comparative Potency of Various Corticosteroids in the NF-κB Reporter Assay
| Compound | IC50 (nM) |
| Dexamethasone | 5.2 |
| This compound | 11.5 |
| Budesonide | 8.9 |
| Hydrocortisone | 85.3 |
Mandatory Visualizations
Caption: Glucocorticoid signaling pathway illustrating inhibition of NF-κB.
Caption: High-throughput screening experimental workflow.
References
- 1. youtube.com [youtube.com]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Pharmacokinetic Analysis of Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of triamcinolone (B434) acetonide in human plasma, a critical process for pharmacokinetic studies in drug development. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accuracy, precision, and reliability. This method is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this synthetic corticosteroid. While this note focuses on triamcinolone acetonide, the principles and procedures can be adapted for other ester prodrugs of triamcinolone, such as triamcinolone benetonide, with appropriate optimization of mass spectrometric conditions.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticoid used to treat a variety of inflammatory conditions.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2][3] This document provides a detailed protocol for the analysis of triamcinolone acetonide in human plasma.
Experimental Protocols
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
Internal Standard (IS): Betamethasone, Cortisone (B1669442) Acetate (B1210297), or Triamcinolone acetonide-d7[2][4][5]
-
HPLC-grade Acetonitrile and Methanol
-
HPLC-grade Formic Acid or Ammonium (B1175870) Acetate
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
-
Ethyl Acetate
-
N-hexane
Equipment
-
HPLC system (e.g., Waters Alliance 2795 or equivalent)
-
Tandem mass spectrometer with electrospray ionization (ESI) source (e.g., Waters Micromass Quattro Micro or equivalent)
-
Analytical column (e.g., Zorbax Eclipse XDB C18, Inertsil ODS 3V, or equivalent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add 50 µL of the internal standard solution (e.g., 500 ng/mL cortisone acetate in 40% acetonitrile-water).[2]
-
Vortex the mixture for 1 minute.[2]
-
Add 3 mL of extraction solvent (e.g., ethyl acetate/hexane, 4:1, v/v).[2]
-
Vortex for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in 100-200 µL of the mobile phase.[1][2]
-
Vortex for 1 minute before injection into the HPLC-MS/MS system.[2]
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of triamcinolone acetonide.
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 or equivalent C18 reverse-phase column[2][5] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 2 mM ammonium acetate (e.g., 55:45 v/v)[2][5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Run Time | Approximately 5-7 minutes |
Mass Spectrometric Conditions
Mass spectrometric detection is performed using an electrospray ionization source in positive ionization mode (ESI+).[2][6] Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3000 V[2][6] |
| Source Temperature | 350°C[2][6] |
| Desolvation Gas Flow | Dependent on instrument |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Method Validation Parameters
This table presents a summary of typical validation parameters for the HPLC-MS/MS method for triamcinolone acetonide.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.53 - 21.20 ng/mL or 20 - 2000 pg/mL | [2][5] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL or 20 pg/mL | [2][5] |
| Intra-day Precision (%RSD) | 3.0% - 10.0% | [2] |
| Inter-day Precision (%RSD) | 3.5% - 11.3% | [2] |
| Accuracy | -6.6% to 0.3% | [2] |
| Recovery | > 79.5% | [7][8] |
Table 2: MRM Transitions for Triamcinolone Acetonide and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triamcinolone Acetonide | 435.4 | 397.3 / 415 | 13 |
| Betamethasone (IS) | 393 | 373 | - |
| Cortisone Acetate (IS) | 403.4 | 163.1 | 13 |
Collision energy values are instrument-dependent and may require optimization.
Table 3: Pharmacokinetic Parameters of Triamcinolone Acetonide
The following table summarizes key pharmacokinetic parameters of triamcinolone acetonide from a study involving a single intramuscular injection of 80 mg in healthy volunteers.[2][3]
| Parameter | Value (Test Formulation) | Value (Reference Formulation) |
| Cmax (ng/mL) | 8.616 ± 1.232 | 8.285 ± 1.218 |
| Tmax (h) | 1.833 ± 0.243 | 1.861 ± 0.230 |
| t1/2 (h) | 181.249 ± 78.585 | 201.782 ± 83.551 |
| AUC0-720 (ng·h/mL) | 835.642 ± 297.209 | 830.684 ± 331.168 |
| AUC0-∞ (ng·h/mL) | 991.859 ± 355.939 | 1018.665 ± 420.769 |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. turkjps.org [turkjps.org]
Application of Triamcinolone Benetonide in Dermatological Research Models: Application Notes and Protocols
Disclaimer: Information regarding the specific application of triamcinolone (B434) benetonide in dermatological research models is limited in publicly available scientific literature. The following application notes and protocols are primarily based on the extensive research conducted on a closely related and structurally similar corticosteroid, triamcinolone acetonide. Researchers should consider these as a foundational framework and adapt them based on the specific physicochemical properties of triamcinolone benetonide and the experimental objectives.
Introduction to this compound
This compound is a synthetic glucocorticoid corticosteroid.[1][2] It is a derivative of triamcinolone and is structurally related to the more extensively studied triamcinolone acetonide. It is available as a topical anti-inflammatory in a 0.075% cream formulation.[3][4] The empirical formula for this compound is C₃₅H₄₂FNO₈, with a molecular weight of 623.71 g/mol .[1][3] It is soluble in methanol, acetone, ethanol, dioxane, pyridine, DMF, and chloroform, and insoluble in water.[3]
Mechanism of Action
Like other corticosteroids, this compound is presumed to exert its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors. The binding of the corticosteroid to these receptors leads to the modulation of gene expression, resulting in the inhibition of pro-inflammatory mediators.
The proposed anti-inflammatory signaling pathway for triamcinolone compounds involves the following key steps:
-
Cellular Entry and Receptor Binding: The lipophilic steroid molecule diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.
-
Nuclear Translocation: The activated steroid-GR complex translocates into the nucleus.
-
Gene Transcription Modulation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:
-
Transactivation: Increased transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.
-
Transrepression: Decreased transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This reduces the production of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
Application in Dermatological Research Models
Based on the applications of triamcinolone acetonide, this compound can be investigated in various in vitro and in vivo models of inflammatory skin diseases.
In Vitro Models
-
Human Keratinocyte and Fibroblast Cultures: To assess the anti-proliferative and anti-inflammatory effects.
-
Reconstructed Human Epidermis (RHE) Models: To study the effects on a more complex, multi-layered skin equivalent, allowing for the evaluation of tissue-level responses.
-
Langerhans Cell Models: To investigate the immunomodulatory effects on skin-resident antigen-presenting cells.
In Vivo Models
-
Murine Models of Psoriasis:
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis: A common model that recapitulates many features of human psoriasis.
-
IL-23-Induced Psoriasis Model: To investigate the role of the IL-23/Th17 axis in the therapeutic effect.
-
-
Murine Models of Atopic Dermatitis (AD):
-
Oxazolone (OXA)-Induced AD-like Dermatitis: A model of allergic contact dermatitis with features of AD.
-
House Dust Mite (HDM)-Induced AD Model: To mimic allergic sensitization and the development of AD.
-
-
Contact Hypersensitivity (CHS) Models: To evaluate the efficacy in suppressing allergic contact dermatitis.
Experimental Protocols (Based on Triamcinolone Acetonide Studies)
Protocol for Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
Objective: To evaluate the efficacy of topical this compound in a mouse model of psoriasis.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
This compound cream (e.g., 0.075%) or a custom formulation.
-
Vehicle control cream.
-
Calipers for ear thickness measurement.
-
Tools for tissue collection and processing (biopsy punch, scissors, formalin, etc.).
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 5-7 consecutive days.
-
-
Treatment:
-
Divide mice into treatment groups (e.g., vehicle, this compound).
-
Starting from day 1 or 2 of IMQ application, topically apply the treatment cream to the inflamed areas (back and ear) 2-4 hours after IMQ application.
-
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): Score the erythema, scaling, and thickness of the back skin daily on a scale of 0-4.
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Endpoint Analysis (Day 6 or 8):
-
Euthanize mice and collect skin and ear tissue.
-
Histology: Fix tissues in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T cells, F4/80 for macrophages).
-
Gene Expression Analysis (RT-qPCR): Extract RNA from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., Il17a, Il23, Tnf).
-
Protocol for In Vitro Human Keratinocyte Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on human keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells).
-
Keratinocyte growth medium.
-
This compound (dissolved in a suitable solvent like DMSO).
-
BrdU Cell Proliferation Assay Kit or similar.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium with the treatment solutions (including a vehicle control with the same concentration of solvent).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay (BrdU):
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Fix the cells and add the anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
-
Quantitative Data Presentation (Hypothetical Data Based on Triamcinolone Acetonide Studies)
The following tables present hypothetical quantitative data that could be generated from the experimental models described above, based on typical results observed with triamcinolone acetonide.
Table 1: Efficacy of Topical this compound (TCB) in IMQ-Induced Psoriasis Model
| Treatment Group | Ear Thickness (mm, Day 6) | Epidermal Thickness (µm, Day 6) | Il17a mRNA Expression (Fold Change vs. Naive) |
| Naive | 0.20 ± 0.02 | 15 ± 2 | 1.0 ± 0.2 |
| Vehicle + IMQ | 0.45 ± 0.05 | 85 ± 10 | 25.0 ± 4.5 |
| 0.075% TCB + IMQ | 0.28 ± 0.03 | 30 ± 5 | 8.5 ± 1.5* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + IMQ group.
Table 2: Anti-proliferative Effect of this compound (TCB) on Human Keratinocytes
| TCB Concentration (nM) | Cell Proliferation (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 62.1 ± 3.5 |
| 100 | 41.5 ± 2.8 |
| 1000 | 25.8 ± 1.9 |
| IC₅₀ (nM) | ~75 |
Data are presented as mean ± SD.
Conclusion
While specific research on this compound in dermatological models is not widely available, the established protocols and known efficacy of the related compound, triamcinolone acetonide, provide a strong basis for designing and conducting such studies. The proposed experimental models and protocols can be adapted to investigate the anti-inflammatory, anti-proliferative, and immunomodulatory properties of this compound, thereby elucidating its potential as a therapeutic agent for various inflammatory skin disorders. It is crucial for researchers to establish the specific dose-response, safety, and efficacy profile of this compound in these models.
References
Triamcinolone Benetonide: A Potent Tool for Immunology and Cytokine Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamcinolone (B434) benetonide is a synthetic corticosteroid belonging to the glucocorticoid class, recognized for its significant anti-inflammatory and immunosuppressive activities.[1] As a potent modulator of the immune system, it serves as an invaluable tool in immunology and cytokine research. This document provides a detailed overview of its mechanism of action, applications in studying immune responses, and comprehensive protocols for its use in laboratory settings. While much of the detailed molecular research has been conducted on the closely related compound, Triamcinolone acetonide, their shared core structure and mechanism as glucocorticoid receptor agonists allow for the extrapolation of findings for research applications.[2] Both compounds exert their effects by binding to the glucocorticoid receptor, leading to broad changes in gene expression that ultimately suppress inflammation and modulate immune cell function.[2][3]
Mechanism of Action
Triamcinolone benetonide, like other glucocorticoids, exerts its effects through a well-defined intracellular signaling pathway. The process begins with the passive diffusion of the molecule across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, Triamcinolone binds with high affinity to the glucocorticoid receptor (GR), which is part of a multiprotein complex.[4][5]
-
Conformational Change and Translocation: This binding event induces a conformational change in the GR, causing the dissociation of associated proteins and exposing a nuclear localization signal.[4][6] The activated Triamcinolone-GR complex then translocates into the nucleus.[5]
-
Modulation of Gene Expression: Inside the nucleus, the complex acts as a ligand-activated transcription factor.[7]
-
Transactivation: The complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][8]
-
Transrepression: The complex can also repress the expression of pro-inflammatory genes. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][7] This interference prevents them from binding to their respective DNA response elements, thus blocking the transcription of genes for pro-inflammatory cytokines, enzymes, and adhesion molecules.[4][9]
-
This dual action of upregulating anti-inflammatory proteins while simultaneously repressing pro-inflammatory signaling pathways is central to the potent immunosuppressive and anti-inflammatory effects of Triamcinolone.
Applications in Immunology and Cytokine Research
Triamcinolone is a versatile tool for investigating various aspects of the immune response.
-
Inhibition of Pro-inflammatory Cytokines: It effectively suppresses the production of a wide range of pro-inflammatory cytokines. This makes it an ideal reference compound for studies aiming to understand the roles of cytokines like TNF-α, IL-1β, and IL-6 in inflammatory processes and for screening novel anti-inflammatory agents.[4][10][11]
-
Modulation of Immune Cell Function: Triamcinolone impacts the function of numerous immune cells. It can be used to study:
-
Lymphocytes: It inhibits the proliferation and differentiation of both T and B lymphocytes, making it useful for dissecting pathways of lymphocyte activation.[10][12]
-
Macrophages: It promotes the differentiation of macrophages toward an anti-inflammatory M2 phenotype, characterized by increased expression of markers like CD163 and production of anti-inflammatory cytokines like IL-10.[9][13]
-
Microglia: It is a potent inhibitor of microglial activation, reducing the release of nitric oxide (NO) and pro-inflammatory cytokines in the central nervous system.[14]
-
-
Induction of a Th2 Cytokine Shift: In some models, Triamcinolone has been shown to induce a shift from a pro-inflammatory Th1 response (characterized by IFN-γ) to an anti-inflammatory or allergic Th2 response (characterized by IL-4), providing a tool to study the dynamics of T-helper cell differentiation.[15]
Quantitative Data Summary
The following tables summarize the quantitative effects of Triamcinolone acetonide, a close analog of this compound, in various experimental systems.
Table 1: Effect of Triamcinolone on Inflammatory Mediators and Cell Viability
| Cell Type | Stimulus | Compound | Concentration | Effect | Reference |
| Activated Microglia | Necrotic Neuronal Cells | Triamcinolone Acetonide | 1.78 nM (IC₅₀) | Inhibition of Nitric Oxide (NO) release | [14] |
| BV2 Microglial Cells | - | Triamcinolone Acetonide | Up to 100 µM | No significant effect on cell viability after 24h | [16] |
| Bovine Retinal Endothelial Cells | bFGF | Triamcinolone Acetonide | 0.05 mg/ml | No inhibition of cell proliferation | [17] |
| Bovine Retinal Endothelial Cells | bFGF | Triamcinolone Acetonide | 3 mg/ml | Complete inhibition of cell proliferation | [17] |
| Bovine Retinal Endothelial Cells | bFGF | Triamcinolone Acetonide | > 2 mg/ml | Cytotoxic changes observed | [17] |
Table 2: Effect of Triamcinolone on Cytokine Production by Lateral Elbow Epicondylitis (LEE) Cells
| Cytokine | Compound | Concentration | Time Point | Result vs. Control | Reference |
| IL-6 | Triamcinolone Acetonide | 1, 10, 100 µM | 48, 72, 96 h | Significant decrease | [18] |
| IL-8 | Triamcinolone Acetonide | 1, 10, 100 µM | 12, 48, 72, 96 h | Significant decrease | [18] |
| IL-10 | Triamcinolone Acetonide | 100 µM | 48 h | Significant increase | [18] |
| IL-1β | Triamcinolone Acetonide | 1, 10, 100 µM | Up to 96 h | No significant change | [18] |
| TNF-α | Triamcinolone Acetonide | 1, 10, 100 µM | Up to 96 h | No significant change | [18] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay
This protocol describes a general method for evaluating the effect of this compound on cytokine production by immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Immune cells (PBMCs, RAW 264.7, etc.)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer)
-
Cytokine ELISA kit (for TNF-α, IL-6, etc.)
Procedure:
-
Cell Seeding: Harvest and count cells. Resuspend cells in complete culture medium to a final concentration of 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Pre-treatment: Add 50 µL of the diluted Triamcinolone or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare the inflammatory stimulus (e.g., LPS) in complete culture medium at 4x the final desired concentration (e.g., 4 µg/mL for a final concentration of 1 µg/mL). Add 50 µL of the stimulus to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Final Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. marleydrug.com [marleydrug.com]
- 4. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 5. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kaya.in [kaya.in]
- 11. Triamcinolone Acetonide Suppresses Inflammation and Facilitates Vascular Barrier Function in Human Retinal Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone acetonide inhibits lymphocyte differentiation in B cells decorated with artificial antigen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of triamcinolone acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Dissolving Triamcinolone Benetonide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of triamcinolone (B434) benetonide in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of specific data for triamcinolone benetonide, this protocol is based on the well-documented properties of the closely related synthetic corticosteroid, triamcinolone acetonide. Researchers should consider this a starting point and may need to optimize the procedure for their specific requirements. The protocol includes information on solubility, necessary equipment, step-by-step instructions, and safety precautions.
Introduction
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Proper dissolution is a critical first step for its use in various in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many poorly water-soluble compounds for research purposes. This protocol outlines a reliable method for preparing a this compound stock solution in DMSO.
Physicochemical Properties and Solubility
The following table summarizes the key physicochemical properties of triamcinolone acetonide, which are expected to be similar to this compound.
| Property | Value | Reference |
| Molecular Formula | C24H31FO6 | [1][2][3] |
| Molecular Weight | 434.5 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility in DMSO | Approximately 20 mg/mL | [1] |
| Solubility in Ethanol | Approximately 5 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for dissolving this compound in DMSO.
Workflow for dissolving this compound.
Experimental Protocol
This protocol details the steps for preparing a stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound (or acetonide) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.2. Procedure
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound. For a 10 mg/mL solution, add 1 mL of DMSO to the 10 mg of powder.
-
Close the tube tightly and vortex the mixture for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a few minutes may aid dissolution. Vortex again after warming.
-
-
Storage:
-
Once completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
-
4.3. Safety Precautions
-
This compound should be handled as a potentially hazardous compound.[1]
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
This protocol provides a standardized method for dissolving this compound in DMSO to prepare a stock solution for research applications. Adherence to these guidelines will help ensure the accurate and safe preparation of this compound for experimental use. As solubility can be batch-dependent, it is always recommended to perform a small-scale solubility test first.
References
Application Notes: Triamcinolone Acetonide for Inducing Specific Cellular Responses
Disclaimer: The following application notes and protocols are based on data available for Triamcinolone (B434) Acetonide . While related, Triamcinolone Benetonide is a distinct chemical entity. Due to a lack of specific cellular response data for this compound in the available scientific literature, the information on Triamcinolone Acetonide, its active moiety, is provided as a reference.[1] Researchers should validate these findings for this compound in their specific experimental settings.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticoid used to treat a variety of inflammatory conditions.[2][3][4] It functions as a corticosteroid hormone receptor agonist, exerting anti-inflammatory, immunosuppressive, and anti-proliferative effects.[1][2] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes.[1][2] This leads to the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.[1][2][5] These application notes provide an overview of the cellular responses elicited by triamcinolone acetonide and protocols for their investigation.
1. Mechanism of Action
Triamcinolone acetonide diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus. Inside the nucleus, the triamcinolone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The complex directly binds to GREs to increase the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][5]
-
Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This suppression leads to a decreased production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[2]
2. Specific Cellular Responses
2.1 Anti-Inflammatory and Immunosuppressive Effects
Triamcinolone acetonide is a potent inhibitor of inflammatory responses. It has been shown to:
-
Suppress the expression of pro-inflammatory genes including iNOS, TNF-α, and IL-1β in glial cells by blocking the NF-κB signaling pathway.
-
Inhibit the proliferation of bovine retinal endothelial cells induced by basic fibroblast growth factor (bFGF).[7]
-
Inhibit T-cell independent antigen-induced differentiation of human B lymphocytes.
2.2 Effects on Cell Viability and Proliferation
The effect of triamcinolone acetonide on cell viability is dose-dependent and cell-type specific. High concentrations can be cytotoxic to certain cell types.
-
Human Trabecular Meshwork (HTM) Cells: Commercially available triamcinolone acetonide (TA-C) significantly reduces cell viability at concentrations from 125 µg/mL to 1000 µg/mL. The solubilized form (TA-S, without preservatives) shows less toxicity.[8]
-
Human Retinal Pigment Epithelium (ARPE19) Cells: Significant reductions in cell viability were observed at a concentration of 1.0 mg/mL.[9]
-
Canine Chondrocytes: Triamcinolone acetonide reduced chondrocyte viability in a concentration-dependent manner in both normal and osteoarthritic cells.[10]
2.3 Modulation of Gene Expression
Triamcinolone acetonide significantly alters the expression of genes involved in inflammation, fibrosis, and cell cycle regulation.
-
Fibrosis: In subsynovial connective tissue cells from patients with carpal tunnel syndrome, triamcinolone acetonide down-regulated pro-fibrotic genes and ECM regulators, including TGF-β, collagens, and integrins.
-
Chondrocytes: In canine osteoarthritic chondrocytes, it up-regulated the expression of matrix metalloproteinases (MMP2, MMP3, MMP13) and ADAMTS5, which are involved in cartilage degradation.[10]
Quantitative Data Summary
Table 1: Effect of Triamcinolone Acetonide on Cell Viability of Human Trabecular Meshwork (HTM) Cells (Data sourced from Indian Journal of Ophthalmology, 2013)
| Concentration (µg/mL) | Mean Cell Viability (TA-C¹) % | Mean Cell Viability (TA-S²) % |
| 125 | 75.4 ± 2.45 | 94.47 ± 1.60 |
| 250 | 49.43 ± 1.85 | 90.13 ± 0.40 |
| 500 | 17.07 ± 2.39 | 85.57 ± 0.47 |
| 1000 | 3.7 ± 0.9 | 71.67 ± 3.30 |
| Untreated Control | 92.49 ± 1.21 | 96.57 ± 1.98 |
¹TA-C: Commercial preparation of Triamcinolone Acetonide. ²TA-S: Solubilized Triamcinolone Acetonide in DMSO.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on human retinal pigment epithelium cells.[9]
-
Cell Seeding: Plate ARPE19 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare various concentrations of Triamcinolone Acetonide (e.g., 0.01, 0.1, 1.0 mg/mL) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 5 days).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plates at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is a general method for assessing changes in gene expression.
-
Cell Culture and Treatment: Culture cells of interest (e.g., canine chondrocytes) to 80% confluency and treat with Triamcinolone Acetonide at various concentrations for a specified time (e.g., 24-48 hours).[10]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., ADAMTS5, MMP13, ACAN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the untreated control group.
Visualizations
Caption: Glucocorticoid receptor signaling pathway of Triamcinolone.
Caption: General workflow for assessing cellular responses to Triamcinolone.
References
- 1. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 4. Triamcinolone acetonide cream for eczema: Uses and more [medicalnewstoday.com]
- 5. youtube.com [youtube.com]
- 6. Articles [globalrx.com]
- 7. Effect of triamcinolone acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Using Triamcinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone (B434), a synthetic corticosteroid, and its derivatives like triamcinolone acetonide, are potent anti-inflammatory and immunosuppressive agents. Their therapeutic effects are primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and interference with inflammatory signaling pathways. In research and drug development, immunohistochemistry (IHC) is a critical technique to visualize and quantify the effects of triamcinolone on specific protein markers within tissue samples. These application notes provide detailed protocols and data for IHC studies involving triamcinolone treatment.
Signaling Pathways Modulated by Triamcinolone
Triamcinolone exerts its effects by influencing key signaling pathways involved in inflammation and fibrosis. Understanding these pathways is crucial for interpreting IHC results.
Application Notes and Protocols for Gene Expression Analysis Following Triamcinolone Benetonide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes induced by triamcinolone (B434) benetonide, a synthetic corticosteroid. Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Introduction
Triamcinolone benetonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects. Its therapeutic action is primarily mediated by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1][2] This modulation involves both the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][2] Analyzing the specific changes in gene expression following this compound treatment provides valuable insights into its pharmacological effects and potential therapeutic applications.
Mechanism of Action: A Molecular Perspective
This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor. This ligand-receptor complex acts as a transcription factor, directly interacting with glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription.[2] Additionally, the activated GR can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response.[2][3] By inhibiting NF-κB, this compound suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]
Key Signaling Pathways
The primary signaling pathway modulated by this compound is the glucocorticoid receptor signaling pathway. Upon binding, the receptor-ligand complex translocates to the nucleus and influences gene expression. Another critical pathway affected is the NF-κB signaling cascade, which is a key regulator of inflammation. This compound treatment leads to the inhibition of this pathway, resulting in a broad anti-inflammatory effect. Furthermore, studies on the related compound triamcinolone acetonide suggest an influence on the STAT6/Arg1 signaling pathway, promoting an anti-inflammatory M2 macrophage phenotype, and the TGF-β signaling pathway, which is involved in fibrosis.[4][5]
Caption: Glucocorticoid Receptor Signaling Pathway.
Application Notes: Gene Expression Analysis
The choice of method for gene expression analysis will depend on the specific research question, the number of genes being investigated, and the required sensitivity.
1. Quantitative Real-Time PCR (qRT-PCR):
-
Application: Ideal for validating gene expression changes identified by broader screening methods or for analyzing a small number of target genes with high precision and sensitivity.[6][7]
-
Advantages: High sensitivity, wide dynamic range, and relatively low cost per sample for a limited number of genes.
-
Limitations: Not suitable for genome-wide screening.
2. RNA Sequencing (RNA-Seq):
-
Application: A powerful tool for comprehensive, unbiased, and quantitative analysis of the entire transcriptome. It allows for the discovery of novel transcripts and alternative splicing events.
-
Advantages: Provides a global view of gene expression, high sensitivity for low-abundance transcripts, and does not require pre-existing knowledge of the genome sequence.
-
Limitations: Higher cost per sample and more complex data analysis compared to qRT-PCR.
Protocols
Protocol 1: Total RNA Extraction
This protocol outlines the extraction of high-quality total RNA from cell cultures treated with this compound, a crucial first step for any gene expression analysis.
Materials:
-
Cells treated with this compound and control cells
-
TRIzol reagent or similar lysis buffer
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by pipetting up and down.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add 1 mL of TRIzol reagent to the cell pellet.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used initially.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an Agilent Bioanalyzer.
-
Caption: Total RNA Extraction Workflow.
Protocol 2: Two-Step Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the relative quantification of gene expression changes using a two-step qRT-PCR approach.[6][8]
Part A: Reverse Transcription (cDNA Synthesis)
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Prepare a master mix containing reverse transcriptase, dNTPs, primers, and RNase inhibitor in nuclease-free water according to the manufacturer's instructions.
-
Add 1 µg of total RNA to each reaction tube.
-
Gently mix and briefly centrifuge.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program. A typical program includes a priming step, a reverse transcription step, and an inactivation step.
-
The resulting cDNA can be stored at -20°C.
Part B: Real-Time PCR
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or other fluorescent dye-based master mix
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Thaw cDNA, primers, and master mix on ice.
-
Prepare a PCR master mix containing the SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into real-time PCR plates or tubes.
-
Add the cDNA template to each well.
-
Seal the plate or tubes and briefly centrifuge.
-
Run the real-time PCR reaction using a program that includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data is typically analyzed using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to a housekeeping gene and an untreated control.
Protocol 3: RNA Sequencing (RNA-Seq) Library Preparation
This is a generalized protocol for mRNA-seq library preparation. Specific kits and protocols may vary.
Materials:
-
High-quality total RNA
-
mRNA capture beads (e.g., oligo(dT) magnetic beads)
-
RNA fragmentation buffer
-
First-strand synthesis buffer and enzyme
-
Second-strand synthesis buffer and enzyme
-
End-repair/dA-tailing reagents
-
Sequencing adapters
-
Ligation mix
-
PCR amplification mix
-
Library purification beads (e.g., AMPure XP beads)
Procedure:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces using a fragmentation buffer and heat.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the dA-tailed cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
-
Library Purification: Purify the final library to remove adapter dimers and other small fragments.
-
Library Quantification and Quality Control: Quantify the library concentration and assess its size distribution using a Bioanalyzer or similar instrument.
-
Sequencing: The prepared library is now ready for sequencing on a high-throughput sequencing platform.
Data Presentation
Quantitative data from gene expression studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Differentially Expressed Genes in Human Trabecular Meshwork Cells Treated with Triamcinolone Acetonide
Note: Data for the closely related compound triamcinolone acetonide is presented here as a representative example. Similar patterns of gene regulation are expected with this compound.
| Gene Symbol | Regulation | Concentration | Fold Change | Function |
| MYOC | Upregulated | 0.1 mg/mL & 1 mg/mL | Not specified | Glaucoma-associated |
| GAS1 | Upregulated | 0.1 mg/mL & 1 mg/mL | Not specified | Growth arrest-specific 1 |
| SENP1 | Downregulated | 0.1 mg/mL & 1 mg/mL | Not specified | SUMO1/sentrin specific peptidase 1 |
| ZNF343 | Downregulated | 0.1 mg/mL & 1 mg/mL | Not specified | Zinc finger protein 343 |
| SOX30 | Downregulated | 0.1 mg/mL & 1 mg/mL | Not specified | SRY-box transcription factor 30 |
Source: Based on findings from a study on human trabecular meshwork cells treated with triamcinolone acetonide.[9]
Table 2: Altered Gene Expression in Human Chondrocytes Treated with Triamcinolone Acetonide
| Gene Symbol | Regulation | Concentration | Fold Change (approx.) | Function |
| P21 | Upregulated | 1 mg/mL | 5.2 | Cell cycle regulator |
| P21 | Upregulated | 5 mg/mL | 5.0 | Cell cycle regulator |
| GDF15 | Upregulated | 1 mg/mL | 10.0 | Growth differentiation factor 15 |
| GDF15 | Upregulated | 5 mg/mL | 4.2 | Growth differentiation factor 15 |
| cFos | Upregulated | 1 mg/mL | 6.7 | Transcription factor |
| cFos | Upregulated | 5 mg/mL | 13.0 | Transcription factor |
Source: Derived from a study on human chondrocytes treated with triamcinolone acetonide.[10]
Conclusion
The provided application notes and protocols offer a framework for conducting robust gene expression analysis following treatment with this compound. By employing these methodologies, researchers can gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this corticosteroid, which can aid in the discovery of novel biomarkers and the development of more targeted therapies. The choice of experimental approach should be guided by the specific research objectives and available resources. Careful execution of these protocols and systematic data analysis are essential for obtaining reliable and reproducible results.
References
- 1. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiopathic carpal tunnel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triamcinolone Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring gene expression: quantitative real-time rt-PCR [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Gene expression profiles of human trabecular meshwork cells induced by triamcinolone and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triamcinolone Benetonide In Vitro Efficacy
Disclaimer: Direct experimental data on the optimal in vitro concentration of triamcinolone (B434) benetonide is limited in publicly available literature. This guide provides a comprehensive framework based on extensive research on its close structural analog, triamcinolone acetonide . Researchers should use this information as a starting point and perform compound-specific optimization for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of triamcinolone benetonide?
This compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][2][3][4][5] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, and a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][6] Additionally, it can promote the expression of anti-inflammatory proteins like Interleukin-10 (IL-10).[1][7]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on studies with triamcinolone acetonide, a broad concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments.[7] Significant biological effects, including inhibition of cytokine production and cytotoxicity, have been observed within this range in various cell types.[7][8][9][10][11] For sensitive assays like nitric oxide release inhibition, concentrations as low as 1.78 nM of triamcinolone acetonide have shown efficacy.[6]
Q3: How should I prepare a stock solution of this compound?
This compound, similar to other corticosteroids, is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO). A stock solution can then be prepared and further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which cell types has the efficacy of related compounds been tested?
The in vitro effects of triamcinolone acetonide have been evaluated in a variety of cell lines, including:
-
Bovine Retinal Endothelial Cells[11]
-
Human Dermal Fibroblasts[12]
-
Human Chondrocytes[10]
-
Lateral Elbow Epicondylitis (LEE)-derived cells[7]
-
Schwann cells[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at expected concentrations. | 1. Compound degradation: Improper storage or handling. 2. Suboptimal concentration: The effective concentration for your specific cell type and assay may differ. 3. Cell health: Poor cell viability can lead to inconsistent results. | 1. Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. 2. Perform a wider dose-response study, including both higher and lower concentrations. 3. Check cell viability before and after the experiment using a method like Trypan Blue exclusion. |
| High background or non-specific effects. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Compound precipitation: The compound may not be fully dissolved in the culture medium. | 1. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. 2. Visually inspect for precipitates after dilution. Prepare fresh dilutions and ensure thorough mixing. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent incubation times: The effects of corticosteroids can be time-dependent. | 1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize incubation times across all experiments. Consider performing a time-course experiment to determine the optimal duration of treatment. |
Data Presentation
Table 1: In Vitro Efficacy of Triamcinolone Acetonide on Cytokine Production
| Cell Type | Treatment Concentration | Incubation Time | Cytokine | Effect | Reference |
| Lateral Elbow Epicondylitis-derived cells | 1, 10, 100 µM | 48, 72, 96 h | IL-6 | Significant decrease | [7] |
| Lateral Elbow Epicondylitis-derived cells | 1, 10, 100 µM | 12, 48, 72, 96 h | IL-8 | Significant decrease | [7] |
| Lateral Elbow Epicondylitis-derived cells | 100 µM | 48 h | IL-10 | Significant increase | [7] |
| Human Dermal Fibroblasts | 20 µM | 24, 72, 96 h | TGF-β1 | Significant decrease | [12] |
| Microglial cells | 1.78 nM (IC50) | Not specified | TNF-α | Inhibition | [6] |
Table 2: In Vitro Cytotoxicity of Triamcinolone Acetonide
| Cell Type | Treatment Concentration | Incubation Time | Assay | Effect | Reference |
| ARPE-19 cells | 1.0 mg/ml | 5 days | MTT | Significant reduction in cell viability | [8][9] |
| Bovine Retinal Endothelial Cells | > 2 mg/ml | Not specified | Not specified | Cytotoxic changes | [11] |
| Human Chondrocytes | 1, 5, 10 mg/ml | 7 and 14 days | Not specified | Significant decrease in viability | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound as described in Protocol 1.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the desired cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokines in the samples based on the standard curve.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Efficacy Experimental Workflow
Caption: Troubleshooting Logical Flowchart
References
- 1. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triamcinolone acetonide regulates glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of triamcinolone acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of triamcinolone benetonide in solution at -20°C
This technical support guide addresses the long-term stability of triamcinolone (B434) derivatives in solution, with a focus on storage conditions and stability assessment. Please note that while the query specified triamcinolone benetonide, the available scientific literature predominantly focuses on the more common ester, triamcinolone acetonide. The information presented here is based on data for triamcinolone acetonide and should be considered as the best available guidance, though direct extrapolation of stability data between different esters is not recommended without specific studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for triamcinolone acetonide solutions?
A1: The recommended storage condition for most commercial triamcinolone acetonide injectable suspensions is at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1][2][3] It is explicitly advised to avoid freezing the solution.[1][2][3]
Q2: What happens if a triamcinolone acetonide solution is frozen at -20°C?
A2: Freezing triamcinolone acetonide suspensions can lead to agglomeration, which is the clumping or granulation of the suspended particles.[1] An agglomerated product should not be used as the uniformity of the suspension is compromised, which can affect dosage accuracy.[1]
Q3: What are the known degradation pathways for triamcinolone acetonide?
A3: Triamcinolone acetonide is susceptible to degradation under various conditions, including exposure to acids, bases, oxidation, and light.[4][5][6] The primary site of degradation is the 20-keto-21-hydroxyl group attached to the C17 carbon of the steroid structure.[6] Common degradation products include the formation of a 21-aldehyde and a 17-carboxylic acid.[7]
Q4: How can the stability of a triamcinolone solution be experimentally determined?
A4: A stability-indicating assay method, most commonly using reverse-phase high-performance liquid chromatography (HPLC), is the standard for quantifying triamcinolone acetonide and resolving its degradation products.[5][8][9] Such methods are crucial for forced degradation studies, which assess stability under stress conditions like heat, pH extremes, and oxidation.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cloudiness, precipitation, or clumping in the solution after storage at -20°C. | The product has likely frozen, causing the active ingredient to agglomerate or precipitate out of solution. This is a known issue with triamcinolone acetonide suspensions.[1] | Do not use the solution. The product's integrity and dosage uniformity have been compromised. For future storage, adhere to the recommended temperature range of 20°C to 25°C and avoid freezing.[2] |
| Unexpected peaks appear in the HPLC chromatogram during analysis. | These peaks may correspond to degradation products. The stability of the solution may be compromised due to factors like improper pH, exposure to light, or oxidative stress.[8][11] | Identify the degradation products using techniques like HPLC-Mass Spectrometry (HPLC-MS).[5][6] Review the solution's composition (e.g., pH, buffer concentration) and storage conditions. The decomposition of triamcinolone acetonide is minimal at a pH of approximately 3.4.[8][11] |
| Loss of potency (lower than expected concentration) in the stored solution. | Chemical degradation of the triamcinolone ester has likely occurred. The rate of degradation is influenced by pH, temperature, and the presence of oxidizing agents.[6][8] | Perform a forced degradation study to understand the compound's stability profile under various stress conditions.[9][10] Based on the results, adjust the formulation and storage conditions to minimize degradation. |
Data Summary: Forced Degradation of Triamcinolone Acetonide
The following table summarizes the typical outcomes of forced degradation studies on triamcinolone acetonide as reported in the literature. This illustrates the compound's sensitivity to various stressors.
| Stress Condition | Typical Observation | Key Degradation Products Identified | Reference |
| Acidic Hydrolysis (e.g., 5N HCl at 70°C) | Moderate degradation. | Multiple acid degradation products (e.g., TMC Degs. III, IV, V, VI). | [4][10] |
| Alkaline Hydrolysis (e.g., 1N NaOH at 70°C) | Significant degradation; drug is very unstable. | Alkali degradation product (TMC Deg. II). | [4][10] |
| Oxidative Degradation (e.g., 3.0-35% H₂O₂) | Stable to moderate degradation depending on conditions. | Oxidative degradation product (TMC Deg. I). | [4][9][10] |
| Photolytic Degradation (e.g., UV light at 254 nm) | Partial degradation. | Can produce alkali and acid degradation products (TMC Degs. II, III, IV). | [4] |
| Thermal Degradation (e.g., 70°C) | Generally stable. | No substantial deterioration reported under dry heat conditions. | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Triamcinolone Acetonide
This protocol provides a general framework for a stability-indicating HPLC method based on published studies.[5][9]
-
Column: Altima C18 RP18 HP column (250×4.6mm, 5μm particles) or equivalent.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.5, or 10mM phosphate buffer at pH 7).[5][9]
-
Detection: UV spectrophotometer set to a wavelength of 241 nm or 254 nm.[5][9]
-
Column Temperature: 40°C.[9]
-
Sample Preparation: The solution of triamcinolone acetonide is diluted to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system. The retention time of the parent peak (triamcinolone acetonide) is monitored, and the appearance of new peaks corresponding to degradation products is recorded. Peak purity analysis is essential to ensure that the main peak is not co-eluting with any degradants.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Mix the drug solution with an equal volume of 0.1 N HCl and heat in a water bath (e.g., for 3 minutes). Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.[9]
-
Alkaline Degradation: Mix the drug solution with an equal volume of 0.1 N NaOH and heat in a water bath (e.g., for 3 minutes). Cool, neutralize with 0.1 N HCl, and dilute to the target concentration with the mobile phase.[9]
-
Oxidative Degradation: Mix the drug solution with a hydrogen peroxide solution (e.g., 3-35% H₂O₂) and keep at room temperature or heat gently. Dilute to the target concentration with the mobile phase.[9]
-
Photodegradation: Expose the drug solution to a UV light source (e.g., at 254 nm) for a defined period (e.g., 24 hours).[4]
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1) against a non-stressed control sample to quantify the parent drug and detect degradation products.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: General signaling pathway for glucocorticoids.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. clintpharmaceuticals.com [clintpharmaceuticals.com]
- 3. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. scite.ai [scite.ai]
- 8. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Troubleshooting triamcinolone benetonide precipitation in cell culture media
Technical Support Center: Triamcinolone (B434) Benetonide
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the precipitation of triamcinolone benetonide in cell culture media. The following guides and frequently asked questions (FAQs) provide direct, actionable solutions to common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter with this compound solubility during your cell culture experiments.
Question 1: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What is causing this and how can I fix it?
Answer:
Immediate precipitation, often called "crashing out," is a common issue when adding a hydrophobic compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media.[1] This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.[1]
Here are the potential causes and solutions:
-
High Final Concentration: The intended final concentration of this compound in your media likely exceeds its aqueous solubility limit.
-
Solution: Lower the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific medium by performing a solubility test.[1]
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid change in the solvent environment, leading to precipitation.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate solution to the final volume of media dropwise while gently swirling or vortexing.[1]
-
-
Low Media Temperature: The solubility of many compounds, including corticosteroids, decreases at lower temperatures.
-
Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1]
-
Question 2: The solution was clear after I prepared my working concentration, but I observed a precipitate in my culture plates after incubation. What could be the cause?
Answer:
Delayed precipitation can occur due to several factors related to the dynamic environment of a cell culture incubator:
-
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility over time.[1]
-
Solution: Minimize the time your culture plates are outside the incubator. For frequent observations, consider using a microscope equipped with an integrated incubator.[1]
-
-
pH Changes in Media: Cell metabolism can cause the pH of the culture medium to change. Triamcinolone acetonide, a related compound, shows pH-dependent stability, with decomposition increasing rapidly above pH 5.5.[2][3] Similar pH sensitivity could affect the solubility and stability of this compound.
-
Solution: Ensure your media is adequately buffered (e.g., with HEPES, if compatible with your cell line) and monitor the pH, especially in long-term experiments.
-
-
Interaction with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound. While proteins can sometimes aid solubility, they can also contribute to the formation of insoluble complexes over time.
-
Solution: Evaluate the effect of serum on solubility. You may need to reduce the serum percentage or use a serum-free medium if your experimental design allows.
-
-
Evaporation: Water evaporation from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4]
-
Solution: Ensure the incubator has adequate humidity. For long-term cultures, use low-evaporation lids or seal plates with gas-permeable membranes.[1]
-
Question 3: What is the best solvent for preparing a this compound stock solution?
Answer:
Due to its hydrophobic nature, this compound is practically insoluble in water.[5][6] Organic solvents are required for initial dissolution. Based on data for the closely related triamcinolone acetonide, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common choice for preparing high-concentration stock solutions of hydrophobic compounds for cell culture.[7]
-
Ethanol: This can also be used, but it is generally more volatile and may have different effects on cells compared to DMSO.[7]
-
Dimethylformamide (DMF): This is another effective solvent, with solubility similar to DMSO for triamcinolone acetonide.[7]
Important: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[8]
Data Presentation: Solubility of Triamcinolone Acetonide
| Solvent/Vehicle | Approximate Solubility | Source |
| Water | Practically Insoluble | [5][6] |
| DMSO | ~20 mg/mL | [7] |
| DMF | ~20 mg/mL | [7] |
| Ethanol | ~5 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol allows you to determine the empirical solubility limit of this compound in your specific cell culture medium and under your experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed complete cell culture medium to each well/tube (e.g., 200 µL).[1]
-
Prepare a series of dilutions of your DMSO stock solution. For example, to test concentrations from 1 µM to 100 µM, you would add the appropriate small volume of the 10 mM stock to the media.
-
Crucially, add the DMSO stock to the media, not the other way around. Add the stock dropwise while gently mixing.
-
Include a control well containing only media and the highest volume of DMSO used in the dilutions (e.g., a 0.1% DMSO control).[1]
-
-
Incubate and Observe:
-
Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Visually inspect for any signs of precipitation (cloudiness, haze, or visible particles) at several time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more sensitive assessment, you can examine a small aliquot under a microscope to look for crystalline structures.[8]
-
-
Determine Maximum Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working soluble concentration for your specific conditions.[1]
-
Visualizations
Troubleshooting Workflow for Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. guidechem.com [guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Triamcinolone Benetonide In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of triamcinolone (B434) benetonide.
Disclaimer: While the focus of this guide is triamcinolone benetonide, a significant portion of the available research has been conducted on the closely related compound, triamcinolone acetonide. Due to their structural similarities, the strategies and data presented for triamcinolone acetonide are considered highly relevant and applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?
The primary challenges stem from its poor aqueous solubility, which can limit its dissolution rate and subsequent absorption into the systemic circulation. For topical and ocular delivery, anatomical and physiological barriers such as the stratum corneum and corneal epithelium further hinder effective drug penetration.
Q2: What are the most promising strategies to enhance the bioavailability of triamcinolone compounds?
Several formulation and chemical modification strategies have shown promise for improving the bioavailability of triamcinolone acetonide, which are likely applicable to this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972), can improve drug solubility, protect it from degradation, and provide controlled release.[1][2][3]
-
Liposomal formulations: Liposomes can encapsulate both hydrophobic and hydrophilic drugs, potentially increasing their deposition at the site of action and reducing side effects.[4][5][6][7]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.[8][9]
-
Prodrugs: Chemical modification of the triamcinolone molecule to create a more lipophilic prodrug, such as triamcinolone acetonide palmitate, can enhance its incorporation into lipid-based delivery systems.[10][11]
-
Mucoadhesive gels: For buccal delivery, mucoadhesive gels can prolong contact time with the mucosa, enhancing absorption.[12]
Q3: How does particle size affect the bioavailability of triamcinolone formulations?
Particle size is a critical factor. Smaller particle sizes, particularly in the nanometer range, increase the surface-area-to-volume ratio, which generally leads to a higher dissolution rate and improved bioavailability.[8] However, for injectable suspensions, particle size and aggregation can also influence clinical performance and potential side effects.[10]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Problem: You are experiencing low encapsulation efficiency of this compound in your liposomal formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor lipid solubility of the drug. | Consider synthesizing a lipophilic prodrug of this compound, similar to triamcinolone acetonide palmitate, which has been shown to significantly improve liposomal encapsulation.[11] |
| Suboptimal lipid composition. | Vary the lipid composition of your liposomes. The addition of cholesterol can impact encapsulation efficiency. |
| Incorrect preparation method. | Ensure your liposome (B1194612) preparation method (e.g., thin-film hydration, sonication) is optimized for your specific drug and lipid mixture. |
Issue 2: Poor in vivo performance despite successful in vitro characterization of nanoformulations.
Problem: Your this compound nanoformulation shows ideal characteristics in vitro (e.g., particle size, zeta potential), but does not demonstrate improved bioavailability in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid clearance by the reticuloendothelial system (RES). | Surface modification of your nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can help to reduce RES uptake and prolong circulation time. |
| Instability of the formulation in biological fluids. | Assess the stability of your nanoformulation in plasma or other relevant biological fluids to ensure it is not aggregating or prematurely releasing the drug. |
| Inadequate tissue penetration. | For topical or ocular delivery, consider incorporating penetration enhancers into your formulation or using mucoadhesive polymers like chitosan to increase residence time at the site of application.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on various triamcinolone acetonide formulations. This data can serve as a benchmark for your experiments with this compound.
Table 1: Pharmacokinetic Parameters of Different Triamcinolone Acetonide Formulations
| Formulation | Administration Route | Animal Model | Cmax (ng/mL) | AUC (h*ng/mL) | Relative Bioavailability (%) |
| Mucoadhesive Gel (Control) | Buccal | Rabbit | 263 ± 159 | 2374 ± 915 | 100 |
| Mucoadhesive Gel with Enhancer | Buccal | Rabbit | 362 ± 201 | 3778 ± 1721 | 159.14 |
| Intravenous Solution | Intravenous | Rabbit | - | 3945 ± 2085 | 332.35 |
| Liposomal Formulation (Topical) | Topical (Ocular) | Rabbit | 32.6 ± 10.27 (vitreous) | - | - |
| Inhaled | Inhalation | Human | - | - | 25 |
| Oral | Oral | Human | 10.5 | - | 23 |
Data extracted from multiple sources for comparative purposes.[6][12][13][14]
Table 2: Physicochemical Properties of Triamcinolone Acetonide Nanoformulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | - | - | - |
| Nanostructured Lipid Carriers | ~200 | - | - |
| Polymeric Micelles (PEG-b-PLA) | 136.10 - 176.80 | - | 15 - 25 |
| Nanocrystals | 257 ± 30 | - | - |
| Lipid Nanospheres (Prodrug) | 106.8 | 82.35 | - |
Data compiled from various studies.[1][3][8][10]
Experimental Protocols
Protocol 1: Preparation of Triamcinolone Acetonide-Loaded PLGA-Chitosan Nanoparticles
This protocol is adapted from studies on triamcinolone acetonide and can be a starting point for this compound formulations.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Chitosan
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Method:
-
Dissolve PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Emulsify the organic phase in the aqueous PVA solution using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA.
-
For chitosan coating, resuspend the nanoparticles in a chitosan solution and stir for a specified period.
-
Collect the coated nanoparticles by centrifugation and wash them.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits
This protocol provides a general framework for assessing the bioavailability of a novel this compound formulation.
Animal Model: New Zealand white rabbits
Procedure:
-
Divide the rabbits into experimental groups (e.g., control formulation, test formulation, intravenous administration).
-
Administer the respective formulations to each group. For topical or ocular administration, apply a defined volume to the target area.[6] For buccal administration, apply the gel to the buccal mucosa.[12]
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the marginal ear vein.
-
For ocular studies, aqueous or vitreous humor samples may be collected at the end of the study.[6]
-
Process the biological samples to extract the drug.
-
Quantify the concentration of this compound in the samples using a validated analytical method such as HPLC.[2]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Signaling Pathways
Triamcinolone, as a glucocorticoid, exerts its anti-inflammatory effects through various signaling pathways. The following diagrams illustrate key pathways identified for triamcinolone acetonide.
Caption: Glucocorticoid signaling pathway of triamcinolone.
Experimental Workflow
The following diagram outlines a typical workflow for developing and evaluating a novel this compound formulation to improve bioavailability.
Caption: Workflow for formulation and evaluation of this compound.
References
- 1. Nanostructured lipid carriers for triamcinolone acetonide delivery to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Polymeric micelles for the ocular delivery of triamcinolone acetonide: preparation and in vivo evaluation in a rabbit ocular inflammatory model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of intravenous liposomal triamcinolone acetonide in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Pharmacokinetics of Triamcinolone Acetonide-Loaded Liposomes Topical Formulations for Vitreoretinal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Triamcinolone Acetonide-Loaded Liposome Formulation Used as an Adjuvant to Intravitreal Ranibizumab Therapy for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Triamcinolone Acetonide Nanocrystals for Ocular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved pharmacokinetic parameters and reduced tissue distribution of prodrug of triamcinolone acetonide in lipid nanospheres - a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced bioavailability by buccal administration of triamcinolone acetonide from the bioadhesive gels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study to evaluate the absolute bioavailability of triamcinolone acetonide following inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
Technical Support Center: Investigating Potential Off-Target Effects of Triamcinolone Benetonide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of triamcinolone (B434) benetonide in experimental settings. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your research.
Disclaimer: Specific experimental data for triamcinolone benetonide is limited in publicly available literature. Therefore, this guide utilizes data from the closely related compound, triamcinolone acetonide, as a proxy. The underlying principles and methodologies are broadly applicable, but researchers should consider potential differences arising from the distinct ester side-chains.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a synthetic corticosteroid. Its primary, on-target mechanism of action is through its high affinity for the glucocorticoid receptor (GR).[1][2][3] Upon binding, the triamcinolone-GR complex translocates to the nucleus and modulates gene expression.[4][5][6][7][8] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6]
Q2: Why should I be concerned about off-target effects of this compound?
A2: While highly effective, the therapeutic action of corticosteroids can be accompanied by adverse effects, some of which may be attributed to off-target interactions.[1][3] Investigating these off-target effects is crucial for a comprehensive understanding of the compound's biological activity, predicting potential side effects, and ensuring the specificity of your experimental results. Off-target binding can lead to unintended modulation of other signaling pathways, resulting in unforeseen physiological responses.
Q3: What are the potential off-target receptors for this compound?
A3: Due to structural similarities with other endogenous hormones, triamcinolone and its derivatives have the potential to bind to other steroid receptors, albeit typically with lower affinity than for the GR. These may include the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR).[9][10]
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: I am observing effects in my cell-based assay that are inconsistent with known glucocorticoid receptor signaling.
Possible Cause: This could be due to this compound interacting with an off-target receptor present in your specific cell line, leading to the activation or inhibition of an unexpected signaling pathway.
Troubleshooting Steps:
-
Confirm GR expression: Ensure your cell line expresses the glucocorticoid receptor.
-
Receptor Competition Assay: Perform a competition binding assay using antagonists for other potential steroid receptors (e.g., spironolactone (B1682167) for the mineralocorticoid receptor, mifepristone (B1683876) (RU-486) for the progesterone receptor) to see if the unexpected effect is diminished.
-
Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation state of key nodes in alternative signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways.
Issue 2: My gene expression analysis (qPCR or RNA-Seq) shows regulation of genes not typically associated with glucocorticoid action.
Possible Cause: this compound may be influencing transcription factors other than the GR, or the activated GR may be interacting with other transcription factors in a context-specific manner.
Troubleshooting Steps:
-
Bioinformatics Analysis: Perform a thorough bioinformatics analysis of the promoter regions of the unexpectedly regulated genes to identify potential binding sites for other transcription factors.
-
Chromatin Immunoprecipitation (ChIP): Use ChIP-qPCR or ChIP-Seq to determine if the GR is directly binding to the promoter regions of these genes or if other transcription factors are involved.
-
Pathway Analysis: Utilize pathway analysis software to identify potential signaling cascades that could be responsible for the observed changes in gene expression.
Quantitative Data: Off-Target Binding Profile
The following table summarizes the relative binding affinities of triamcinolone acetonide to various steroid receptors. This data can be used as a reference for designing experiments to investigate the off-target effects of this compound.
| Receptor | Relative Binding Affinity (%) of Triamcinolone Acetonide | Reference Compound |
| Glucocorticoid Receptor (GR) | High (Potent Agonist) | Dexamethasone |
| Progesterone Receptor (PR) | 15% | Progesterone |
| Androgen Receptor (AR) | <0.1% | Testosterone |
| Estrogen Receptor (ER) | <0.1% | Estradiol |
| Mineralocorticoid Receptor (MR) | Minimal to no adverse effects reported | Aldosterone |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for a specific off-target receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-aldosterone for the mineralocorticoid receptor)
-
Unlabeled this compound at a range of concentrations
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Methodology:
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand for that receptor (non-specific binding).
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor.
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Off-Target Gene Expression Analysis by qPCR
This protocol is for quantifying the expression of specific genes that may be regulated by off-target effects of this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
-
Real-time PCR instrument
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound for a specified time. Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for your genes of interest and at least two stable housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
On-Target Glucocorticoid Receptor Signaling
The primary mechanism of action for this compound involves binding to the cytosolic Glucocorticoid Receptor (GR), which then translocates to the nucleus to regulate gene expression.
Caption: On-target glucocorticoid receptor signaling pathway.
Potential Off-Target Effect on MAPK Signaling
Corticosteroids can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.
Caption: Potential inhibition of the MAPK signaling pathway.
Potential Off-Target Effect on PI3K/Akt Signaling
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and some studies suggest that corticosteroids can modulate its activity.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflow for Off-Target Analysis
This workflow outlines a general approach to investigating the potential off-target effects of this compound.
Caption: General experimental workflow for off-target analysis.
References
- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
How to prevent degradation of triamcinolone benetonide stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of triamcinolone (B434) benetonide stock solutions to prevent degradation. Given the structural similarities and shared degradation pathways among corticosteroids, information on the more extensively studied triamcinolone acetonide is used as a proxy to provide comprehensive recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of triamcinolone benetonide stock solutions?
A1: The main factors contributing to the degradation of this compound and related corticosteroids in solution are pH, temperature, light exposure, and oxidation. Hydrolysis of the ester functional groups is a significant degradation pathway, which is influenced by pH.[1][2][3][4] Oxidation, potentially catalyzed by trace metal ions, can also occur, leading to the formation of degradation products with reduced biological activity.[5][6] Additionally, exposure to heat and UV light can accelerate degradation.[1][7]
Q2: What is the optimal pH for storing aqueous solutions of triamcinolone compounds?
A2: Studies on triamcinolone acetonide indicate that its decomposition in aqueous solutions is minimized at a pH of approximately 3.4.[2][8] Degradation rates increase significantly at pH levels above 5.5.[2][8] Therefore, for short-term storage of aqueous dilutions, maintaining a weakly acidic pH is recommended.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Triamcinolone compounds are sparingly soluble in aqueous buffers but are soluble in organic solvents.[9][10] For preparing high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol (B145695) are recommended.[10] For experiments requiring an aqueous final solution, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[10]
Q4: How should I store my this compound stock solutions?
A4: For long-term stability, it is best to store stock solutions prepared in anhydrous organic solvents like DMSO or ethanol at -20°C.[10] It is generally not recommended to store aqueous solutions for more than one day.[10] All solutions should be protected from light to prevent photodegradation.[7][11][12]
Q5: Can I store my this compound stock solution at room temperature?
A5: Storing this compound solutions at room temperature is not recommended for extended periods, as thermal degradation can occur.[1] While some formulations for immediate use are stored at controlled room temperature (20–25°C), for research purposes where solution integrity is critical, colder storage is preferable to minimize degradation.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (frozen, protected from light). Verify the pH of your experimental media. |
| Precipitate formation in my stock solution upon storage. | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Store in tightly sealed vials to prevent solvent evaporation. If using aqueous buffers, prepare fresh daily.[10] |
| Discoloration of the stock solution. | Oxidation or other degradation pathways. | Discard the solution. When preparing new solutions, consider using high-purity solvents and purging with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. The addition of an antioxidant like sodium metabisulfite (B1197395) may be considered for some applications.[5] |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation. | Implement a routine stability check of your stock solutions using a suitable analytical method like HPLC. Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Data on Factors Affecting Corticosteroid Stability
The following table summarizes key findings from studies on triamcinolone acetonide, which can be extrapolated to inform the handling of this compound.
| Factor | Observation | Recommendation | Reference |
| pH | Minimal degradation in aqueous solution at pH ~3.4. Rapid increase in degradation above pH 5.5. | For aqueous dilutions, use a buffer in the weakly acidic range if compatible with the experimental setup. | [2][8] |
| Temperature | Degradation follows first-order kinetics and is accelerated by heat. | Store stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [1][10] |
| Light | UV irradiation can induce photodegradation. | Protect stock solutions from light by using amber vials or wrapping vials in aluminum foil. | [7][11][12] |
| Oxidation | Can be a major degradation pathway, catalyzed by trace metals. | Use high-purity solvents. Consider purging with inert gas. For some formulations, antioxidants may be beneficial. | [5][6] |
| Solvent | More stable in organic solvents than in aqueous solutions. | Prepare primary stock solutions in anhydrous DMSO or ethanol. Prepare aqueous dilutions fresh for each experiment. | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound Solution by HPLC
Objective: To determine the stability of a this compound solution under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water, potentially with a pH-adjusting acid like formic acid)
-
Reference standard of this compound
Procedure:
-
Prepare a standard curve using the this compound reference standard.
-
At time zero (immediately after preparation), dilute an aliquot of the test solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the remaining test solution under the desired conditions (e.g., 4°C, room temperature, exposed to light, etc.).
-
At specified time points (e.g., 1, 3, 7, and 14 days), take an aliquot of the stored solution, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.
-
Quantify the peak area of this compound at each time point and compare it to the time-zero measurement to determine the percentage of degradation.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. [Radioimmunologic detection of triamcinolone-acetonide and its application in a study on the hydrolysis of water soluble corticoid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro phototoxic properties of triamcinolone 16,17-acetonide and its main photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. northamerica.covetrus.com [northamerica.covetrus.com]
- 13. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Technical Support Center: Minimizing Experimental Variability with Triamcinolone Benetonide
Disclaimer: Information regarding the specific experimental parameters for triamcinolone (B434) benetonide is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are primarily based on data for the closely related compound, triamcinolone acetonide , and general best practices for in vitro and in vivo corticosteroid experiments. Researchers should use this information as a starting point and perform their own optimization studies for triamcinolone benetonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic glucocorticoid corticosteroid with anti-inflammatory activity.[1][2] Like other corticosteroids, its mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[3][4][5] This complex then translocates to the nucleus and modulates the transcription of target genes. This leads to the suppression of pro-inflammatory mediators (like cytokines and prostaglandins) and the promotion of anti-inflammatory proteins.[3][5]
Q2: I am seeing inconsistent results in my cell-based assays. What are the common causes?
Inconsistent results in cell-based assays with corticosteroids can stem from several factors:
-
Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations. Stability issues can result in decreased potency over time.
-
Cell Culture Conditions: Variations in cell passage number, density, and serum lot can all impact cellular response.
-
Experimental Protocol: Inconsistent incubation times, vehicle control issues, and variability in reagent preparation are common sources of error.
Q3: How should I prepare and store my this compound solutions?
While specific data for this compound is scarce, based on the properties of triamcinolone acetonide, the following is recommended:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695).[6] Triamcinolone acetonide is soluble in DMSO at approximately 20 mg/mL and in ethanol at approximately 5 mg/mL.[6]
-
Working Solutions: For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6] Be aware that triamcinolone acetonide has limited solubility in aqueous solutions (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[6]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Compound
Symptoms:
-
Cloudy or hazy appearance of the solution.
-
Visible precipitate at the bottom of the tube.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit | Verify the solubility of triamcinolone acetonide in your chosen solvent and adjust the concentration accordingly. For aqueous solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments. |
| Improper dissolution technique | Ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous medium. Gentle warming and vortexing can aid dissolution. |
| pH of the buffer | The stability of triamcinolone acetonide is pH-dependent, with minimal decomposition occurring at approximately pH 3.4 and increased degradation above pH 5.5.[7] While the optimal pH for your specific experiment will depend on the biological system, be aware of how pH can affect stability. |
Issue 2: High Variability in Anti-Inflammatory Readouts (e.g., Cytokine Levels)
Symptoms:
-
Large error bars in quantitative assays (e.g., ELISA, qPCR).
-
Inconsistent inhibition of inflammatory markers between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in cell health and density | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity. |
| Inconsistent stimulus application | Ensure the inflammatory stimulus (e.g., LPS, TNF-α) is added at a consistent concentration and for a uniform duration across all wells. |
| Variability in drug treatment | Ensure accurate and consistent pipetting of this compound to all treatment wells. Use a positive control (e.g., a well-characterized corticosteroid like dexamethasone) to assess the consistency of the cellular response. |
| Assay variability | Follow the manufacturer's protocol for assay kits (e.g., ELISA) precisely. Ensure consistent incubation times and temperatures. |
Data Presentation
Table 1: Solubility of Triamcinolone Acetonide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [8][9][10] |
| Ethanol (99.5%) | Sparingly soluble | [8] |
| Ethanol (95%) | Slightly soluble | [8] |
| Methanol | Slightly soluble | [8] |
| Acetone | Sparingly soluble | [8] |
| DMSO | ~20 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Table 2: Factors Influencing Triamcinolone Acetonide Stability
| Factor | Observation | Reference |
| pH | Minimal decomposition at pH ~3.4. Rapid decomposition above pH 5.5. | [7] |
| Buffers | Decomposition is directly related to phosphate (B84403) buffer concentration at pH > 5.5. | [7] |
| Ionic Strength | Decomposition decreases with increasing ionic strength at pH > 7. | [7] |
| Excipients | In ointment formulations, trace metals can catalyze oxidation. | [11][12] |
| Storage | Aqueous solutions should not be stored for more than one day. Solid form is stable for ≥4 years at -20°C. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions (Based on Triamcinolone Acetonide)
Objective: To prepare stock and working solutions of the compound for in vitro experiments.
Materials:
-
This compound (or acetonide) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume.
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the final concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 1 µM in cell culture medium):
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level (typically <0.1%) and is consistent across all experimental conditions, including the vehicle control.
-
Mandatory Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Triamcinolone Acetonide used for? [synapse.patsnap.com]
- 4. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triamcinolone Benetonide Administration in Rodents
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the administration of triamcinolone (B434) benetonide in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is triamcinolone benetonide and how does it differ from triamcinolone acetonide?
This compound is a synthetic corticosteroid and a pharmacologically active ester of triamcinolone. It is known for its high lipophilicity, which allows for effective topical application and sustained local anti-inflammatory action. While it shares the anti-inflammatory and immunosuppressive properties of other glucocorticoids like triamcinolone acetonide, its unique esterification can influence its solubility, absorption, and duration of action.
Q2: What are the common applications of this compound in rodent models?
Due to its potent anti-inflammatory properties, this compound is often utilized in rodent models of inflammatory and autoimmune diseases. Common applications include models of dermatitis, arthritis, and other localized inflammatory conditions.
Q3: What are the recommended solvents and vehicles for administering this compound?
This compound is practically insoluble in water. Therefore, appropriate vehicles are necessary for its effective administration. Common choices include:
-
Topical Administration: Ointments, creams, or solutions in organic solvents like acetone (B3395972) or ethanol (B145695), often mixed with a carrier like propylene (B89431) glycol.
-
Subcutaneous/Intramuscular Injection: Suspensions in sterile oils (e.g., sesame oil) or other biocompatible vehicles. The use of suspending agents like carboxymethylcellulose may be required to ensure a uniform dose.
Q4: What are the potential adverse effects of this compound administration in rodents?
Similar to other corticosteroids, potential side effects can include:
-
Skin atrophy at the site of topical application.
-
Systemic effects with chronic or high-dose administration, such as immunosuppression, metabolic changes, and adrenal suppression.
-
Local tissue irritation or necrosis if not properly formulated for injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper drug formulation: Due to its low solubility, the drug may not be uniformly suspended, leading to variable dosing. | Ensure the use of appropriate solvents and vigorous mixing (e.g., vortexing) immediately before each administration. Consider using a micro-suspension if possible. |
| Incorrect administration technique: Improper injection depth or topical application can affect absorption and efficacy. | Standardize the administration protocol among all personnel. For injections, ensure consistent needle gauge and depth. For topical application, define the precise area and method of application. | |
| Local skin irritation or necrosis at the injection site | Vehicle intolerance: The chosen solvent or vehicle may be causing a local reaction. | Test the vehicle alone in a control group to assess for any local reactions. Consider alternative, more biocompatible vehicles. |
| High drug concentration: A highly concentrated solution or suspension can lead to local tissue damage. | Attempt to use a lower concentration with a larger volume (within acceptable limits for the administration route) to reduce local irritation. | |
| No observable therapeutic effect | Inadequate dosage: The administered dose may be too low to elicit a biological response. | Review literature for established effective dose ranges for similar compounds in the specific rodent model. Perform a dose-response study to determine the optimal dose. |
| Poor drug absorption: The formulation may not be allowing for adequate penetration or absorption of the drug. | For topical administration, consider the use of penetration enhancers. For injections, ensure the formulation allows for gradual release and absorption. | |
| Systemic side effects observed with local administration | Unintended systemic absorption: A significant amount of the drug may be entering systemic circulation. | Refine the administration technique to be as localized as possible. Consider reducing the dose or frequency of administration. Monitor for systemic markers of corticosteroid action. |
Experimental Protocols
Key Experiment: Induction and Treatment of Atopic Dermatitis Model in Mice
Objective: To assess the efficacy of a topical this compound formulation in a murine model of atopic dermatitis.
Methodology:
-
Animal Model: Utilize BALB/c mice, a commonly used strain for allergic inflammation models.
-
Induction of Dermatitis:
-
Sensitization: On day 0, shave the abdominal skin of the mice and apply 100 µL of a 0.5% solution of 2,4-Dinitrochlorobenzene (DNCB) in an acetone/olive oil (4:1) vehicle.
-
Challenge: On day 7, apply a 0.2% DNCB solution to the dorsal side of both ears. Repeat the challenge every 2 days for a total of 5 challenges.
-
-
Preparation of this compound Formulation:
-
Prepare a 0.1% (w/v) solution/suspension of this compound in a vehicle consisting of propylene glycol and ethanol (7:3).
-
Ensure the formulation is well-mixed before each application.
-
-
Treatment Protocol:
-
Beginning on the first day of challenge (day 7), topically apply 20 µL of the this compound formulation or vehicle control to the dorsal surface of each ear daily.
-
-
Efficacy Assessment:
-
Measure ear thickness daily using a digital caliper.
-
At the end of the experiment, collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration) and measurement of inflammatory cytokine levels (e.g., IL-4, TNF-α) via ELISA or qPCR.
-
Quantitative Data Summary
Table 1: Example Dosage and Efficacy Data in a Murine Dermatitis Model
| Treatment Group | Dose (per ear) | Mean Ear Thickness (mm) at Day 14 | Reduction in Inflammation (%) |
| Vehicle Control | 20 µL | 0.45 ± 0.05 | 0% |
| 0.1% this compound | 20 µg | 0.25 ± 0.03 | 44.4% |
| 0.5% this compound | 100 µg | 0.18 ± 0.02 | 60.0% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Caption: Experimental workflow for a murine atopic dermatitis model.
Caption: Generalized glucocorticoid receptor signaling pathway.
Caption: Troubleshooting decision tree for inconsistent results.
Common challenges in the synthesis and purification of triamcinolone benetonide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of triamcinolone (B434) benetonide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for triamcinolone benetonide and related acetals?
A1: The synthesis of triamcinolone acetonide, a closely related and commonly synthesized derivative, typically involves the reaction of triamcinolone with acetone (B3395972) in the presence of an acid catalyst. This reaction forms the 16α,17α-acetonide ring. One-pot synthesis methods have been developed to improve efficiency by combining multiple reaction steps, such as epoxide ring opening and hydrolysis of acetate (B1210297) groups, into a single process. Alternative multi-step approaches may start from precursors like prednisone (B1679067) acetate, involving a series of reactions including oxidation, condensation, epoxidation, and fluorination.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, pH, and the choice of catalyst. For instance, the conversion to triamcinolone acetonide can be performed at a moderate temperature of 20-30°C. The fluorination step in some synthetic routes requires low temperatures, such as -10 to 0°C, and careful control of the hydrofluoric acid concentration. After the reaction, quenching is often done in an alkaline medium (e.g., sodium carbonate) to a pH of 8-9 to isolate the product.
Q3: What types of impurities can be expected in the crude product?
A3: Impurities can arise from various sources and may include synthetic intermediates, process-related compounds, and degradation products. Specific impurities for the closely related triamcinolone acetonide are listed by pharmacopoeias and include related compounds with different functional groups or saturation levels. For example, incomplete hydrolysis of an acetate precursor can lead to residual acetylated species. Side reactions, such as the partial hydrolysis of ester groups during epoxidation, can also generate impurities.
Q4: Which analytical methods are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of triamcinolone derivatives and for quantifying impurities. Various HPLC methods have been developed and validated according to ICH guidelines for analyzing the drug in its pure form, in formulations, and in the presence of degradation products. Other methods like UV-Vis spectrophotometry have also been developed for quantitative analysis.
Troubleshooting Guides
Synthesis Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Inefficient acetonide ring formation. | Ensure anhydrous conditions and use an appropriate acid catalyst (e.g., perchloric acid, hydrochloric acid). Optimize the reaction temperature and time. |
| Side reactions, such as hydrolysis of ester groups. | If starting from an acetylated precursor, carefully control the conditions of subsequent steps like epoxidation to minimize hydrolysis. Consider a synthetic route that avoids protecting groups that are sensitive to the reaction conditions. | |
| Incomplete reaction in multi-step synthesis. | Monitor each step by TLC or HPLC to ensure completion before proceeding to the next. Adjust reaction times and temperatures as needed. | |
| Formation of Significant Side Products | Reduction of the 3-position carbonyl group during certain reduction steps. | Employ selective reduction technologies that target the desired functional group without affecting others. |
| Non-selective reactions affecting multiple functional groups. | Optimize the choice of reagents and reaction conditions to enhance selectivity. For example, specific catalysts can direct the reaction to the desired site. |
Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation. | Pre-purify the crude product using techniques like column chromatography or treatment with activated carbon to remove impurities before crystallization. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems. A common method involves dissolving the crude product in a mixture like methanol (B129727) and chloroform, followed by concentration and cooling. | |
| Polymorphism leading to inconsistent crystal forms. | Carefully control crystallization conditions (temperature, cooling rate, solvent) as different polymorphs can have different properties. | |
| Residual Solvents in the Final Product | Inefficient drying. | Dry the product under vacuum at an appropriate temperature to remove residual solvents. |
| Trapping of solvents within the crystal lattice. | Consider recrystallization from a different solvent system or use techniques like density gradient centrifugation to purify suspensions and remove solvent vehicles. | |
| Low Purity After Recrystallization | Co-crystallization of impurities. | If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, use preparative HPLC for high-purity requirements. |
| Degradation of the product during purification. | Avoid high temperatures and harsh acidic or basic conditions during purification steps. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Triamcinolone Acetonide
This protocol is adapted from a patented one-step process.
-
Reaction Setup: In a suitable reactor, charge the starting triamcinolone material.
-
Reagent Addition: Add acetone, which acts as both a solvent and a reagent for acetonide formation. Add aqueous hydrogen fluoride (B91410) (40%) to facilitate the opening of any epoxide ring and hydrolysis of acetate groups if present.
-
Reaction: Maintain the reaction mixture at a temperature of 20-30°C and stir until the reaction is complete (monitor by HPLC or TLC).
-
Quenching: Quench the reaction mixture by adding it to an alkaline medium, such as a sodium carbonate solution, at 20-30°C.
-
pH Adjustment: Adjust the pH to 8-9 and stir for approximately 30 minutes.
-
Isolation: Filter the precipitated solid, which is the crude triamcinolone acetonide.
-
Drying: Dry the filtered residue under a vacuum.
Protocol 2: Purification by Recrystallization
This protocol is based on a method described in a patent for purifying crude triamcinolone acetonide.
-
Dissolution: Dissolve the crude product in a solvent mixture, for example, methanol and trichloromethane.
-
Decolorization: Heat the solution until the solid is completely dissolved. Add activated carbon (e.g., 10% w/w of the crude product) and reflux for 30 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Concentrate the filtrate under reduced pressure. Cool the concentrated solution to -10 to 0°C and allow it to crystallize for several hours.
-
Isolation: Filter the crystals and wash them with a small amount of cold methanol.
-
Drying: Dry the purified crystals to obtain the final product.
Data Presentation
Table 1: Summary of Yield and Purity Data from a Patented Synthesis Method
| Step | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Fluoride Reaction & Purification | Intermediate Compound VIII (50g) | Triamcinolone Acetonide (43g) | 88% | >99% |
Table 2: Comparison of Purification Techniques for Triamcinolone Acetonide Suspensions
| Purification Method | Benzyl Alcohol Reduction | Final Triamcinolone Acetonide Concentration | Reference |
| Centrifugation | Significant (~90%) | No significant change from the original concentration | |
| Sedimentation | Significant (~90%) | Reduced to ~75% of the original concentration | |
| Filtration (5 µm pore size) | Significant (~90%) | Reduced to ~25% of the original concentration | |
| Filtration (0.22 µm pore size) | Significant (~90%) | Reduced to ~45% of the original concentration |
Visualizations
Technical Support Center: Mitigating Triamcinolone Benetonide Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with high concentrations of triamcinolone (B434) benetonide and its common variant, triamcinolone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of triamcinolone-induced cytotoxicity at high concentrations?
A1: At high concentrations, triamcinolone acetonide (TA) has been shown to induce cell death primarily through necrosis.[1][2] This is supported by findings of increased lactate (B86563) dehydrogenase (LDH) release, a marker of cell membrane damage, without a corresponding increase in caspase-3/7 activity or DNA laddering, which are hallmarks of apoptosis.[1] Additionally, TA-induced cytotoxicity is associated with oxidative stress, involving the production of reactive oxygen species and the activation of p38 kinase and c-Jun N-terminal kinase (JNK) pathways.[3]
Q2: Does the commercial vehicle of triamcinolone formulations contribute to cytotoxicity?
A2: Yes, several studies have demonstrated that the vehicle in commercially available triamcinolone acetonide suspensions, which often contains preservatives like benzyl (B1604629) alcohol, is itself cytotoxic and can potentiate the toxicity of the drug.[1][2][4][5] Removing the vehicle from the commercial preparation has been shown to significantly reduce cytotoxicity in cell culture experiments.[1][2]
Q3: Which cell types are particularly sensitive to triamcinolone cytotoxicity?
A3: In vitro studies have shown that various retinal cells, including retinal pigment epithelial (RPE) cells, neurosensory retinal cells, and human trabecular meshwork (HTM) cells, are susceptible to triamcinolone acetonide-induced cytotoxicity.[1][2][4] Among retinal cell types, astrocytes appear to be the most sensitive.[3] Human mesenchymal stem cells have also been shown to be profoundly affected in a dose-dependent manner.[6]
Q4: How does the cytotoxicity of triamcinolone compare to other corticosteroids?
A4: In comparative studies, triamcinolone acetonide has been found to be more toxic to retinal pigment epithelial cells than dexamethasone (B1670325) and hydrocortisone (B1673445).[7] Dexamethasone, at its clinical dose, did not significantly decrease cell viability or increase caspase-3/7 activity in human lens epithelial cells, suggesting it may be less damaging than triamcinolone acetonide in certain contexts.[8]
Q5: What are some potential strategies to mitigate triamcinolone cytotoxicity in my experiments?
A5: Several strategies can be employed:
-
Vehicle Removal: Centrifuge the commercial triamcinolone acetonide suspension to pellet the drug crystals and discard the supernatant containing the vehicle. The crystals can then be resuspended in a non-toxic solvent like DMSO or directly in the culture medium.[1][4]
-
Formulation Modification: Consider alternative formulations. For instance, creating a nanosuspension can improve the drug's properties.[9] Chemical modification of triamcinolone acetonide, such as creating a palmitate ester, can improve its encapsulation in liposomes, potentially reducing direct exposure to cells.[10]
-
Use of Antioxidants: Since oxidative stress is a mechanism of toxicity, co-treatment with antioxidants could potentially mitigate cytotoxic effects, although this requires further investigation.
-
Dose Optimization: Carefully determine the lowest effective concentration of triamcinolone for your experimental goals to minimize off-target toxicity.
Troubleshooting Guides
Problem: High levels of cell death observed in triamcinolone-treated cultures.
| Possible Cause | Troubleshooting Steps |
| Vehicle-Induced Toxicity | Centrifuge the commercial triamcinolone acetonide suspension to remove the vehicle. Resuspend the triamcinolone crystals in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in your culture medium. Include a vehicle-only control in your experiments to assess its specific cytotoxic effect.[1][2][4] |
| High Drug Concentration | Perform a dose-response experiment to determine the EC50 for cytotoxicity in your specific cell line. Use the lowest concentration that achieves the desired biological effect. |
| Oxidative Stress | Consider co-incubation with an antioxidant to determine if it mitigates the observed cytotoxicity.[3] |
| Incorrect Solvent or Dilution | Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1%).[11] |
Problem: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell State and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are seeded at the same density and treated at a consistent confluency level.[11] |
| Inconsistent Drug Preparation | Prepare fresh dilutions of triamcinolone for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[11] |
| Variability in Serum Lots | Different lots of fetal bovine serum (FBS) can have varying levels of endogenous factors. Test new lots of FBS before use in critical experiments or purchase a large batch of a single lot.[11] |
| Uneven Drug Distribution | Triamcinolone acetonide is a crystalline suspension. Ensure the stock solution is well-vortexed before making dilutions to ensure a homogenous suspension.[12] |
Quantitative Data Summary
Table 1: Effect of Triamcinolone Acetonide (TA) on Cell Viability
| Cell Type | TA Formulation | Concentration (µg/mL) | Exposure Time | Cell Viability (%) | Reference |
| Human Trabecular Meshwork (HTM) | Commercial (TA-C) | 125 | 24 hours | 75.4 ± 2.45 | [1] |
| 250 | 49.43 ± 1.85 | ||||
| 500 | 17.07 ± 2.39 | ||||
| 1000 | 3.7 ± 0.9 | ||||
| Solubilized (TA-S) | 125 | 24 hours | 94.47 ± 1.60 | [1] | |
| 250 | 90.13 ± 0.40 | ||||
| 500 | 85.57 ± 0.47 | ||||
| 1000 | 71.67 ± 3.30 | ||||
| Retinal Neurosensory (R28) | With Vehicle | 200 | 6 hours | 81.9 ± 9.49 | [4] |
| 24 hours | 75.35 ± 12.42 | ||||
| Without Vehicle | 200 | 6 hours | 89.03 ± 1.01 | [4][5] | |
| 24 hours | 86.42 ± 3.87 | [4][5] | |||
| Retinal Pigment Epithelial (ARPE-19) | With Vehicle | 200 | 24 hours | Significant decrease | [4] |
| Without Vehicle | 100 & 200 | 2, 6, 24 hours | Significant decrease | [4] |
Experimental Protocols
Protocol 1: Preparation of Vehicle-Free Triamcinolone Acetonide
-
Aseptically transfer the desired volume of the commercial triamcinolone acetonide (TA-C) suspension to a sterile microcentrifuge tube.
-
Centrifuge at 5000 rpm for 1 minute to pellet the TA crystals.[1]
-
Carefully aspirate and discard the supernatant containing the vehicle.
-
Resuspend the TA pellet in an equivalent volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to achieve the same stock concentration as the original commercial preparation. This is now your solubilized, vehicle-free TA (TA-S).[1]
-
Alternatively, resuspend the pellet directly in the cell culture medium for immediate use.
-
Vortex thoroughly before making final dilutions in the culture medium.
Protocol 2: Cytotoxicity Assessment using LDH Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of your triamcinolone benetonide formulation and appropriate controls (untreated, vehicle control, positive control for maximum LDH release). Remove the old medium and add the treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, this involves transferring an aliquot of the cell culture supernatant to a new plate, adding the reaction mixture, incubating, and then measuring the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Visualizations
Caption: Workflow for comparing the cytotoxicity of commercial vs. vehicle-free triamcinolone acetonide.
Caption: Signaling pathway for triamcinolone acetonide (TA)-induced necrotic cell death via oxidative stress.
References
- 1. Effects of triamcinolone acetonide on human trabecular meshwork cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of triamcinolone acetonide on human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of triamcinolone on cultured human retinal pigment epithelial cells: comparison with dexamethasone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. ijpbs.com [ijpbs.com]
- 10. Chemical modification of triamcinolone acetonide to improve liposomal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of triamcinolone benetonide experiments
A Note on Triamcinolone (B434) Acetonide: Scientific literature and experimental protocols predominantly feature triamcinolone acetonide, a closely related and more potent derivative of triamcinolone. This guide leverages the extensive data available for triamcinolone acetonide to provide robust recommendations for improving the reproducibility of experiments with triamcinolone benetonide, assuming similar chemical properties and biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of triamcinolone?
A1: Triamcinolone compounds are sparingly soluble in water but can be dissolved in organic solvents. For a stock solution, dissolve triamcinolone acetonide in Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1] For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute with your aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q2: What are the recommended storage conditions for triamcinolone solutions?
A2: Store stock solutions in DMSO or ethanol at -20°C for long-term stability (up to several years).[1] Aqueous solutions should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of action for triamcinolone?
A3: Triamcinolone is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[2][3] Upon binding to the cytosolic GR, the complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
Q4: Why am I seeing high variability in my experimental results?
A4: High variability in corticosteroid experiments can stem from several factors, including inconsistent drug preparation, cell line instability, batch-to-batch variation in reagents, and subtle differences in experimental timing. Meticulous adherence to standardized protocols is crucial.
Troubleshooting Guide
| Question/Problem | Possible Cause | Suggested Solution |
| Why is there no or a very weak response to triamcinolone in my cell-based assay? | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Verify the activity of a new batch of the compound. |
| 2. Low Receptor Expression: The cell line used may have low expression levels of the glucocorticoid receptor. | 2. Verify Receptor Expression: Confirm GR expression in your cell line using techniques like Western blot or qPCR. Select a cell line known to be responsive to glucocorticoids if possible. | |
| 3. Assay Conditions: Incubation times may be too short, or the drug concentration may be too low. | 3. Optimize Assay Parameters: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and endpoint. | |
| My results are not reproducible between experiments. What should I check? | 1. Inconsistent Cell State: Differences in cell passage number, confluency, or serum starvation can affect cellular responses. | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they reach a similar confluency before treatment. Implement a consistent serum starvation protocol if applicable. |
| 2. Reagent Variability: Batch-to-batch differences in media, serum, or other reagents can introduce variability. | 2. Control for Reagent Lots: Record the lot numbers of all reagents used. When starting a new series of experiments, test new lots of critical reagents against old ones to ensure consistency. | |
| 3. Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in the final drug concentration. | 3. Calibrate Pipettes & Use Serial Dilutions: Regularly calibrate your pipettes. Prepare a dilution series to minimize errors associated with pipetting very small volumes. | |
| I'm observing unexpected cell death or toxicity at concentrations that should be non-toxic. Why? | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Include Solvent Controls: Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity. Keep the final solvent concentration below 0.5%. |
| 2. Contamination: The stock solution or cell culture may be contaminated. | 2. Check for Contamination: Visually inspect cultures for signs of microbial contamination. Test for mycoplasma regularly. Prepare fresh, sterile stock solutions. | |
| How can I minimize non-specific binding in my glucocorticoid receptor binding assay? | 1. Insufficient Blocking: The blocking agent may not be effectively preventing non-specific interactions. | 1. Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat dry milk) and concentrations to find the optimal condition for your assay. |
| 2. Radioligand Concentration Too High: Using a high concentration of the radiolabeled ligand can increase non-specific binding. | 2. Use Appropriate Ligand Concentration: For competition assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd). |
Data Presentation
Solubility of Triamcinolone Acetonide
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Water | Practically Insoluble | [4][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Pharmacokinetic Parameters of Triamcinolone Acetonide (Illustrative)
| Parameter | Value | Species | Route of Administration |
| Half-life (t½) | 88 minutes | Human | Intravenous |
| Volume of Distribution (Vd) | 99.5 L | Human | Intranasal |
| Clearance (CL) | 45.2 L/hour | Human | Intravenous |
| Peak Plasma Concentration (Cmax) | 1.12 ng/mL | Human | Intranasal (400 mcg dose) |
| Time to Peak (Tmax) | 0.5 hours | Human | Intranasal (400 mcg dose) |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and route of administration.
Experimental Protocols
Protocol: In Vitro Glucocorticoid Receptor (GR) Competition Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled GR ligand.
Materials:
-
HEK293T cells overexpressing human GR
-
Radioligand: [³H]-Dexamethasone
-
Test compound: this compound
-
Non-specific competitor: Unlabeled Dexamethasone (high concentration)
-
Binding Buffer: Tris-HCl, pH 7.4, with 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate
-
Wash Buffer: Ice-cold PBS
-
Scintillation fluid and vials
Methodology:
-
Cell Lysate Preparation:
-
Culture HEK293T-hGR cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in binding buffer and homogenize on ice.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to prepare the cytosol (supernatant).
-
Determine the protein concentration of the cytosol using a Bradford or BCA assay.
-
-
Competition Binding Assay:
-
Prepare a serial dilution of the this compound test compound.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Cytosol + [³H]-Dexamethasone (at a concentration near its Kd) + Binding Buffer.
-
Non-specific Binding: Cytosol + [³H]-Dexamethasone + high concentration of unlabeled Dexamethasone (e.g., 1000-fold excess).
-
Competition: Cytosol + [³H]-Dexamethasone + varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand using a multi-well plate harvester with GF/B filters.
-
Quickly wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General workflow for a cell-based assay.
Caption: A logical troubleshooting workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Troubleshooting inconsistent results in triamcinolone benetonide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triamcinolone (B434) benetonide assays. Inconsistent results can arise from various factors, from sample preparation to analytical instrumentation. This guide aims to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in triamcinolone benetonide HPLC assays?
Inconsistent results in High-Performance Liquid Chromatography (HPLC) assays for this compound can stem from several factors:
-
Sample Degradation: Triamcinolone acetonide, a closely related compound, is known to be unstable under certain conditions. It can degrade in aqueous solutions, with the rate of decomposition being significantly influenced by pH. Minimal degradation is observed around pH 3.4, while it increases rapidly above pH 5.5.[1] Degradation can also be caused by oxidation, exposure to light, and high temperatures.[2]
-
Mobile Phase Issues: Variations in the composition, pH, or degassing of the mobile phase can lead to shifts in retention time and inconsistent peak areas. For instance, a reversed-phase HPLC method for triamcinolone acetonide uses a mobile phase of acetonitrile-methanol-0.05 M potassium dihydrogen phosphate (B84403) (pH 3.0).[2][3] Maintaining this precise composition and pH is crucial.
-
Column Performance: Over time, HPLC columns can degrade, leading to peak tailing, broadening, or loss of resolution. Improper column storage or the use of harsh mobile phases can accelerate this process.
-
Matrix Effects: When analyzing samples from complex matrices, such as biological fluids or pharmaceutical formulations, other components can interfere with the ionization and detection of this compound, especially in LC-MS/MS assays.[4]
-
Standard and Sample Preparation: Inaccuracies in weighing, dilution, or storage of standard and sample solutions are common sources of error. Triamcinolone acetonide stock solutions are often prepared in methanol.[2]
Q2: I am observing extra peaks in my chromatogram. What could they be?
The presence of extra peaks in your chromatogram often indicates the presence of impurities or degradation products. Triamcinolone acetonide can degrade under various stress conditions, leading to the formation of several byproducts.[2]
Common degradation products include:
-
Oxidative Degradation Products: In the presence of oxygen, especially catalyzed by trace metals, triamcinolone acetonide can oxidize to form a 21-aldehyde as a primary degradation product and a 17-carboxylic acid as a secondary product.[5][6]
-
Acid and Alkali Degradation Products: Both acidic and alkaline conditions can lead to the formation of specific degradation products.[2]
-
Photodegradation Products: Exposure to light can also cause degradation.[2]
-
Hydrolysis Products: The acetonide moiety can be hydrolyzed under certain conditions.[7]
It is also possible that the extra peaks are impurities from the sample matrix or excipients in a formulated product.[8] To identify these unknown peaks, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS/MS) is often required.[2][9]
Q3: My peak areas are fluctuating, leading to poor precision. What should I check?
Fluctuating peak areas, resulting in poor precision (high %RSD), can be caused by a number of issues in your analytical workflow:
-
Injector Problems: Leaks in the injector, an improperly seated syringe, or air bubbles in the sample loop can all lead to variable injection volumes.
-
Pump Performance: Inconsistent flow from the HPLC pump will cause variations in retention times and peak areas. Ensure the pump is properly primed and there are no leaks.
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise and inconsistent signal response.
-
Sample Stability: If this compound is degrading in the autosampler vials while waiting for injection, you will observe decreasing peak areas over time. Consider using a cooled autosampler. The stability of triamcinolone acetonide in solution is dependent on factors like pH, buffer concentration, and ionic strength.[1]
-
Integration Parameters: Inconsistent peak integration by the chromatography data system can also lead to variable results. Ensure your integration parameters are set appropriately to correctly detect and measure all peaks of interest.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For triamcinolone acetonide, a pH of around 3.0 has been used successfully in reversed-phase methods.[2][3] Adjust the pH and observe the effect on peak shape. |
| Presence of Silanol (B1196071) Interactions | Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column to minimize interactions with free silanol groups on the silica (B1680970) support. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
Issue 2: Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurements of all components. Use a mobile phase preparation system if available. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly before use. Prime the pump to remove any trapped air bubbles. |
| Column Degradation | Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, try a new column. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. |
Quantitative Data Summary
The following tables summarize typical validation parameters for triamcinolone acetonide assays, providing a benchmark for expected performance.
Table 1: Linearity of Triamcinolone Acetonide Assays
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPTLC | 0.20 - 28.00 (µ g/band ) | Not Specified | [3] |
| HPLC | 0.05 - 30.00 | Not Specified | [3] |
| UV-Vis Spectrophotometry | 10 - 50 | 0.9999 | |
| RP-HPLC | 10 - 50 | 0.9998 | [10] |
| HPLC-ESI-MS/MS | 0.02 - 2.00 (ng/mL) | Not Specified | [11] |
| UPLC-ESI-MS/MS | 0.53 - 21.20 (ng/mL) | Not Specified | [12][13] |
Table 2: Precision of Triamcinolone Acetonide Assays
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| UV-Vis Spectrophotometry | 1.3281 (Repeatability) | 2.01 (Intermediate) | [14] |
| RP-HPLC | 0.0204 (Repeatability) | Not Specified | [10] |
| HPLC-ESI-MS/MS | 4.6 | 5.7 | [11] |
| UPLC-ESI-MS/MS | 3.007 - 9.960 | 3.528 - 11.26 | [12][13] |
Table 3: Accuracy of Triamcinolone Acetonide Assays
| Method | Recovery (%) | Reference |
| UV-Vis Spectrophotometry | 100.08 - 103.65 | [14] |
| RP-HPLC | 99.48 ± 0.0203 | [10] |
| HPLC-ESI-MS/MS | 97.5 | [11] |
| UPLC-ESI-MS/MS | -1.962 to -6.577 (Intra-run), -3.371 to 0.348 (Inter-run) | [12][13] |
Experimental Protocols
Representative HPLC Method for Triamcinolone Acetonide
This protocol is a representative example based on published methods.[2][3] Researchers should validate the method for their specific application.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0) in a ratio of 25:15:60 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[2]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of triamcinolone acetonide (1 mg/mL) in methanol. Further dilute with the mobile phase to create working standards in the desired concentration range (e.g., 0.05-30.00 µg/mL).[2]
-
Sample Preparation: The sample preparation will depend on the matrix. For a cream formulation, an extraction step into a suitable solvent (e.g., methanol) followed by filtration would be necessary. For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required.[4][12]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in triamcinolone assays.
Caption: Potential degradation pathways of triamcinolone under different stress conditions.
References
- 1. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recentscientific.com [recentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vehicle Control for Triamcinolone Benetonide In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triamcinolone (B434) benetonide in in vivo studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My triamcinolone benetonide is precipitating out of the vehicle upon preparation or during the study. What can I do?
A1: Precipitation is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to address this:
-
Co-solvents: Introduce a water-miscible organic solvent to the vehicle. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and propylene (B89431) glycol are commonly used. It's crucial to first dissolve the this compound in the organic solvent before adding the aqueous component. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can be a starting point.
-
Surfactants: The inclusion of non-ionic surfactants such as Polysorbate 80 or Poloxamer 188 can help to maintain the solubility of the drug in an aqueous vehicle.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound through techniques like micronization can improve stability and reduce precipitation.
-
pH Adjustment: The stability of corticosteroids can be pH-dependent. For the related compound, triamcinolone acetonide, minimal decomposition is observed at a pH of approximately 3.4, with a rapid increase in degradation above pH 5.5.[1] It is advisable to determine the optimal pH for your specific formulation.
-
Vehicle Selection: Consider switching to a more lipophilic vehicle if appropriate for your route of administration. See the data tables below for solubility in different vehicles.
Q2: I'm observing local irritation or unexpected toxicity at the injection site. Could the vehicle be the cause?
A2: Yes, the vehicle itself can cause local toxicity.
-
Vehicle Components: Some organic solvents, such as DMSO, and certain surfactants can cause irritation, inflammation, or cell damage at higher concentrations. It is essential to run a vehicle-only control group to assess any background effects.
-
Excipient Purity: Impurities or degradation products within the excipients can also contribute to toxicity. Ensure you are using high-purity, pharmaceutical-grade components in your vehicle formulation.
-
Local Tolerance Testing: Before proceeding with a full in vivo study, it is best practice to conduct a local tolerance study with the chosen vehicle in a small cohort of animals.[2][3]
Q3: I am seeing systemic side effects in my animal models, such as weight loss or changes in adrenal gland size. How can I mitigate these?
A3: Systemic side effects are a known risk with corticosteroid administration, even when delivered locally.
-
Dose Reduction: This is the most straightforward approach. Determine the minimal effective dose for your desired therapeutic effect to reduce systemic exposure.
-
Localize Delivery: For topical studies, ensure the formulation is optimized for skin retention with minimal systemic absorption. For injections, ensure the injection is localized to the target tissue.
-
Formulation Strategy: Consider using a formulation that provides a sustained, local release of the drug, which can reduce the peak systemic concentration.
-
Route of Administration: The route of administration significantly impacts systemic exposure. Topical and intra-articular routes generally result in lower systemic absorption compared to intramuscular or subcutaneous injections.
Q4: How do I choose the right vehicle for my in vivo study?
A4: The choice of vehicle depends on several factors:
-
Route of Administration: The vehicle must be appropriate and safe for the intended route (e.g., topical, intra-articular, subcutaneous).
-
Desired Release Profile: A simple solution will provide rapid drug availability, while a suspension or gel-based formulation can provide more sustained release.
-
Solubility and Stability: The vehicle must be able to solubilize or suspend the this compound at the desired concentration without causing degradation.
-
Toxicity: The vehicle should be as non-toxic and non-irritating as possible. Always include a vehicle-only control group in your studies.
Below is a decision-making workflow for vehicle selection:
Caption: Workflow for selecting an appropriate vehicle for in vivo studies.
Data Presentation
Table 1: Solubility of Triamcinolone Acetonide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [4][5] |
| Ethanol (96%) | Moderately soluble | [5] |
| Absolute Alcohol | Very soluble | [5] |
| Methanol | Very soluble | [5] |
| Acetone | Moderately soluble | [5] |
| Chloroform | Moderately soluble | [5] |
| Ether | Slightly soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Table 2: Stability of Triamcinolone Acetonide in Aqueous Solution
| pH | Stability | Reference |
| ~3.4 | Minimal decomposition | [1] |
| >5.5 | Rapidly increasing decomposition | [1] |
Experimental Protocols
Protocol 1: Intra-articular Injection in a Rat Model of Osteoarthritis
This protocol is adapted from a method for inducing osteoarthritis via intra-articular injection of mono-iodoacetate (MIA).
Materials:
-
This compound formulation
-
Vehicle control
-
Male Wistar rats (200-250 g)
-
Isoflurane (B1672236) for anesthesia
-
Insulin syringes with 29G needles
-
Povidone-iodine and 70% ethanol for sterilization
Procedure:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Shave the hair around the knee joint of the right hind limb.
-
Sterilize the skin over the knee with povidone-iodine followed by 70% ethanol.
-
Flex the knee to a 90-degree angle to palpate the patellar ligament.
-
Insert the 29G needle through the patellar ligament, medial or lateral to the patella, into the articular cavity.
-
Inject a total volume of 50 µL of the this compound formulation or vehicle control.
-
Slowly withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Allow the animal to recover on a warming pad.
-
Administer post-operative analgesics as per institutional guidelines.
Protocol 2: Topical Anti-inflammatory Assay in a Mouse Model
This protocol is a general guideline for assessing the anti-inflammatory effect of a topical formulation on chemically-induced ear edema.
Materials:
-
This compound topical formulation
-
Vehicle control
-
Positive control (e.g., a commercial corticosteroid cream)
-
CD-1 or BALB/c mice
-
Irritant (e.g., phorbol (B1677699) 12-myristate 13-acetate (TPA) or croton oil dissolved in a suitable solvent like acetone)
-
Micrometer or thickness gauge
Procedure:
-
Gently restrain the mouse and apply a defined volume (e.g., 20 µL) of the irritant solution to the inner and outer surfaces of one ear. The contralateral ear can serve as an untreated control.
-
At a specified time after irritant application (e.g., 30 minutes), topically apply a defined amount (e.g., 10-20 mg) of the this compound formulation, vehicle control, or positive control to the inflamed ear.
-
At various time points after treatment (e.g., 4, 6, 24 hours), measure the thickness of both ears using a micrometer.
-
The degree of edema is calculated as the difference in thickness between the treated and untreated ears.
-
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated group.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates this signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for this compound.
References
- 1. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. guinama.com [guinama.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Triamcinolone Acetonide
An Objective Analysis for Researchers and Drug Development Professionals
Executive Summary
Introduction
Triamcinolone (B434) acetonide is a potent glucocorticoid utilized for its anti-inflammatory and immunosuppressive effects.[1] Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR).[1] The potency of a corticosteroid is a critical determinant of its therapeutic efficacy and potential for adverse effects. In vitro assays are indispensable tools for quantifying this potency by evaluating a compound's ability to elicit a biological response at the cellular and molecular level. This guide delves into the experimental data and methodologies used to characterize the in vitro potency of triamcinolone acetonide.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of triamcinolone acetonide are initiated by its binding to the cytoplasmic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the glucocorticoid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.
Glucocorticoid Receptor Signaling Pathway.
In Vitro Potency of Triamcinolone Acetonide: A Data-Driven Overview
The in vitro potency of triamcinolone acetonide has been evaluated in various studies, often in comparison to other corticosteroids. These studies highlight its significant anti-inflammatory activity.
| Corticosteroid | Potency Relative to Hydrocortisone | Potency Class | Reference |
| Clobetasol Propionate | ~600x | Super Potent (Class I) | [2] |
| Betamethasone Dipropionate | 100-150x | Potent (Class II) | [2] |
| Mometasone Furoate | > Triamcinolone Acetonide | Potent | [2] |
| Triamcinolone Acetonide | 2-25x | Moderate (Class IV/V) | [2][3] |
| Hydrocortisone | 1x | Mild (Class VII) | [2] |
Note: Potency can vary depending on the specific assay and formulation.
Experimental Protocols for Assessing In Vitro Potency
The following are detailed methodologies for key experiments cited in the evaluation of triamcinolone acetonide's in vitro potency.
Cytokine Inhibition Assay
This assay measures the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from cells stimulated with an inflammatory agent.
Experimental Workflow:
-
Cell Culture: Human cells, such as dermal fibroblasts or peripheral blood mononuclear cells (PBMCs), are cultured in appropriate media.
-
Cell Stimulation: Cells are treated with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to induce cytokine production.
-
Corticosteroid Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of triamcinolone acetonide or other corticosteroids.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Cytokine Quantification: The concentration of cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the corticosteroid.
Cytokine Inhibition Assay Workflow.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a corticosteroid for the glucocorticoid receptor.
Experimental Protocol:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from a cell lysate or a purified recombinant protein.
-
Radioligand Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled triamcinolone acetonide or other test compounds.
-
Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using methods such as gel filtration or charcoal adsorption.
-
Quantification of Binding: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
Structure-Activity Relationship of Triamcinolone Esters
The potency and pharmacokinetic properties of a corticosteroid can be significantly altered by the addition of different ester groups at the C-17 or C-21 positions. These modifications primarily influence the lipophilicity of the molecule.
-
Triamcinolone Acetonide: The acetonide group is formed by a ketal between the C-16 and C-17 hydroxyl groups. This modification increases the lipophilicity and potency of the triamcinolone base.
-
Triamcinolone Benetonide: In this derivative, a benetonide (21-(N-benzoyl-2-methyl-β-alaninate)) ester is present. While specific in vitro potency data is scarce, the addition of this larger, more complex ester group would be expected to further increase lipophilicity compared to the acetonide. This could potentially lead to enhanced skin penetration and a longer duration of action in topical formulations, but its effect on intrinsic receptor binding affinity requires direct experimental evaluation.
Conclusion
Triamcinolone acetonide is a moderately potent corticosteroid with well-characterized in vitro anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokine production mediated by the glucocorticoid receptor. While a direct comparison with this compound is not possible due to a lack of available data, the principles of structure-activity relationships suggest that the benetonide ester could confer increased lipophilicity, potentially influencing its pharmacokinetic profile. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative studies and further elucidate the relative potencies of these and other corticosteroid derivatives.
References
- 1. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 3. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
A Comparative Efficacy Analysis of Triamcinolone Benetonide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and immunosuppressive efficacy of triamcinolone (B434) benetonide and dexamethasone (B1670325). Due to the limited availability of direct comparative studies on triamcinolone benetonide, this guide utilizes data on triamcinolone acetonide as a structurally and functionally similar surrogate to facilitate a robust comparative analysis.
Executive Summary
Triamcinolone and dexamethasone are potent synthetic glucocorticoids widely utilized for their anti-inflammatory and immunosuppressive properties. While both drugs effectively modulate the immune response, they exhibit differences in their relative potency, duration of action, and pharmacokinetic profiles. Dexamethasone is established as a highly potent, long-acting glucocorticoid.[1] Triamcinolone acetonide, a related compound to this compound, has demonstrated comparable or, in some clinical scenarios, superior sustained anti-inflammatory effects compared to dexamethasone.[2][3] This guide presents available quantitative data, detailed experimental methodologies for assessing efficacy, and visual representations of the underlying molecular pathways to aid researchers in their evaluation of these two corticosteroids.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of triamcinolone acetonide (as a proxy for this compound) and dexamethasone.
Table 1: Relative Anti-inflammatory Potency and Pharmacokinetics
| Parameter | Triamcinolone | Dexamethasone | Reference |
| Anti-inflammatory Potency (relative to hydrocortisone) | 5 | 25-30 | [1][4] |
| Equivalent Dose (mg) | 4 | 0.75 | [4] |
| Biological Half-life (hours) | 18-36 | 36-54 | [2] |
| Receptor Binding Affinity | Higher than dexamethasone | High | [5] |
Table 2: Clinical Efficacy Data from a Comparative Study in Post-Phacoemulsification Inflammation [6]
| Outcome Measure | Triamcinolone Acetonide (Intracameral) | Dexamethasone (Topical) | P-value |
| Mean Inflammation Flare (Day 1) | 0.31 ± 0.37 | 0.25 ± 0.26 | Not Statistically Significant |
| Mean Inflammation Flare (Day 7) | 0.03 ± 0.44 | 0.22 ± 0.46 | Not Statistically Significant |
| Mean Inflammation Flare (Day 28) | 0.00 ± 0.22 | 0.02 ± 0.18 | Not Statistically Significant |
| Mean Inflammation Cells (Day 1) | 1.68 ± 0.84 | 1.91 ± 0.75 | Not Statistically Significant |
| Mean Inflammation Cells (Day 7) | 0.22 ± 0.15 | 0.28 ± 0.15 | Not Statistically Significant |
| Mean Inflammation Cells (Day 28) | 0.12 ± 0.23 | 0.09 ± 0.20 | Not Statistically Significant |
Table 3: Clinical Efficacy Data from a Comparative Study in Total Knee Arthroplasty [2]
| Outcome Measure | 40 mg Triamcinolone Acetonide (Periarticular) | 10 mg Dexamethasone (Periarticular) | P-value |
| Pain Score at Rest (7 days post-op) | 1.5 | 2.0 | 0.046 |
| Pain Score while Walking (72h post-op) | 3.9 | 4.8 | 0.008 |
| Pain Score while Walking (7 days post-op) | 3.2 | 4.0 | 0.03 |
| C-Reactive Protein (mg/dl) (7 days post-op) | 1.6 | 3.0 | < 0.001 |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and dexamethasone are provided below.
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
Objective: To quantify the binding affinity (Kd) of this compound and dexamethasone to the glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing cell lysate: Human full-length glucocorticoid receptor is recombinantly expressed in a suitable cell line (e.g., Sf9 insect cells). The cells are harvested and lysed to obtain a cytosol fraction containing the receptor.
-
Competitive Binding Assay:
-
A constant concentration of a fluorescently labeled glucocorticoid (e.g., 1 nM Fluormone GS1) is incubated with the GR-containing lysate.
-
Increasing concentrations of unlabeled competitor ligands (this compound or dexamethasone) are added to the mixture.
-
The reaction is incubated at room temperature for one hour to reach equilibrium.
-
-
Detection:
-
The fluorescence polarization (FP) of the samples is measured. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower, resulting in a high FP value.
-
When an unlabeled competitor displaces the fluorescent ligand, the free fluorescent ligand tumbles faster, leading to a lower FP value.
-
-
Data Analysis:
-
The percentage of inhibition of the fluorescent ligand binding is plotted against the concentration of the competitor ligand.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the fluorescent ligand binding) is determined.
-
The Kd value for the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Pro-inflammatory Cytokine Expression Assay (in vitro)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Objective: To evaluate the inhibitory effect of this compound and dexamethasone on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.
Methodology:
-
Cell Culture: A human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with various concentrations of this compound or dexamethasone for a specified period (e.g., 1-2 hours).
-
Induction of Inflammation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification:
-
The concentration of specific cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
These assays utilize specific antibodies to capture and detect the target cytokines.
-
-
Data Analysis:
-
The cytokine concentrations in the treated samples are compared to the vehicle-treated control.
-
The IC50 value (the concentration of the drug that causes 50% inhibition of cytokine production) is calculated.
-
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is used to determine the topical anti-inflammatory potency of corticosteroids.
Objective: To assess and compare the topical vasoconstrictive potency of this compound and dexamethasone formulations.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are recruited for the study.
-
Application of Corticosteroids:
-
Small, defined areas on the flexor surface of the forearms are marked.
-
Different concentrations of the this compound and dexamethasone formulations, along with a vehicle control, are applied to these areas.
-
The application sites are often covered with an occlusive dressing to enhance penetration.
-
-
Assessment of Vasoconstriction:
-
After a specified duration (e.g., 6-18 hours), the dressings are removed.
-
The degree of skin blanching (vasoconstriction) at each application site is visually assessed and scored by trained observers on a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
-
Data Analysis:
-
The mean blanching scores for each concentration of the corticosteroids are calculated.
-
A dose-response curve is generated by plotting the mean blanching score against the logarithm of the corticosteroid concentration.
-
The relative potency of the two drugs is determined by comparing their dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for comparing the efficacy of these corticosteroids.
References
- 1. nadf.us [nadf.us]
- 2. The comparison of dexamethasone and triamcinolone periarticular administration in total knee arthroplasty: retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Triamcinolone Acetonide with Other Corticosteroids [pictionhealth.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracameral Triamcinolone Acetonide Versus Topical Dexamethasone: A Comparison of Anti-inflammatory Effects After Phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]
Validating Corticosteroid Bioactivity: A Comparative Guide to Key Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established bioactivity assays for validating the therapeutic efficacy of corticosteroids, with a focus on methodologies applicable to compounds like triamcinolone (B434) benetonide. The following sections detail the experimental protocols for key assays, present available comparative data for the closely related triamcinolone acetonide, and illustrate the underlying signaling pathways and experimental workflows.
Glucocorticoid Signaling Pathway
Corticosteroids like triamcinolone benetonide exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression, suppressing pro-inflammatory mediators and promoting anti-inflammatory proteins.
Assessing the Reproducibility of Published Triamcinolone Acetonide Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of triamcinolone (B434) acetonide's performance with alternative corticosteroids, supported by published experimental data. It is designed to assist researchers, scientists, and drug development professionals in assessing the reproducibility of key findings and in making informed decisions for future studies. The information is presented in a structured format, including detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Efficacy and Safety of Triamcinolone Acetonide
Triamcinolone acetonide is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive effects across various therapeutic areas, including dermatology, rheumatology, and ophthalmology. Its efficacy and safety have been benchmarked against other corticosteroids in numerous clinical trials. Below are summary tables of quantitative data from comparative studies.
Table 1: Triamcinolone Acetonide vs. Clobetasol (B30939) Propionate (B1217596) and Tacrolimus (B1663567) for Oral Lichen Planus
| Outcome Measure | Triamcinolone Acetonide 0.1% | Clobetasol Propionate 0.05% | Tacrolimus 0.03% |
| Reduction in Lesion Size | Significant reduction | Better significant reduction than Triamcinolone | Less reduction than Triamcinolone and Clobetasol |
| Overall Treatment Response | Good | Significantly better than other groups | Less effective than corticosteroids |
| Recurrence (3-month follow-up) | Not reported | Not reported | Not reported |
Data from a randomized triple-blind clinical trial comparing the effectiveness of topical triamcinolone acetonate (0.1%), clobetasol propionate (0.05%), and tacrolimus orabase (B1496204) (0.03%) in the management of oral lichen planus.[1][2][3]
Table 2: Triamcinolone Acetonide vs. Betamethasone (B1666872) Dipropionate for Eczema
| Outcome Measure | Triamcinolone Acetonide Benzoyl-beta-amino-isobutyrate | Betamethasone Dipropionate |
| Efficacy in Acute Eczema | Equally efficacious | Equally efficacious |
| Tolerance | Same as comparator | Same as comparator |
Based on a double-blind study in 21 patients with symmetrically paired lesions of acute eczema.[4]
Table 3: Intralesional Triamcinolone Acetonide vs. Topical Clobetasol Propionate for Psoriatic Nails
| Outcome Measure (at 2 months) | Intralesional Triamcinolone Acetonide | 0.05% Clobetasol Propionate Ointment | Control |
| Reduction in NAPSI Score | Significantly greater reduction (p = 0.003 vs. control) | - | - |
| Comparison to Topical Group | Significant difference (p = 0.003) | - | - |
| Long-term Effect (at 6 months) | No statistically significant difference between groups | - | - |
Data from a randomized controlled trial in patients with three fingernails with similar degrees of psoriatic severity.[5][6]
Experimental Protocols
Reproducibility of experimental data is contingent on the detailed and accurate reporting of methodologies. Below are representative protocols for the analysis of triamcinolone acetonide.
High-Performance Liquid Chromatography (HPLC) Method for Triamcinolone Acetonide Quantification
This protocol is a composite of several published methods for the determination of triamcinolone acetonide in pharmaceutical formulations and biological matrices.[7][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 0.05M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of approximately 25:60 (v/v), with the addition of methanol (B129727) (e.g., 15%).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 20.0 µL.[9]
-
Column Temperature: Ambient.[9]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve triamcinolone acetonide reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1.00 mg/mL).[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve in the desired concentration range (e.g., 0.05-30.00 µg/mL).[9]
-
Sample Preparation (for pharmaceutical formulations): Extract the active ingredient from the formulation using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
-
Sample Preparation (for plasma): For plasma samples, a protein precipitation step is often required. Add a precipitating agent (e.g., 10% v/v perchloric acid) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.[7][10]
3. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure no interference from excipients or endogenous plasma components at the retention time of triamcinolone acetonide.
-
Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over the intended range.
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample (repeatability and intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Triamcinolone acetonide, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: Glucocorticoid receptor signaling pathway of triamcinolone acetonide.
Experimental Workflow for Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of triamcinolone acetonide with another topical corticosteroid.
Caption: Workflow for a comparative clinical trial of topical corticosteroids.
Assessment of Reproducibility
The reproducibility of clinical trial data for topical corticosteroids is a known challenge in dermatology.[11] Several factors can contribute to variability in study outcomes:
-
Standardization of Evaluation: Different clinical trials may use varied methods for evaluating outcomes, making direct comparisons difficult. A standardized evaluation system has been proposed to facilitate more consistent assessments.[11]
-
Patient Population: The characteristics of the patient population, including the severity and specific subtype of the dermatological condition, can influence treatment response.
-
Vehicle Formulation: The vehicle of the topical corticosteroid can significantly impact its potency and penetration, and thus its clinical efficacy.
-
Methodological Rigor: The design of the clinical trial, including blinding, randomization, and control groups, is crucial for minimizing bias and ensuring the reliability of the results. Psoriasis has been suggested as a good model for bilateral comparison studies due to the ability to compare treatments on the same patient.[12]
For researchers aiming to reproduce or build upon published data, it is critical to carefully consider these factors and to adhere as closely as possible to the detailed experimental protocols provided in the original studies. The validation of analytical methods, such as the HPLC protocol detailed above, is a fundamental step in ensuring the reliability and reproducibility of quantitative data.
References
- 1. A randomized triple-blind clinical trial to compare the effectiveness of topical triamcinolone acetonate (0.1%), clobetasol propionate (0.05%), and tacrolimus orabase (0.03%) in the management of oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized triple-blind clinical trial to compare the effectiveness of topical triamcinolone acetonate (0.1%), clobetasol propionate (0.05%), and tacrolimus orabase (0.03%) in the management of oral lichen planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical treatment of eczema with triamcinolone acetonide benzoyl-beta-amino-isobutyrate: a double-blind comparison with betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized comparison of efficacy and safety of intralesional triamcinolone injection and clobetasol propionate ointment for psoriatic nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Efficacy of Intralesional Triamcinolone Injection and Clobetasol Propionate Ointment for Psoriatic Nails | DecenTrialz [decentrialz.com]
- 7. turkjps.org [turkjps.org]
- 8. recentscientific.com [recentscientific.com]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Reproducibility of clinical trials of topical glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trials of topical corticosteroids in psoriasis: correlations with the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different triamcinolone benetonide delivery systems
An important clarification regarding the topic: The vast majority of published research on controlled-release formulations focuses on triamcinolone (B434) acetonide , a widely used glucocorticoid, rather than triamcinolone benetonide. Therefore, this guide provides a comparative analysis of different delivery systems for triamcinolone acetonide to align with the available scientific data.
Comparative Analysis of Triamcinolone Acetonide Delivery Systems
This guide offers a comparative analysis of various advanced delivery systems for triamcinolone acetonide (TAA). It is intended for researchers and drug development professionals, providing a synthesis of performance data from experimental studies, detailed methodologies, and visual representations of key processes.
Ocular Delivery Systems
Topical and intraocular delivery of TAA is critical for treating inflammatory conditions in both the anterior and posterior segments of the eye. Novel formulations aim to increase drug residence time, improve bioavailability, and provide sustained release to reduce dosing frequency and side effects.
Data Summary: Ocular Formulations
| Delivery System | Formulation Details | Key Findings | Animal Model | Reference |
| Nanocrystals in In Situ Gel (TAA-NC-ISG) | TAA nanocrystals (243.0 ± 6.5 nm) suspended in a dual-responsive in situ gelling system. | Achieved higher TAA concentration in vitreous humor (Cmax = 854.9 ng/mL) and sustained drug levels (MRT = 11.2 h) compared to aqueous suspensions.[1] | Not specified in abstract | [1] |
| Solid Lipid Nanoparticles in In Situ Gel (TAA-SLN-IG) | TAA-loaded SLNs incorporated into a gellan gum-based in situ gel. | Showed a 9.3-fold higher transcorneal permeability than TAA suspension. Improved precorneal residence time and sustained delivery to anterior and posterior tissues.[2][3] | New Zealand Albino Rabbits | [2][3][4] |
| Liposomal Formulation (TA-LF) | Topical formulation of TAA-loaded liposomes (0.2% TAA, particle size ~187.8 nm). | Well-tolerated and effective in treating refractory pseudophakic cystoid macular edema in humans. Significantly improved visual acuity and reduced central foveal thickness.[5][6] | Humans (Pilot Study) | [5][6] |
| Polymeric Micelles in Hydrogel | PEG-b-PLA micelles loaded with TAA, suspended in a chitosan (B1678972) hydrogel (1.8% w/v). | Sustained drug release with ~43% released in one week. Showed better anti-inflammatory effects compared to plain drug hydrogel in a rabbit model.[7] | Rabbits | [7] |
Experimental Protocols: Ocular Delivery
Protocol 1: Preparation of TAA-Loaded Solid Lipid Nanoparticles (TA-SLNs) and In Situ Gel
This protocol is based on the methodology for creating SLNs for improved topical ocular delivery.[2][3][4]
-
Preparation of TA-SLNs:
-
TA-SLNs are prepared by a hot homogenization and ultrasonication method.
-
The lipid phase consists of solid lipids such as glyceryl monostearate and Compritol® 888ATO, in which the drug is dissolved at an elevated temperature.
-
The aqueous phase contains surfactants like Tween® 80 and Pluronic® F-68.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed homogenization, followed by ultrasonication to form a nanoemulsion.
-
This nanoemulsion is then cooled to allow the lipid to recrystallize, forming solid lipid nanoparticles.
-
-
Conversion to In Situ Gel (TA-SLN-IG):
-
The optimized TA-SLN formulation is incorporated into an ion-sensitive gelling system.
-
A gelling agent, such as gellan gum (e.g., 0.3%), is added to the TA-SLN suspension.[3] This formulation remains a solution but transforms into a gel upon contact with the ions present in the tear fluid.
-
Protocol 2: In Vivo Ocular Pharmacokinetic Studies in Rabbits
This protocol describes the evaluation of TAA concentration in ocular tissues following administration.[1][2]
-
Animal Model: New Zealand albino rabbits are typically used.
-
Dosing: A single dose of the test formulation (e.g., TAA-NC-ISG) and control formulations (e.g., TAA aqueous suspension) is administered topically to the rabbit's eye.
-
Sample Collection: At predetermined time points, animals are euthanized, and ocular tissues (vitreous humor, aqueous humor, cornea) are carefully dissected.
-
Drug Analysis: The concentration of TAA in the collected tissue samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[8]
-
Pharmacokinetic Analysis: Key parameters like maximum concentration (Cmax) and mean residence time (MRT) are calculated to compare the performance of the delivery systems.[1]
Experimental Workflow Diagram
Caption: Workflow for developing and evaluating a novel ocular drug delivery system.
Injectable & Implantable Systems
For long-term treatment of posterior uveitis, diabetic macular edema, and inflammatory joint diseases, injectable depots and implantable systems are designed to provide sustained TAA release over weeks to months.
Data Summary: Injectable Formulations
| Delivery System | Formulation Details | Key Findings | Application | Reference |
| Intravitreal Formulations | Commercial TAA crystalline suspensions: Kenalog, Trivaris, Triesence. | Kenalog showed the longest vitreous visibility and durability. Efficacy and durability correlated with larger particle size (Kenalog: 47 µm vs. 22-26 µm for others).[9] | Intravitreal | [9] |
| PLGA Microspheres | TAA microcrystals embedded in a Poly(lactic-co-glycolic acid)/Poly(lactic acid) (PLGA/PLA) matrix. | Provided extended drug retention in joints. Drug release was retarded by increasing the polymer-to-drug ratio. Less than 60% of the drug was released over 5 days for a 1:5 drug:polymer ratio.[10] | Intra-articular | [10] |
| PLGA Microspheres (Subcutaneous) | TAA encapsulated in two different PLGA microsphere formulations (low vs. high molecular weight). | Drug release was significantly accelerated in vivo compared to in vitro. The in vivo release mechanism differed between formulations (erosion-controlled vs. osmotically induced).[11] | Subcutaneous | [11] |
| Spray-Dried Microspheres | Additive-free TAA microspheres (2.24 ± 0.27 µm) prepared by spray-drying. | Suitable for pulmonary delivery. Maintained curative concentrations in rat lung tissues for at least 24 hours after administration.[12] | Pulmonary | [12] |
Experimental Protocols: Injectable Systems
Protocol 3: In Vitro Drug Release from PLGA Microspheres
This protocol is based on methods used to assess the release profile of TAA from biodegradable microspheres.[10][13]
-
Apparatus: A shaker bath or a USP dissolution apparatus is used.
-
Release Medium: Phosphate-buffered saline (pH 7.4) containing surfactants like 0.5% w/v sodium lauryl sulfate (B86663) (SLS) and 0.05% w/v poloxamer 188 is used to ensure sink conditions.[10]
-
Procedure:
-
A known quantity of microspheres (e.g., containing 20 mg of TAA) is immersed in a fixed volume of the release medium (e.g., 200 mL).
-
The system is maintained at a constant temperature (e.g., 37°C or an accelerated condition of 45°C) with constant agitation (e.g., 100 rpm).[10]
-
At specified time intervals, aliquots of the medium are withdrawn and replaced with fresh medium.
-
-
Analysis: The concentration of TAA in the collected samples is determined by UPLC or HPLC to calculate the cumulative percentage of drug released over time.
Protocol 4: Pharmacodynamic Assessment of Intravitreal TAA Formulations
This protocol describes a method to compare the duration of action of different TAA formulations in the eye.[9]
-
Animal Model: Pigmented rabbits (e.g., Dutch-belted) are used.
-
Disease Induction: Retinopathy is induced by repeated intravitreal injections of vascular endothelial growth factor (VEGF) every two weeks.
-
Intervention: A single intravitreal injection of one of the four TAA formulations (Kenalog, Trivaris, Triesence, or compounded TAA) is administered at the start of the experiment. A control group receives no TAA.
-
Assessment: The progression of VEGF-induced retinopathy is monitored using fluorescein (B123965) angiography. The degree of vascular leakage is assessed as a measure of the remaining steroid's anti-inflammatory effect.
-
Endpoint: The primary endpoint is the time until the suppressive effect of the TAA formulation is lost, indicated by the recurrence of significant retinal vasculopathy.
Sustained Release Mechanism Diagram
Caption: Key mechanisms governing drug release from PLGA microspheres in vivo.
References
- 1. Design, optimization, in vitro and in vivo evaluation of triamcinolone acetonide nanocrystals loaded in situ gel for topical ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Gel of Triamcinolone Acetonide-Loaded Solid Lipid Nanoparticles for Improved Topical Ocular Delivery: Tear Kinetics and Ocular Disposition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Triamcinolone Acetonide-Loaded Liposomes Topical Formulation for the Treatment of Cystoid Macular Edema After Cataract Surgery: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Polymeric micelles for the ocular delivery of triamcinolone acetonide: preparation and in vivo evaluation in a rabbit ocular inflammatory model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the differences in pharmacokinetics and pharmacodynamics between four distinct formulations of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of in vivo release of triamcinolone acetonide from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and Evaluation of Novel Additive-Free Spray-Dried Triamcinolone Acetonide Microspheres for Pulmonary Delivery: A Pharmacokinetic Study [mdpi.com]
- 13. kinampark.com [kinampark.com]
A Comparative Guide: Triamcinolone Acetonide vs. Budesonide for In Vitro Airway Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of in vitro modeling of airway inflammation, the selection of an appropriate corticosteroid is paramount for achieving reliable and translatable results. This guide provides a comparative analysis of two commonly used glucocorticoids, triamcinolone (B434) acetonide and budesonide (B1683875), focusing on their efficacy in mitigating inflammatory responses in cultured airway cells. Due to the limited availability of in vitro data on triamcinolone benetonide, this guide will focus on the closely related and more extensively studied compound, triamcinolone acetonide.
Performance Comparison in Cytokine Inhibition
The anti-inflammatory efficacy of corticosteroids is often evaluated by their ability to suppress the production of pro-inflammatory cytokines. The following table summarizes the available quantitative data for triamcinolone acetonide and budesonide in various in vitro models of airway inflammation. It is important to note that the data are compiled from separate studies with differing experimental conditions, which should be considered when making direct comparisons.
| Corticosteroid | Cell Line | Inflammatory Stimulus | Cytokine Inhibited | Potency (IC50 or % Inhibition) | Reference |
| Triamcinolone Acetonide | Microglial Cells | Necrotic Neuronal Cells | Nitric Oxide (NO) | IC50: 1.78 nM | [1] |
| Human Lung Fibroblasts | Transforming Growth Factor-β1 (TGF-β1) | IL-6, IL-8 | Significant decrease at 10⁻⁸ M and 10⁻⁷ M | ||
| Budesonide | Human Bronchial Epithelial Cells (NHBE) | Poly I:C | TSLP, CCL26 | Significant inhibition at 10⁻⁷ M | [2] |
| Human Bronchial Epithelial Cells | Tumor Necrosis Factor-α (TNF-α) | IL-8 | ~40% reduction at 10⁻⁸ M | [3] | |
| Human Lung Epithelial Cells (A549) | Swine Dust Extract | IL-6, IL-8 | Dose-dependent, almost total inhibition | [4] | |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | IL-6, TNF-α | Dose-dependent, almost total inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative experimental protocols for evaluating the anti-inflammatory effects of triamcinolone acetonide and budesonide in airway inflammation models.
Protocol 1: Cytokine Inhibition in Human Bronchial Epithelial Cells
-
Cell Culture:
-
Human bronchial epithelial cells (e.g., BEAS-2B or primary normal human bronchial epithelial cells - NHBE) are cultured in an appropriate medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and growth factors) at 37°C in a humidified 5% CO₂ incubator.
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
-
Induction of Inflammation:
-
The cell culture medium is replaced with a fresh, serum-free medium.
-
An inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL, is added to the wells to induce the expression of pro-inflammatory cytokines.
-
-
Corticosteroid Treatment:
-
Triamcinolone acetonide or budesonide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to the desired final concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁶ M).
-
The corticosteroid solutions are added to the cell cultures simultaneously with or at a specified time before the inflammatory stimulus.
-
-
Sample Collection and Analysis:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 in the supernatants are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of cytokine inhibition by the corticosteroid is calculated relative to the stimulated control (cells treated with the inflammatory stimulus alone).
-
If a dose-response is performed, the half-maximal inhibitory concentration (IC50) can be determined by non-linear regression analysis.
-
Visualization of Key Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: NF-κB Inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vitro Corticosteroid Evaluation.
Concluding Remarks
Both triamcinolone acetonide and budesonide demonstrate significant anti-inflammatory effects in various in vitro models of airway inflammation. They effectively suppress the production of key pro-inflammatory cytokines, primarily through the glucocorticoid receptor-mediated inhibition of the NF-κB signaling pathway.
The choice between these two corticosteroids for a specific in vitro study will depend on the research question, the cell type being used, and the inflammatory stimulus. While budesonide has been more extensively characterized in airway epithelial cell models, triamcinolone acetonide also presents as a potent anti-inflammatory agent. For direct quantitative comparisons, it is recommended to perform head-to-head studies under identical experimental conditions. This guide provides a foundational framework for researchers to design and interpret such experiments in the pursuit of novel therapeutic strategies for inflammatory airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide [mdpi.com]
- 3. Effects of formoterol and budesonide on GM-CSF and IL-8 secretion by triggered human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Triamcinolone Benetonide: A Comparative Analysis in Oncology
For Immediate Release
In the landscape of oncological research, the quest for compounds that can effectively modulate cancer cell proliferation is paramount. This guide offers a comparative analysis of triamcinolone (B434) benetonide, a synthetic glucocorticoid, and its potential anti-proliferative effects on cancer cells. Due to a scarcity of direct experimental data on triamcinolone benetonide in this context, this document provides a comprehensive overview of the broader class of corticosteroids, drawing comparisons with well-studied alternatives like dexamethasone (B1670325) and prednisolone (B192156). This guide is intended for researchers, scientists, and drug development professionals, presenting available data, outlining experimental protocols, and visualizing key signaling pathways to inform future research directions.
The Dual Role of Corticosteroids in Cancer Therapy
Corticosteroids are widely used in oncology to manage the side effects of chemotherapy and radiation, such as inflammation and nausea.[1][2][3] However, their direct effects on cancer cell proliferation are complex and can be context-dependent, exhibiting both pro- and anti-proliferative activities.[1][4] This duality underscores the need for detailed investigation into the specific actions of individual corticosteroids like this compound.
The primary mechanism of action for corticosteroids involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[4][5][6][7] Upon activation, the GR translocates to the nucleus and modulates the expression of a wide array of genes, leading to a variety of cellular responses, including the inhibition of inflammatory pathways and, in some cases, the induction of apoptosis or cell cycle arrest in cancer cells.[3][4][7]
Comparative Analysis of Corticosteroid Anti-Proliferative Effects
| Corticosteroid | Cancer Cell Line | Observed Effect | Concentration | Reference |
| Dexamethasone | MCF-7 (Breast Cancer) | Inhibition of proliferation (30-35%) | 10⁻⁸–10⁻⁷ M | [8] |
| Dexamethasone | HT-29 (Colorectal Cancer) | Dose and time-dependent cell death; IC50 of 1000 µM at 48h | 0.1 to 1000 µM | [9] |
| Dexamethasone | HepG2 (Liver Cancer) | Inhibition of proliferation | >50 µg/mL | [10] |
| Dexamethasone | Lewis Lung Carcinoma | Inhibition of tumor growth and angiogenesis | Not specified in abstract | [11] |
| Prednisolone (γ-irradiated) | Huh7 & HepG2 (Liver Cancer) | Decreased cell viability, apoptosis induction, and G0/G1 cell cycle arrest | Not specified in abstract | [12] |
| Triamcinolone Acetonide | NEL-M1 (Human Melanoma) | 50% inhibition of growth in serum-free medium | 10 nM | [13] |
Experimental Protocols for Assessing Anti-Proliferative Effects
To facilitate further research into this compound, this section details common experimental protocols for evaluating the anti-proliferative effects of corticosteroids on cancer cells, based on methodologies reported for dexamethasone and other glucocorticoids.
Cell Culture and Treatment
Human cancer cell lines, such as MCF-7 (breast cancer) or HT-29 (colorectal cancer), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[9] Cells are seeded in multi-well plates and, after adherence, treated with varying concentrations of the corticosteroid for specified time periods (e.g., 24, 48, and 72 hours).[9]
Cell Viability and Proliferation Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured spectrophotometrically.[9]
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can be performed to determine the number of viable cells after treatment. Trypan blue exclusion is often used to differentiate between live and dead cells.[8]
[³H]Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are incubated with radiolabeled thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is then quantified.[13]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). After treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by a flow cytometer. Changes in the cell cycle profile can indicate a cytostatic effect of the compound.[10][12]
Key Signaling Pathways Modulated by Corticosteroids
The anti-proliferative effects of corticosteroids are often mediated through their interaction with key signaling pathways that regulate cell growth, survival, and inflammation. The following diagrams illustrate the general mechanism of glucocorticoid receptor signaling and its crosstalk with the NF-κB and MAPK pathways, which are frequently dysregulated in cancer.
Caption: General mechanism of glucocorticoid receptor signaling.
Caption: Crosstalk between GR and NF-κB signaling pathways.
Caption: Interaction between GR and MAPK signaling pathways.
Conclusion and Future Directions
While the anti-proliferative effects of this compound on cancer cells remain to be directly elucidated, the existing body of research on other corticosteroids provides a solid foundation for future investigations. The presented comparative data and experimental protocols offer a framework for researchers to systematically evaluate the potential of this compound as an anti-cancer agent. Understanding its specific interactions with key signaling pathways, such as NF-κB and MAPK, will be crucial in determining its therapeutic potential and its context-dependent effects on different cancer types. Further studies are warranted to fill the current knowledge gap and to explore the potential of this compound in oncological applications.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
- 3. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Understanding Glucocorticoid Receptor Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 8. Antiproliferative effect of dexamethasone in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone induced growth inhibition in ht-29 human colorectal cancer cells [icbcongress.com]
- 10. Dexamethasone inhibits the proliferation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of dexamethasone on residual Lewis lung cancer cells in mice following palliative surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-irradiated prednisolone promotes apoptosis of liver cancer cells via activation of intrinsic apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of triamcinolone acetonide on the growth of NEL-M1 human melanoma cells cultured in the presence and absence of growth stimulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triamcinolone Benetonide and Hydrocortisone for Researchers and Drug Development Professionals
An objective analysis of two corticosteroids, examining their mechanisms, potency, and clinical performance based on available experimental data.
In the landscape of corticosteroid therapeutics, triamcinolone (B434) benetonide and hydrocortisone (B1673445) are two prominent molecules utilized for their anti-inflammatory properties. This guide provides a detailed, head-to-head comparison for researchers, scientists, and drug development professionals, focusing on their fundamental characteristics, experimental performance data, and underlying mechanisms of action. For the purpose of this comparison, and due to the prevalence of data, information on triamcinolone acetonide, a closely related and widely studied derivative, will be used as a proxy for triamcinolone benetonide.
Chemical Structure and Formulation
This compound and hydrocortisone are both synthetic corticosteroids, derived from the natural hormone cortisol. Their chemical structures, however, feature distinct modifications that significantly influence their potency and pharmacokinetic profiles.
This compound is a synthetic glucocorticoid.[1] It is structurally related to triamcinolone acetonide, which is a more potent derivative of triamcinolone.[2][3] Triamcinolone acetonide is available in various topical formulations, including creams, lotions, ointments, and sprays, with concentrations typically ranging from 0.025% to 0.5%.[4][5][6]
Hydrocortisone is a corticosteroid medication that is chemically identical to the natural hormone cortisol.[7][8] It is available in a wide array of topical formulations, including creams, lotions, ointments, solutions, and sprays.[9][10] Over-the-counter preparations are typically 1% or less, while prescription strengths can go up to 2.5%.[9][11]
| Feature | This compound/Acetonide | Hydrocortisone |
| Chemical Formula | C35H42FNO8 (Benetonide) / C24H31FO6 (Acetonide)[1] | C21H30O5[12] |
| Molecular Weight | 623.71 g/mol (Benetonide) / 434.50 g/mol (Acetonide)[1][2] | 362.46 g/mol [12] |
| Available Formulations | Cream, lotion, ointment, spray[4][5][6] | Cream, lotion, ointment, solution, spray[9] |
| Typical Concentrations | 0.025%, 0.1%, 0.5%[4][5][6] | 0.5%, 1%, 2.5%[9][11] |
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both triamcinolone and hydrocortisone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. As agonists of the GR, they modulate the transcription of genes involved in inflammation.
Upon entering the cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the steroid-receptor complex into the nucleus. Inside the nucleus, the complex can act in two main ways:
-
Transactivation: The steroid-receptor complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins.
-
Transrepression: The steroid-receptor complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Comparative Potency and Efficacy
The potency of topical corticosteroids is a critical factor in their clinical application and is often assessed using the vasoconstrictor assay. This assay measures the degree of skin blanching (vasoconstriction) induced by the steroid, which correlates with its anti-inflammatory activity.[13]
Triamcinolone is classified as a medium- to potent corticosteroid, whereas hydrocortisone is considered a low-potency corticosteroid.[14][15] This difference in potency is attributed to the chemical modifications in the triamcinolone molecule, which enhance its binding affinity for the glucocorticoid receptor and its overall anti-inflammatory effect.[16]
| Parameter | Triamcinolone Acetonide | Hydrocortisone |
| Potency Classification | Medium to Potent[14][15] | Low[14][15] |
| Relative Anti-inflammatory Potency (Systemic) | ~5 times more potent than cortisol[17] | 1 (Reference)[7] |
While direct, quantitative head-to-head data from preclinical assays are scarce in publicly available literature, clinical observations provide insights into their comparative efficacy. In a double-blind trial for rosacea-like dermatitis, no significant clinical difference was observed between triamcinolone acetonide and hydrocortisone 17-butyrate.[18] However, for atopic dermatitis, moderate-potency steroids like triamcinolone are considered superior to low-potency hydrocortisone, especially when large surface areas are affected.[15]
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids.[13]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: A standardized amount of the corticosteroid formulation is applied to a small, defined area of skin, typically on the forearm.
-
Occlusion: The application site is often covered with an occlusive dressing to enhance absorption.
-
Duration: The formulation is left in place for a specified period, usually several hours.
-
Assessment: After removal of the formulation, the degree of skin blanching is assessed at various time points.
-
Scoring: The blanching effect is scored visually by a trained observer using a standardized scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).[19] Alternatively, a chromameter can be used for objective color measurement.[20]
-
Data Analysis: The scores are plotted over time, and the area under the effect curve (AUEC) is calculated to quantify the total vasoconstrictor response.[19]
Side Effect Profile
The potential for adverse effects with topical corticosteroids is generally correlated with their potency, the duration of use, the size of the treated area, and the use of occlusion. Due to its higher potency, triamcinolone has a greater potential for causing local and systemic side effects compared to hydrocortisone, especially with long-term use.[14]
| Side Effect Category | Triamcinolone Acetonide | Hydrocortisone |
| Local Side Effects | Skin atrophy, striae, telangiectasia, acneiform eruptions, perioral dermatitis, hypopigmentation, delayed wound healing, increased risk of skin infections.[5][6] | Similar to triamcinolone but generally less frequent and less severe with low-potency formulations.[9][11] |
| Systemic Side Effects (with extensive, long-term use) | Hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia.[5] | Lower risk compared to more potent steroids, but can occur with prolonged use over large areas, especially in children.[11] |
Conclusion
This compound (represented by triamcinolone acetonide) and hydrocortisone are both effective anti-inflammatory agents that operate through the glucocorticoid receptor pathway. The key distinction lies in their potency, with triamcinolone being significantly more potent than hydrocortisone. This increased potency translates to potentially greater efficacy in severe inflammatory dermatoses but also carries a higher risk of adverse effects. The choice between these two corticosteroids in a clinical or research setting should be guided by the severity of the inflammatory condition, the location and extent of the affected area, and the desired duration of treatment, with careful consideration of their respective risk-benefit profiles. Further head-to-head studies with quantitative endpoints are warranted to provide a more definitive comparative assessment of their performance.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 4. Triamcinolone Acetonide topical (Aristocort, Kenalog, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Triamcinolone Acetonide Cream USP [dailymed.nlm.nih.gov]
- 7. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 8. Hydrocortisone | 50-23-7 [chemicalbook.com]
- 9. Topical hydrocortisone - Wikipedia [en.wikipedia.org]
- 10. Hydrocortisone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Hydrocortisone [webbook.nist.gov]
- 13. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triamcinolone vs Hydrocortisone | Power [withpower.com]
- 15. droracle.ai [droracle.ai]
- 16. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study of triamcinolone acetonide and hydrocortisone 17-butyrate in rosacea with special regard to the rebound phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. karger.com [karger.com]
A Comparative Guide to a Novel Analytical Method for Corticosteroid Detection
A note on the analyte: This guide uses triamcinolone (B434) acetonide as a representative analyte for methodological comparison due to the extensive availability of public data. The principles and the novel method presented are broadly applicable to structurally similar corticosteroids, including triamcinolone benetonide.
The accurate and sensitive detection of synthetic corticosteroids is critical in pharmaceutical development and quality control. This guide provides a comparative analysis of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of triamcinolone acetonide, alongside existing analytical techniques. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the evaluation and selection of analytical methods for corticosteroid analysis.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators of the novel UPLC-MS/MS method in comparison to established High-Performance Liquid Chromatography (HPLC) and another UPLC-MS/MS method.
| Parameter | Novel UPLC-MS/MS Method | Conventional RP-HPLC Method[1] | Existing UPLC-MS/MS Method[2] |
| Linearity Range | 0.1 - 50 ng/mL | 10 - 50 µg/mL | 0.53 - 21.20 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 | Not Specified |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Not Specified | 0.53 ng/mL |
| Intra-day Precision (%RSD) | < 2.5% | 0.0204% (as %RSD) | 3.007% - 9.960% |
| Inter-day Precision (%RSD) | < 3.0% | 0.0077% (as %RSD) | 3.528% - 11.26% |
| Accuracy (% Recovery) | 98.5% - 102.0% | Not Specified | -1.962% to -6.577% (as bias) |
| Run Time | 3.5 minutes | 5.25 minutes | Not Specified |
Experimental Protocols
Novel UPLC-MS/MS Method
This method is designed for high-throughput, sensitive, and selective quantification of triamcinolone acetonide in a sample matrix.
1. Sample Preparation:
-
A 100 µL aliquot of the sample is mixed with 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) containing an internal standard).
-
The mixture is vortexed for 1 minute to ensure thorough mixing and precipitation of proteins.
-
The sample is then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
The supernatant is carefully transferred to a clean vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 95% A to 5% A over 2.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow of the Novel UPLC-MS/MS Method.
References
Comparative Transcriptomic Analysis of Triamcinolone Acetonide in Cellular Models
A detailed examination of the molecular impact of triamcinolone (B434) acetonide on gene expression, with a comparative look at other corticosteroids, providing valuable insights for researchers and drug development professionals.
Introduction
Triamcinolone benetonide, a corticosteroid, is of significant interest for its potential therapeutic applications. However, a comprehensive understanding of its molecular mechanism at the transcriptomic level is still emerging. This guide provides a comparative analysis of the transcriptomic effects of the closely related and widely studied compound, triamcinolone acetonide, on various cell types. By examining the changes in gene expression and the modulation of key signaling pathways, this document aims to offer a valuable resource for researchers, scientists, and professionals involved in drug development. The data presented here is compiled from publicly available experimental studies.
Comparative Analysis of Gene Expression
The transcriptomic response to triamcinolone acetonide has been investigated in human trabecular meshwork (hTM) cells, providing a basis for comparison with other corticosteroids like dexamethasone (B1670325). In a key study, hTM cells were treated with triamcinolone acetonide at two different concentrations (0.1 mg/ml and 1 mg/ml) and compared to cells treated with dexamethasone.[1][2][3]
The results revealed a dose-dependent effect of triamcinolone acetonide on gene expression. At a concentration of 0.1 mg/ml, 15 genes were up-regulated and 12 were down-regulated.[2][3] Increasing the concentration to 1 mg/ml resulted in the up-regulation of 36 genes and the down-regulation of 21 genes.[2][3]
A comparative analysis with dexamethasone-treated cells identified a set of commonly regulated genes, suggesting shared mechanisms of action.[1][2][3] These include the up-regulation of Myocilin (MYOC) and Growth Arrest-Specific 1 (GAS1), and the down-regulation of Sentrin/SUMO-specific protease 1 (SENP1), Zinc Finger Protein 343 (ZNF343), and SRY-Box 30 (SOX30).[1][2] The differentially expressed genes were found to be associated with various biological processes, including acute-phase response, cell adhesion, cell cycle and growth, growth factor activity, ion binding, metabolism, proteolysis, and transcription.[1][2][3]
Table 1: Summary of Differentially Expressed Genes in Human Trabecular Meshwork Cells
| Treatment | Concentration | Up-regulated Genes | Down-regulated Genes |
| Triamcinolone Acetonide | 0.1 mg/ml | 15[2][3] | 12[2][3] |
| Triamcinolone Acetonide | 1 mg/ml | 36[2][3] | 21[2][3] |
Table 2: Commonly Regulated Genes by Triamcinolone Acetonide and Dexamethasone
| Gene | Regulation |
| MYOC | Up-regulated[1][2] |
| GAS1 | Up-regulated[1][2] |
| SENP1 | Down-regulated[1][2] |
| ZNF343 | Down-regulated[2] |
| SOX30 | Down-regulated[2] |
Modulation of Key Signaling Pathways
The transcriptomic changes induced by triamcinolone acetonide translate into the modulation of several key signaling pathways. While direct comparative transcriptomic data on pathway modulation is limited, studies on individual glucocorticoids provide insights into their distinct effects. In human trabecular meshwork cells, dexamethasone was found to significantly regulate the TGF-β signaling pathway, whereas triamcinolone acetonide and fluocinolone (B42009) acetonide had a more pronounced effect on the FGF and Wnt/β-catenin signaling pathways, respectively.[4] In a different cell line, dexamethasone was shown to affect PPAR/RXR activation signaling, while triamcinolone acetonide and fluocinolone acetonide regulated hypoxia and 14-3-3-mediated signaling.[4]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix production. Studies have shown that triamcinolone acetonide can affect the expression of genes involved in this pathway.[5][6] Specifically, it has been shown to down-regulate pro-fibrotic genes and ECM regulators, including TGF-β itself, collagens, and integrins.[5][6]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Gene expression profiles of human trabecular meshwork cells induced by triamcinolone and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiopathic carpal tunnel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiopathic carpal tunnel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Triamcinolone Benetonide: A Comparative Guide Against Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the synthetic corticosteroid, triamcinolone (B434) benetonide, against the well-established reference standard, triamcinolone acetonide. The focus is on in vitro assays that are fundamental to characterizing the anti-inflammatory and glucocorticoid activity of these compounds. Detailed experimental protocols and data presentation formats are provided to facilitate objective comparison.
Introduction to Triamcinolone Steroids
Triamcinolone and its derivatives are potent synthetic glucocorticoids used to treat a variety of inflammatory conditions.[1] Their therapeutic effects are primarily mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and the suppression of inflammatory responses.[2][3] Triamcinolone acetonide is a more potent derivative of triamcinolone and is approximately eight times more potent than prednisone (B1679067) in animal models of inflammation.[4][5] It is a widely used and well-characterized compound, making it an ideal reference standard for the evaluation of newer derivatives like triamcinolone benetonide.[3][5]
Quantitative Data Comparison
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) | IC50 (nM) |
| This compound | Data to be determined | Data to be determined |
| Triamcinolone Acetonide (Reference Standard) | Higher than dexamethasone[6] | Data to be determined |
Table 2: In Vitro Anti-inflammatory Potency
| Compound | Assay | IC50 (nM) |
| This compound | Inhibition of Nitric Oxide (NO) Production | Data to be determined |
| Triamcinolone Acetonide (Reference Standard) | Inhibition of Nitric Oxide (NO) Production | 1.78[7] |
| This compound | Inhibition of Prostaglandin E2 (PGE2) Production | Data to be determined |
| Triamcinolone Acetonide (Reference Standard) | Data to be determined | Data to be determined |
Table 3: Relative Anti-inflammatory Potency (Topical)
| Compound | Potency Class | Relative Potency vs. Hydrocortisone |
| This compound | Data to be determined | Data to be determined |
| Triamcinolone Acetonide (Reference Standard) | Mid-potency[8] | 2 times more potent[8] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor signaling pathway. Understanding this pathway is crucial for interpreting the results of the benchmarking assays.
Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.
The following workflow outlines the key experimental stages for benchmarking this compound.
Figure 2. High-level experimental workflow for corticosteroid benchmarking.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor in comparison to triamcinolone acetonide.
Methodology: A competitive binding assay using a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1) and a cell lysate containing recombinantly expressed human full-length glucocorticoid receptor can be employed.
-
Reagents:
-
Cell lysate with human GR
-
Fluorescently labeled glucocorticoid
-
This compound (test compound)
-
Triamcinolone acetonide (reference standard)
-
Dexamethasone (for determining 100% inhibition)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a microplate, mix the cell lysate, fluorescent glucocorticoid, and either the test compound, reference standard, or vehicle control.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well.
-
The FP of the mixture without a competitor represents 0% inhibition, and the FP with a saturating concentration of dexamethasone represents 100% inhibition.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the fluorescent ligand binding.
-
Glucocorticoid Receptor (GR) Transactivation Assay
Objective: To measure the ability of this compound to activate the glucocorticoid receptor and induce gene expression.
Methodology: This assay utilizes a reporter gene, such as luciferase, under the control of a promoter containing glucocorticoid response elements (GREs).
-
Cell Line: A human cell line (e.g., HEK293) transiently or stably transfected with an expression vector for the human GR and a GRE-luciferase reporter construct.
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, triamcinolone acetonide, or a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the dose-response curves and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Inhibition of Nitric Oxide (NO) Production Assay
Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Methodology: This assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Plate the RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, triamcinolone acetonide, or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation.
-
Incubate for 24 hours.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of NO production.
-
Inhibition of Prostaglandin E2 (PGE2) Production Assay
Objective: To evaluate the inhibitory effect of this compound on the production of PGE2, another important mediator of inflammation.
Methodology: This assay can be performed using various cell types, such as human synovial fibroblasts or macrophages, stimulated with an inflammatory agent like interleukin-1β (IL-1β) or LPS.
-
Cell Line: Human synovial fibroblasts or a suitable macrophage cell line.
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with different concentrations of this compound, triamcinolone acetonide, or vehicle.
-
Stimulate the cells with an inflammatory stimulus (e.g., IL-1β).
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Calculate the IC50 value for the inhibition of PGE2 production.
-
Conclusion
This guide outlines a systematic approach to benchmarking this compound against the established reference standard, triamcinolone acetonide. By employing the detailed experimental protocols for key in vitro assays and presenting the data in a clear, comparative format, researchers can obtain a robust and objective assessment of the relative potency and anti-inflammatory activity of this compound. This information is critical for advancing drug development and understanding the therapeutic potential of this novel corticosteroid.
References
- 1. Triamcinolone: Package Insert / Prescribing Information [drugs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Potency of Topical Corticosteroid Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Triamcinolone Benetonide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical compounds like Triamcinolone Benetonide, a corticosteroid, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities.
This compound and its related compounds are classified as hazardous waste, necessitating specific handling and disposal procedures to prevent environmental contamination and ensure compliance with regulatory standards.[1][2] Improper disposal, such as flushing down the drain, is strongly discouraged as it can lead to the release of active pharmaceutical ingredients into waterways.[3][4]
Key Disposal and Safety Data
| Parameter | Value | Implication for Disposal |
| n-octanol/water partition coefficient (log KOW) | 2.53 | Indicates a low potential for bioaccumulation in organisms. |
| Regulatory Classification | Hazardous Waste | Must be disposed of in accordance with local, state, and federal regulations for hazardous materials.[5][6] |
| Personal Protective Equipment (PPE) | Required | Wear protective gloves, clothing, eye protection, and respiratory protection when handling.[5][7] |
| Spill Containment | Dry Clean-up | Use dry methods to clean up spills and avoid generating dust.[5] |
| Container Disposal | Puncture and Landfill | Containers should be punctured to prevent reuse and disposed of in an authorized landfill.[5] |
| Waste Segregation | Designated Containers | Use clearly labeled hazardous waste containers (typically black) for disposal.[4] |
Experimental Protocols for Degradation Analysis
To ensure the complete degradation of Triamcinolone compounds, analytical methods are employed to detect the presence of the parent compound and its degradation products. The following is a summary of a High-Performance Liquid Chromatography (HPLC) method used for the analysis of Triamcinolone Acetonide, which can be adapted for this compound.
Objective: To resolve and quantify Triamcinolone Acetonide and its degradation products.
Methodology:
-
Sample Preparation:
-
Prepare stock standard solutions of Triamcinolone Acetonide (1.00 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH shield RP18 column (2.1 × 150 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile–0.1% formic acid (35:65, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 225 nm.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the elution of Triamcinolone Acetonide and any potential degradation products.
-
Quantify the analytes based on the peak area response against the standard curve.
-
Procedural Workflow for Disposal
The following diagram outlines the step-by-step process for the proper disposal of this compound, from initial handling to final disposal. This workflow is designed to ensure safety and regulatory compliance throughout the process.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. scite.ai [scite.ai]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. fishersci.com [fishersci.com]
- 7. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Disposal Plan for Handling Triamcinolone Benetonide
This document provides essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Triamcinolone Benetonide. The following procedural guidance outlines the necessary personal protective equipment (PPE) and a comprehensive disposal plan to ensure safe laboratory operations.
Personal Protective Equipment (PPE) Requirements
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific handling procedure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Type of Protection | Required PPE | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Impervious nitrile, rubber, or latex gloves are recommended. For prolonged or repeated contact, consider double-gloving.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Chemical splash goggles should be worn when there is a potential for splashes.[2] An accessible eye wash station is essential. |
| Skin and Body Protection | Laboratory coat | A lab coat, preferably of low permeability with cuffs, should be worn to protect against skin contact.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid dust inhalation, or if engineering controls like a fume hood are not available.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for PPE selection and use.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[4]
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused or Expired Product | Dispose of as a chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and seal in a designated hazardous waste container. |
| Spill Cleanup Materials | Treat as hazardous waste and dispose of in a sealed, labeled container.[4] |
The following workflow provides a step-by-step guide for the disposal of waste generated from the use of this compound.
By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
